CLK8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELPNHVEDZZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Role of CDK8 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene expression, exerting its influence through the Mediator complex and direct phosphorylation of transcription factors. Initially identified as a transcriptional repressor, a growing body of evidence now firmly establishes its role as a coactivator in numerous signaling pathways pivotal to both normal physiology and disease, particularly cancer. This technical guide provides an in-depth exploration of the mechanism of action of CDK8, its multifaceted involvement in key cellular signaling cascades, and its validation as a promising therapeutic target. Detailed experimental protocols and quantitative data on small molecule inhibitors are presented to facilitate further research and drug discovery efforts in this area.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a serine-threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the multiprotein Mediator complex. The Mediator complex acts as a molecular bridge, conveying regulatory signals from DNA-binding transcription factors to the RNA polymerase II (Pol II) machinery, thereby controlling gene expression. While the core Mediator complex is generally required for transcription, the CDK8 module can dynamically associate and dissociate, leading to either positive or negative regulation of transcription in a context-dependent manner. This dual functionality has positioned CDK8 as a key signaling node and a subject of intense investigation.
Mechanism of Action of CDK8
The primary mechanism of action of CDK8 involves the regulation of transcription through two principal routes:
-
As a component of the Mediator Complex: The CDK8 module, also comprising MED12 and MED13, can influence the conformation of the Mediator complex, thereby affecting its interaction with RNA Pol II. In some contexts, the presence of the CDK8 module is associated with transcriptional repression by sterically hindering the binding of Pol II to the promoter. Conversely, in other settings, CDK8 can phosphorylate components of the basal transcription machinery to promote transcriptional initiation and elongation.
-
Direct Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a variety of transcription factors, thereby modulating their activity, stability, and subcellular localization. This function can occur both within and outside of the Mediator complex. Key transcription factors targeted by CDK8 include members of the STAT, SMAD, p53, and Wnt/β-catenin signaling pathways.[1][2]
Role in Key Signaling Pathways
CDK8 plays a significant role in a multitude of signaling pathways implicated in cancer and other diseases.
Wnt/β-catenin Signaling
In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of target genes involved in cell proliferation. CDK8 has been identified as a potent oncogene in colorectal cancer, where it is often amplified and required for β-catenin-dependent transcription.[2] CDK8 is recruited to Wnt-responsive genes and promotes the transcriptional activity of the β-catenin/TCF complex.
STAT Signaling
CDK8 is a critical regulator of the STAT (Signal Transducer and Activator of Transcription) signaling pathway, particularly in response to interferon-gamma (IFNγ). CDK8 directly phosphorylates STAT1 on serine 727, a modification that is essential for the full transcriptional activity of STAT1 and the induction of antiviral gene expression.
TGF-β/SMAD Signaling
In the Transforming Growth Factor-beta (TGF-β) pathway, CDK8 can enhance the transactivation potential of SMAD transcription factors. By phosphorylating SMADs, CDK8 can promote their interaction with co-activators, leading to the expression of genes involved in cell differentiation and growth arrest.
p53 Signaling
CDK8 also functions as a coactivator in the p53 tumor suppressor pathway. It is required for the robust expression of p53 target genes, such as the cell cycle inhibitor p21, thereby contributing to p53-mediated cell cycle arrest and apoptosis.
Notch Signaling
In the Notch signaling pathway, CDK8, in partnership with Cyclin C, phosphorylates the Notch intracellular domain (NICD). This phosphorylation event promotes the subsequent ubiquitination and degradation of the NICD, thereby turning off Notch signaling.
CDK8 as a Therapeutic Target
The dysregulation of CDK8 activity is implicated in the pathogenesis of numerous cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML). Its role in promoting oncogenic transcriptional programs has made it an attractive target for the development of small molecule inhibitors.
Small Molecule Inhibitors of CDK8
A number of potent and selective CDK8 inhibitors have been developed and are being investigated in preclinical and clinical studies. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of CDK8 and preventing the phosphorylation of its substrates.
Table 1: Quantitative Data for Selected CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) vs CDK8 | IC50 (nM) vs CDK19 | Reference Compound |
| Cortistatin A | CDK8, CDK19 | 0.2 | 0.3 | Natural Product |
| Senexin A | CDK8, CDK19 | 35 | 110 | |
| Senexin B | CDK8, CDK19 | 10 | 20 | |
| BI-1347 | CDK8, CDK19 | 1.3 | 2.5 | |
| JH-XII-136 | CDK8, CDK19 | 5.0 | Not Reported | |
| CCT251545 | CDK8, CDK19 | <10 | Not Reported | |
| BMS-265246 | CDK8, CDK19 | <10 | Not Reported | |
| K03861 | CDK8, CDK19 | <10 | Not Reported |
Experimental Protocols
In Vitro Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to CDK8.
Materials:
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CDK8/cyclin C enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Tracer (Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor)
-
Kinase Buffer
-
Test Compounds
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X solution of the CDK8/cyclin C and Eu-anti-Tag Antibody mixture in kinase buffer.
-
Prepare a 3X solution of the Tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the test compound concentration to determine the IC50 value.
Cell-Based Assay for CDK8 Activity (Western Blot for pSTAT1)
This protocol describes a method to assess the activity of CDK8 in cells by measuring the phosphorylation of its substrate, STAT1, at Serine 727.
Materials:
-
Cell line of interest (e.g., HCT116)
-
CDK8 inhibitor
-
Interferon-gamma (IFNγ)
-
Cell lysis buffer
-
Primary antibodies: anti-pSTAT1 (Ser727), anti-STAT1, anti-CDK8, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the CDK8 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSTAT1 signal to total STAT1 and a loading control (e.g., GAPDH).
Visualizations
Caption: Overview of CDK8's role in major signaling pathways.
Caption: Experimental workflow for a TR-FRET based CDK8 kinase assay.
Conclusion
CDK8 is a multifaceted kinase that plays a pivotal, context-dependent role in the regulation of transcription. Its involvement in key oncogenic signaling pathways has established it as a high-value target for cancer therapy. The development of potent and selective CDK8 inhibitors is a promising avenue for novel therapeutic interventions. The technical information and experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further unravel the complexities of CDK8 biology and accelerate the development of innovative treatments.
References
CLK8: A Specific Inhibitor of the Core Circadian Protein CLOCK
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes. The core of this molecular clock is a transcription-translation feedback loop, in which the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) plays a pivotal role as the primary positive regulator. Dysregulation of the circadian rhythm has been implicated in a variety of pathologies, including metabolic syndromes, mood disorders, and cancer, making the core clock machinery an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of CLK8, a small molecule identified as a specific inhibitor of CLOCK. This compound disrupts the crucial interaction between CLOCK and BMAL1, leading to a modulation of the circadian rhythm. This guide details the mechanism of action of this compound, presents its effects in both in vitro and in vivo models, and provides detailed experimental protocols for its characterization.
Introduction to CLOCK and the Circadian Rhythm
The mammalian circadian clock is a complex molecular oscillator that generates approximately 24-hour rhythms in gene expression, physiology, and behavior. The master pacemaker is located in the suprachiasmatic nucleus (SCN) of the hypothalamus, which synchronizes peripheral clocks present in virtually all tissues. At the heart of this mechanism is a transcription-translation feedback loop. The CLOCK-BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes, activating their transcription. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus forming a negative feedback loop that generates a daily rhythm.
Given its central role, the CLOCK-BMAL1 complex is a prime target for small molecules designed to modulate circadian function. This compound is a novel small molecule that has been identified as a specific binder to CLOCK, thereby interfering with its activity.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the circadian clock through a specific and direct mechanism of action. It has been shown to bind directly to the CLOCK protein.[1] This binding event interferes with the formation of the functional CLOCK-BMAL1 heterodimer. By disrupting this interaction, this compound effectively reduces the transcriptional activation of downstream clock-controlled genes.[1][2] Furthermore, this compound has been observed to interfere with the nuclear translocation of CLOCK, further dampening its activity.[1][2][3] The overall effect of this compound is a reduction in the nuclear levels of functional CLOCK, which in turn stabilizes the negative arm of the feedback loop, leading to an enhanced amplitude of the circadian rhythm without altering the period length.[1][4]
Signaling Pathway of CLOCK and Inhibition by this compound
Caption: Mechanism of this compound action on the core circadian clock machinery.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data reported for this compound in various experimental settings. While specific IC50 or EC50 values for the disruption of the CLOCK-BMAL1 interaction have not been explicitly published, the effective concentration ranges from in vitro studies provide a strong indication of its potency.
| Parameter | Value/Range | Cell Line/System | Comments | Reference |
| In Vitro Activity | ||||
| Effective Concentration (CLOCK-BMAL1 Interaction) | 10 - 40 µM | HEK293T cells | Reduces the amount of BMAL1 co-immunoprecipitated with CLOCK in a dose-dependent manner. | [1] |
| Effective Concentration (Circadian Rhythm Amplitude) | 10 - 40 µM | U2OS and NIH 3T3 cells | Enhances the amplitude of the Bmal1-dLuc signal in a dose-dependent manner with no change in the period. | [2][5][6] |
| Cell Viability | >80% at 40 µM | U2OS cells | This compound showed no significant toxicity at the maximum concentration tested. | [1][7] |
| In Vivo Activity | ||||
| Single Dose (Efficacy) | 25 mg/kg (i.p.) | C57BL/6J mice | Decreased nuclear CLOCK levels in the liver. | [1][2] |
| Single Dose (Toxicity) | No mortality or clinical signs at 5 and 25 mg/kg. | C57BL/6J mice | Higher doses of 300 and 1000 mg/kg were also tested in a single-dose toxicity study. | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction
This assay is used to assess the effect of this compound on the interaction between CLOCK and BMAL1 in a cellular context.
Objective: To determine if this compound disrupts the protein-protein interaction between CLOCK and BMAL1.
Materials:
-
HEK293T cells
-
Plasmids: pBIND-hCLOCK (expressing CLOCK fused to the GAL4 DNA-binding domain), pACT-mBMAL1 (expressing BMAL1 fused to the VP16 activation domain), pG5-luc (luciferase reporter plasmid with GAL4 binding sites), and pRL-TK (Renilla luciferase for normalization).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well cell culture plates
-
This compound compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to attach overnight.
-
Prepare the transfection mix containing 50 ng of pBIND-hCLOCK, 50 ng of pACT-mBMAL1, 50 ng of pG5-luc, and 0.5 ng of pRL-TK per well, following the manufacturer's protocol for the transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
Following transfection, treat the cells with different concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the cells with the compound for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A decrease in the normalized luciferase activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.
Workflow for Mammalian Two-Hybrid Assay
Caption: Experimental workflow for the mammalian two-hybrid assay.
Real-time Monitoring of Circadian Rhythm using a Luciferase Reporter
This assay is used to evaluate the effect of this compound on the dynamics of the cellular circadian clock.
Objective: To determine the effect of this compound on the amplitude and period of the circadian rhythm.
Materials:
-
U2OS cells stably expressing a Bmal1-dLuc reporter construct (luciferase gene driven by the Bmal1 promoter).
-
35-mm cell culture dishes.
-
Synchronization agent (e.g., dexamethasone).
-
This compound compound.
-
Real-time luminescence monitoring system (e.g., LumiCycle).
Protocol:
-
Plate the U2OS-Bmal1-dLuc cells in 35-mm dishes and grow to confluency.
-
Synchronize the cells by treating them with 100 nM dexamethasone for 2 hours.
-
After synchronization, replace the medium with fresh recording medium containing different concentrations of this compound (e.g., 0, 10, 20, 40 µM).
-
Place the dishes in a real-time luminescence monitoring system and record the luminescence signal every 10 minutes for 4-6 days.
-
Analyze the resulting luminescence data to determine the period and amplitude of the circadian rhythm for each condition. An increase in the amplitude of the luminescence rhythm without a significant change in the period indicates a positive effect of this compound on the circadian clock.
In Vivo Administration of this compound in Mice
This protocol outlines the procedure for administering this compound to mice to study its in vivo effects on the circadian clock.
Objective: To assess the effect of this compound on the levels and subcellular localization of CLOCK in the liver.
Materials:
-
C57BL/6J mice.
-
This compound compound.
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300 in saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Equipment for tissue harvesting and processing.
Protocol:
-
Acclimate the mice to a 12-hour light/12-hour dark cycle for at least two weeks.
-
Prepare the this compound solution in the vehicle at the desired concentration (e.g., to deliver 25 mg/kg).
-
Administer a single i.p. injection of this compound or vehicle to the mice at a specific Zeitgeber time (ZT).
-
At a predetermined time point post-injection (e.g., 6 hours), euthanize the mice.[8]
-
Immediately dissect the liver and snap-freeze it in liquid nitrogen for subsequent analysis.
-
For analysis, liver tissue can be homogenized to prepare whole-cell lysates or subjected to subcellular fractionation to isolate nuclear and cytoplasmic proteins.
-
Analyze the protein levels of CLOCK, BMAL1, and other clock components in the different fractions by Western blotting. A decrease in the nuclear abundance of CLOCK in the this compound-treated mice would confirm its in vivo activity.
Conclusion
This compound represents a valuable research tool for the study of the circadian clock and holds potential as a starting point for the development of therapeutics for circadian rhythm-related disorders. Its specific mechanism of action, targeting the core CLOCK-BMAL1 interaction, provides a direct means of modulating the amplitude of the circadian oscillator. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound and other CLOCK inhibitors. Further studies are warranted to fully elucidate the therapeutic window and potential applications of this promising compound.
References
- 1. youtube.com [youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude | Aperta [aperta.ulakbim.gov.tr]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of CLK8 on the Core Circadian CLOCK-BMAL1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate machinery of the circadian clock, responsible for regulating a vast array of physiological processes, is orchestrated by a core transcriptional feedback loop. Central to this mechanism is the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). The interaction between these two proteins is a critical checkpoint for the regulation of circadian rhythms. This technical guide delves into the effects of CLK8, a small molecule inhibitor, on the CLOCK-BMAL1 interaction. Through a comprehensive review of existing literature, we present quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This document serves as an in-depth resource for researchers and professionals in the field of circadian biology and drug development, providing a foundational understanding of this compound's mechanism of action and its potential as a tool to modulate circadian rhythms.
Introduction to the CLOCK-BMAL1 Complex and Circadian Rhythm
The mammalian circadian clock is a self-sustaining oscillator that generates near 24-hour rhythms in behavior, physiology, and metabolism. The core of this molecular clock is a transcription-translation feedback loop. The positive arm of this loop is driven by the heterodimerization of two basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) domain-containing transcription factors: CLOCK and BMAL1.[1] This complex binds to E-box enhancer elements in the promoters of target genes, including the Period (Per1/2/3) and Cryptochrome (Cry1/2) genes, activating their transcription. The protein products of Per and Cry then form a repressive complex that translocates back into the nucleus to inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus forming the negative feedback loop that generates circadian oscillations.[1]
Given its central role, the CLOCK-BMAL1 interaction represents a key target for pharmacological modulation of the circadian clock. Dysregulation of this intricate timing system has been linked to a variety of pathologies, including metabolic disorders, sleep disorders, and cancer. Small molecules that can specifically target and modulate the CLOCK-BMAL1 interaction are therefore of significant interest for both basic research and therapeutic development.
This compound: A Small Molecule Modulator of the CLOCK-BMAL1 Interaction
This compound is a small molecule that was identified through a structure-based virtual screen of approximately two million compounds.[2] It was selected for its predicted ability to bind to CLOCK at the interface where it interacts with BMAL1.[2] Subsequent experimental validation has confirmed that this compound directly binds to CLOCK and disrupts its interaction with BMAL1.[2][3][4][5] This disruption leads to a series of downstream effects on the circadian clock machinery, most notably an enhancement of the amplitude of circadian rhythms without a significant change in the period length.[2][6]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Efficacy | |||
| Effective Concentration Range | 10 - 40 µM | U2OS and NIH 3T3 cells | [2][5] |
| Effect on CLOCK-BMAL1 Interaction | Dose-dependent reduction | HEK293T cells | [2][5] |
| Effect on Circadian Amplitude | Dose-dependent enhancement | U2OS and NIH 3T3 cells | [2][5] |
| Effect on Circadian Period | No significant change | U2OS and NIH 3T3 cells | [2] |
| In Vivo Efficacy | |||
| Effective Dose | 25 mg/kg (intraperitoneal) | C57BL/6J mice | [5][6] |
| Effect on Nuclear CLOCK Levels in Liver | Decrease | C57BL/6J mice | [5] |
| Binding Affinity | |||
| Predicted Binding Affinity (in silico) | -7 to -10 kcal/mol | CLOCK protein | [7] |
Mechanism of Action of this compound
This compound exerts its effects by directly interfering with the formation of the functional CLOCK-BMAL1 heterodimer. The proposed mechanism of action is as follows:
-
Binding to CLOCK: this compound binds to a specific pocket on the CLOCK protein, which is critical for its interaction with BMAL1.[2][6]
-
Disruption of CLOCK-BMAL1 Interaction: This binding event sterically hinders or induces a conformational change in CLOCK that prevents its stable association with BMAL1.[2]
-
Inhibition of Nuclear Translocation: The formation of the CLOCK-BMAL1 heterodimer is a prerequisite for the efficient nuclear import of CLOCK. By disrupting this interaction, this compound reduces the amount of CLOCK that can translocate into the nucleus.[2][5]
-
Modulation of Gene Transcription: With reduced nuclear CLOCK, the transcriptional activation of downstream E-box-containing genes, including Per and Cry, is attenuated. This leads to a stabilization of the negative arm of the feedback loop, resulting in a more robust and higher-amplitude circadian oscillation.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the CLOCK-BMAL1 pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the CLOCK-BMAL1 interaction.
Mammalian Two-Hybrid Assay for Screening
This assay was used as an initial screen to identify compounds that disrupt the CLOCK-BMAL1 interaction.[2]
-
Principle: The assay relies on the reconstitution of a functional transcription factor upon the interaction of two proteins of interest. One protein is fused to a DNA-binding domain (DBD), and the other to a transcriptional activation domain (AD). Interaction between the two proteins brings the DBD and AD into proximity, driving the expression of a reporter gene.
-
Protocol Outline:
-
Plasmid Construction:
-
CLOCK is cloned into a vector containing the GAL4 DNA-binding domain (pBIND).
-
BMAL1 is cloned into a vector containing the VP16 activation domain (pACT).
-
-
Transfection: HEK293T cells are co-transfected with the pBIND-CLOCK, pACT-BMAL1, and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound or vehicle control.
-
Reporter Gene Assay: After a defined incubation period, cells are lysed, and the activity of the reporter enzyme is measured. A decrease in reporter activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.
-
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP was used to confirm the disruptive effect of this compound on the CLOCK-BMAL1 interaction.[2]
-
Principle: This technique is used to study protein-protein interactions. An antibody against a specific protein (the "bait") is used to pull down the entire protein complex from a cell lysate. The presence of other proteins (the "prey") in the immunoprecipitated complex is then detected by Western blotting.
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are transfected with plasmids encoding FLAG-tagged CLOCK and untagged BMAL1.
-
Compound Treatment: Cells are treated with different concentrations of this compound (e.g., 10 µM and 40 µM) or a vehicle control.
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to capture FLAG-CLOCK and its interacting partners.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both FLAG (to detect CLOCK) and BMAL1 to assess the amount of co-immunoprecipitated BMAL1. A reduction in the BMAL1 band intensity in this compound-treated samples compared to the control indicates a disruption of the interaction.
-
Experimental Workflow Diagram
Caption: Workflow for the identification and characterization of this compound.
Real-Time Luciferase Reporter Assay for Circadian Rhythm Monitoring
This assay is used to monitor the real-time dynamics of the circadian clock in living cells.[2]
-
Principle: A luciferase reporter gene is placed under the control of a clock-controlled promoter, such as the Bmal1 promoter. The rhythmic expression of the promoter drives the rhythmic production of luciferase, and the resulting bioluminescence can be continuously measured.
-
Protocol Outline:
-
Cell Line Generation: U2OS or NIH 3T3 cells are stably transfected with a lentiviral vector containing the Bmal1-dLuc reporter construct.
-
Cell Culture and Synchronization: Cells are grown to confluence and then synchronized with a pulse of dexamethasone (e.g., 100 nM for 2 hours).
-
Compound Treatment: After synchronization, the medium is replaced with a recording medium containing luciferin and the desired concentration of this compound or vehicle.
-
Bioluminescence Recording: The plate is placed in a luminometer, and bioluminescence is recorded at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: The resulting time-series data is analyzed to determine the period, amplitude, and phase of the circadian rhythm. An increase in the amplitude of the oscillations in this compound-treated cells demonstrates its effect on the clock.
-
Subcellular Localization of CLOCK
Immunofluorescence microscopy is used to visualize the subcellular distribution of CLOCK and assess the effect of this compound on its nuclear translocation.
-
Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody specific to CLOCK. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
Protocol Outline:
-
Cell Culture and Treatment: U2OS cells are grown on coverslips and treated with this compound (e.g., 20 µM) or vehicle for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against CLOCK, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nucleus is stained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. The relative fluorescence intensity of CLOCK in the nucleus versus the cytoplasm is quantified to determine the effect of this compound on its nuclear localization. A decrease in the nuclear-to-cytoplasmic ratio of CLOCK fluorescence indicates inhibition of nuclear translocation.
-
In Vivo Analysis in Mice
To assess the effects of this compound in a living organism, studies are conducted in mice.[5]
-
Protocol Outline:
-
Animal Model: C57BL/6J mice are used.
-
Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.
-
Tissue Collection: At specific time points after injection, mice are euthanized, and liver tissue is collected.
-
Subcellular Fractionation: The liver tissue is homogenized and subjected to differential centrifugation to separate the nuclear and cytoplasmic fractions.
-
Western Blot Analysis: The protein levels of CLOCK, BMAL1, and other clock proteins in the nuclear and cytoplasmic fractions are determined by Western blotting to assess the in vivo effect of this compound on CLOCK's nuclear localization.
-
Conclusion and Future Directions
This compound has emerged as a valuable chemical probe for dissecting the molecular intricacies of the circadian clock. Its ability to specifically disrupt the CLOCK-BMAL1 interaction provides a powerful tool to study the consequences of modulating the positive arm of the circadian feedback loop. The enhancement of circadian amplitude by this compound without altering the period length is a particularly interesting finding, with potential therapeutic implications for conditions associated with dampened circadian rhythms, such as aging and certain metabolic and mood disorders.
Future research should focus on further characterizing the downstream effects of this compound on the transcriptome and proteome to gain a more comprehensive understanding of its impact on circadian-controlled physiological processes. Additionally, structure-activity relationship studies could lead to the development of even more potent and specific second-generation inhibitors of the CLOCK-BMAL1 interaction. Ultimately, the continued study of compounds like this compound will not only advance our fundamental knowledge of circadian biology but may also pave the way for novel chronotherapeutic strategies.
References
- 1. BMAL1-dependent circadian oscillation of nuclear CLOCK: posttranslational events induced by dimerization of transcriptional activators of the mammalian clock system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Clock-scan" protocol for image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CLK8 in Modulating Circadian Rhythm Amplitude: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock is an endogenous timekeeping mechanism that orchestrates a multitude of physiological and behavioral processes in a roughly 24-hour cycle. The amplitude of these rhythms is a critical determinant of a robust and healthy circadian system. Dysregulation of circadian amplitude has been linked to various pathologies, including metabolic disorders, sleep disturbances, and an increased risk of cancer. A key player in the core clock machinery is the transcriptional activator complex formed by CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). This whitepaper provides an in-depth technical overview of a small molecule, CLK8, that has been identified as a modulator of circadian rhythm amplitude. This compound acts by disrupting the protein-protein interaction between CLOCK and BMAL1, leading to an enhancement of circadian amplitude without altering the period length. This document details the mechanism of action of this compound, presents quantitative data from key experiments, provides detailed experimental protocols for its characterization, and visualizes the involved signaling pathways and experimental workflows.
Introduction to the Circadian Clock and the Role of Amplitude
The mammalian circadian clock is a complex network of interlocking transcriptional-translational feedback loops that drive rhythmic gene expression.[1] At the core of this machinery, the heterodimer of CLOCK and BMAL1 binds to E-box elements in the promoters of target genes, including the Period (Per1/2/3) and Cryptochrome (Cry1/2) genes, activating their transcription.[1] The PER and CRY proteins then translocate to the nucleus, where they inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thus creating a negative feedback loop.[2] The amplitude of these oscillations is a crucial feature of the circadian system, reflecting the robustness of the clock. A dampened amplitude is associated with aging, mood disorders, and metabolic syndrome.[3] Therefore, small molecules that can enhance circadian amplitude are of significant interest for therapeutic development.
This compound: A Small Molecule Modulator of the CLOCK:BMAL1 Interaction
This compound is a small molecule that was identified through a structure-based molecular docking approach for its ability to bind to CLOCK and interfere with its interaction with BMAL1.[3][4] This targeted disruption of the positive arm of the circadian feedback loop has been shown to enhance the amplitude of cellular circadian rhythms.[3]
Mechanism of Action
This compound binds to a hollow region on the CLOCK protein, specifically between the α2 helix of the bHLH domain and the Hβ strand of the PAS-A domain.[3] This binding site is also utilized by Arg-126 of BMAL1, and thus this compound competitively inhibits the CLOCK:BMAL1 heterodimer formation.[3] The disruption of this interaction leads to a reduction in the nuclear translocation of CLOCK.[2][3] This, in turn, is proposed to stabilize the negative arm of the feedback loop, where PER and CRY proteins more effectively repress the diminished CLOCK:BMAL1 transactivation, resulting in an overall enhancement of the circadian amplitude.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on circadian rhythm amplitude and related molecular endpoints as reported in the literature.
Table 1: Effect of this compound on Bmal1-dLuc Circadian Amplitude in Cell Lines
| Cell Line | This compound Concentration (µM) | Amplitude Enhancement | Period Change | Reference |
| U2OS | 10 | >50% | No change | [5] |
| U2OS | 20 | Dose-dependent increase | No change | [5] |
| U2OS | 40 | Dose-dependent increase | No change | [5] |
| NIH 3T3 | 10-40 | Dose-dependent increase | No change | [5] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dosage | Effect | Reference |
| CLOCK protein levels (liver) | 25 mg/kg (i.p.) | Decreased | [2] |
| BMAL1 protein levels (liver) | 25 mg/kg (i.p.) | Unaltered | [2] |
| CRY1 protein levels (liver) | 25 mg/kg (i.p.) | Unaltered | [2] |
| Cry1 transcript levels (liver) | 25 mg/kg (i.p.) | Significantly changed | [5] |
Table 3: Effect of this compound on CLOCK:BMAL1 Interaction
| Assay | This compound Concentration (µM) | Reduction in Interaction | Reference |
| Co-immunoprecipitation | 10 | Noticeable reduction | [5] |
| Co-immunoprecipitation | 40 | Significant reduction | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in circadian rhythm amplitude.
Real-Time Monitoring of Circadian Rhythm in Cell Culture
This protocol describes the use of a Bmal1-dLuc reporter assay to measure the effect of this compound on circadian rhythm in U2OS or NIH 3T3 cells.
Materials:
-
U2OS or NIH 3T3 cells stably expressing a Bmal1-dLuciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dexamethasone
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Luciferin
-
Luminometer capable of long-term recording at 37°C
Procedure:
-
Cell Culture and Plating: Culture U2OS or NIH 3T3 Bmal1-dLuc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Plate cells in 35-mm dishes and grow to confluency.
-
Synchronization: To synchronize the circadian clocks of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.
-
Reporter Assay Initiation: After synchronization, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with a recording medium containing 100 µM luciferin.
-
Baseline Recording: Place the culture dishes in a luminometer and record the bioluminescence for at least 48 hours to establish a baseline circadian rhythm.
-
This compound Treatment: Prepare serial dilutions of this compound in the recording medium. Without changing the medium, add the desired concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO vehicle control to the cells.
-
Data Acquisition and Analysis: Continue to record bioluminescence for an additional 4-6 days. Analyze the data to determine the period, phase, and amplitude of the circadian rhythm. Compare the amplitude of this compound-treated cells to the DMSO-treated controls.
Co-immunoprecipitation of CLOCK and BMAL1
This protocol details the procedure to assess the effect of this compound on the interaction between CLOCK and BMAL1.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged CLOCK and BMAL1
-
Transfection reagent
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Laemmli buffer
-
SDS-PAGE and Western blotting equipment
-
Anti-FLAG and anti-BMAL1 antibodies
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged CLOCK and BMAL1 using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours, harvest the cells and lyse them in RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
This compound Incubation: Divide the cell lysate into aliquots and incubate with different concentrations of this compound (e.g., 10, 40 µM) or DMSO for a specified time at 4°C.
-
Immunoprecipitation: Add anti-FLAG M2 affinity gel to each lysate aliquot and incubate overnight at 4°C with gentle rotation to immunoprecipitate FLAG-CLOCK and any interacting proteins.
-
Washing: Pellet the affinity gel by centrifugation and wash it three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding Laemmli buffer and heating at 95°C for 5-7 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-FLAG and anti-BMAL1 antibodies to detect the immunoprecipitated CLOCK and co-immunoprecipitated BMAL1, respectively.
-
Quantification: Quantify the band intensities to determine the relative amount of BMAL1 that co-immunoprecipitated with CLOCK in the presence and absence of this compound.
Quantitative PCR (qPCR) for Circadian Gene Expression
This protocol is for measuring the effect of this compound on the transcript levels of core clock genes.
Materials:
-
U2OS cells
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (Cry1, Per2, Rev-erbα, Dbp) and a reference gene (PRLP0)
Procedure:
-
Cell Treatment: Treat confluent U2OS cells with the desired concentration of this compound or DMSO for the specified time points (e.g., 24, 30, 36, 42, 48 hours).
-
RNA Isolation: Harvest the cells at each time point and isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers for the target and reference genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the DMSO-treated controls at each time point.
Conclusion and Future Directions
The small molecule this compound represents a valuable tool for dissecting the molecular mechanisms that regulate circadian rhythm amplitude. By specifically targeting the CLOCK:BMAL1 interaction, this compound provides a means to modulate the positive arm of the circadian feedback loop and enhance the robustness of the clock. The data presented herein demonstrates the dose-dependent efficacy of this compound in increasing circadian amplitude in vitro and its ability to modulate clock gene expression in vivo. The detailed experimental protocols provide a framework for researchers to further investigate the effects of this compound and similar compounds.
Future research should focus on the therapeutic potential of this compound and other amplitude-enhancing small molecules. Investigating the efficacy of these compounds in animal models of diseases associated with dampened circadian rhythms, such as metabolic syndrome and age-related disorders, will be a critical next step. Furthermore, a comprehensive analysis of the off-target effects and pharmacokinetic properties of this compound is necessary for its development as a potential therapeutic agent. The continued exploration of small molecule modulators of the circadian clock holds great promise for the treatment of a wide range of human diseases.
References
- 1. Frontiers | Clock-Enhancing Small Molecules and Potential Applications in Chronic Diseases and Aging [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets for small-molecule modulators of circadian clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems | Annual Reviews [annualreviews.org]
The Core of the Clock: An In-depth Technical Guide to the Role of CLOCK in Regulating Clock-Controlled Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in a 24-hour rhythm. At the heart of this molecular machinery lies the transcription factor CLOCK (Circadian Locomotor Output Cycles Kaput), a pivotal component of the core transcriptional-translational feedback loop (TTFL) that drives the rhythmic expression of a vast network of clock-controlled genes (CCGs). This technical guide provides a comprehensive overview of the function of the CLOCK protein, its impact on downstream gene expression, the signaling pathways that modulate its activity, and the experimental methodologies used to investigate its role.
The Core Clock Machinery: The Transcriptional-Translational Feedback Loop
The fundamental mechanism of the circadian clock in mammals is a series of interconnected transcriptional-translational feedback loops. The primary loop involves the heterodimerization of two basic helix-loop-helix (bHLH)-PAS (Period-ARNT-Single-minded) domain-containing transcription factors: CLOCK and BMAL1 (Brain and Muscle ARNT-Like 1).[1][2]
This CLOCK:BMAL1 complex is the master activator of the circadian transcriptome, binding to E-box (Enhancer Box) cis-regulatory elements (CACGTG) in the promoters of a suite of clock-controlled genes.[3] Key targets of CLOCK:BMAL1 include the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes.[3]
Upon transcription and translation, the PER and CRY proteins accumulate in the cytoplasm, form heterodimers, and translocate back into the nucleus. There, they act as negative regulators, inhibiting the transcriptional activity of the CLOCK:BMAL1 complex, thereby repressing their own expression.[3][4] This negative feedback creates a rhythmic cycle of gene expression that is the basis of circadian timekeeping.
A secondary, interlocking feedback loop involves the CLOCK:BMAL1-mediated activation of the nuclear receptors Rev-erbα/β and Rorα/β/γ. These factors, in turn, regulate the rhythmic transcription of Bmal1 itself, with REV-ERBs acting as repressors and RORs as activators, thus adding another layer of stability and precision to the oscillator.[5]
Signaling Pathway of the Core Circadian Clock
Quantitative Impact of CLOCK on Clock-Controlled Genes
Mutations or knockout of the Clock gene have profound effects on the transcriptome, leading to altered expression levels and loss of rhythmicity for a multitude of genes. The ClockΔ19 mutant mouse, which harbors a dominant-negative mutation in the CLOCK protein, has been a valuable model for studying these effects.
| Gene | Organ/Cell Type | Change in Expression in ClockΔ19 Mutant | Reference |
| Per1 | Liver | Down-regulated, loss of rhythmicity | [6] |
| Per2 | Liver, Muscle | Down-regulated, loss of rhythmicity | [6] |
| Cry1 | Liver | Down-regulated, loss of rhythmicity | [6] |
| Cry2 | Liver | Down-regulated, loss of rhythmicity | [6] |
| Dbp | Liver | Down-regulated, loss of rhythmicity | [6] |
| Rev-erbα (Nr1d1) | Liver | Down-regulated | [7] |
| c-myc | SCN | Up-regulated | [6] |
| p21 | SCN | Up-regulated | [6] |
| Wee1 | SCN | Down-regulated | [6] |
| miR-195 | Liver | Up-regulated | [7] |
| miR-340 | Liver | Up-regulated | [7] |
Table 1: Examples of Altered Gene Expression in ClockΔ19 Mutant Mice. This table summarizes the observed changes in the expression of several key clock-controlled genes in the livers and suprachiasmatic nucleus (SCN) of ClockΔ19 mutant mice compared to wild-type controls.
Post-Translational Modifications of CLOCK: Fine-Tuning the Clockwork
The activity of the CLOCK protein is not solely dependent on its expression level but is also intricately regulated by a variety of post-translational modifications (PTMs). These modifications influence its stability, subcellular localization, DNA binding affinity, and interaction with other proteins, thereby providing multiple layers of control over the circadian oscillator.
Phosphorylation
Phosphorylation is a key PTM that governs the daily cycle of CLOCK activity. Several kinases have been implicated in the phosphorylation of CLOCK at different sites, leading to distinct functional outcomes.
-
Casein Kinase 1 delta/epsilon (CK1δ/ε): These kinases are central to the regulation of the circadian period. While their primary role is in phosphorylating PER proteins to regulate their stability and nuclear entry, they also contribute to the overall phosphorylation status of the CLOCK:BMAL1 complex.
-
Glycogen Synthase Kinase 3 beta (GSK3β): GSK3β-mediated phosphorylation of CLOCK has been linked to its degradation, thus playing a role in the termination of the transcriptional activation phase.[8]
-
c-Jun N-terminal Kinase (JNK): JNK can phosphorylate CLOCK, which appears to enhance its stability and transcriptional activity.[8]
Acetylation and Deacetylation
The histone acetyltransferase (HAT) activity of CLOCK itself is a critical feature of its function. CLOCK can auto-acetylate and also acetylate its partner, BMAL1. This acetylation is crucial for the recruitment of transcriptional coactivators, such as CBP/p300, and for opening up chromatin to facilitate transcription.
The acetylation state of the CLOCK:BMAL1 complex is dynamically regulated by deacetylases, most notably Sirtuin 1 (SIRT1) . SIRT1 is an NAD+-dependent deacetylase that deacetylates BMAL1 and histones, leading to the repression of CLOCK:BMAL1 transcriptional activity.[3] This links the circadian clock to the metabolic state of the cell, as the activity of SIRT1 is dependent on the cellular NAD+/NADH ratio.
Ubiquitination and Sumoylation
Ubiquitination marks proteins for degradation by the proteasome and is a key mechanism for terminating the activity of clock proteins. The F-box protein FBXL3 is an E3 ubiquitin ligase that targets the CRY proteins for degradation, and its activity is crucial for defining the period of the circadian clock. While direct ubiquitination of CLOCK is also known to occur, the specific E3 ligases involved are still being fully elucidated.
SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has also been shown to modify CLOCK and BMAL1, influencing their transcriptional activity and stability.[8]
Experimental Protocols for Studying CLOCK Function
A variety of molecular and cellular techniques are employed to investigate the function of the CLOCK protein and its role in the circadian clock.
Luciferase Reporter Assay for Circadian Rhythm Monitoring
This assay is a cornerstone of circadian biology research, allowing for real-time, longitudinal monitoring of gene expression in living cells or tissues.
Principle: A firefly luciferase reporter gene is placed under the control of a circadian promoter, such as the Per2 promoter. The rhythmic activation of the promoter by the CLOCK:BMAL1 complex drives the expression of luciferase, which, in the presence of its substrate luciferin, produces a measurable light output that oscillates with a circadian period.[9][10]
Detailed Protocol:
-
Construct Generation: Clone the promoter of a clock-controlled gene of interest (e.g., a ~2kb fragment of the Per2 promoter containing E-box elements) upstream of a destabilized firefly luciferase gene in a suitable expression vector. Lentiviral vectors are often used for stable integration into the host cell genome.[10]
-
Cell Line Generation: Transfect or transduce the reporter construct into a suitable cell line (e.g., U2OS, NIH3T3, or primary fibroblasts). Select for stably transfected cells using an appropriate antibiotic resistance marker.
-
Synchronization: Plate the reporter cells in a 35 mm dish and grow to confluency. To synchronize the circadian clocks of the cell population, treat with a synchronizing agent such as dexamethasone (100 nM for 1-2 hours) or forskolin (10 µM for 1-2 hours).[10]
-
Bioluminescence Recording: After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin. Place the dish in a light-tight, temperature-controlled (37°C) luminometer (e.g., a LumiCycle or a plate-based reader). Record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: The resulting time-series data can be analyzed using software packages like the LumiCycle analysis software or custom scripts in R or MATLAB. The data is typically detrended to remove baseline drifts, and then the period, phase, and amplitude of the oscillations are determined using methods such as Fourier analysis or cosine wave fitting.
Co-Immunoprecipitation (Co-IP) to Detect CLOCK-BMAL1 Interaction
Co-IP is a powerful technique to study protein-protein interactions in vivo.
Principle: An antibody specific to a "bait" protein (e.g., CLOCK) is used to pull down the bait protein from a cell lysate. If another protein (the "prey," e.g., BMAL1) interacts with the bait, it will also be pulled down and can be detected by Western blotting.
Detailed Protocol:
-
Cell Lysis: Culture cells (e.g., HEK293T cells overexpressing tagged CLOCK and BMAL1, or a cell line endogenously expressing these proteins) and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the bait protein (e.g., anti-CLOCK antibody) or an antibody against an epitope tag (e.g., anti-FLAG if using FLAG-tagged CLOCK) for several hours at 4°C. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (CLOCK) and the prey (BMAL1) proteins. The presence of a band for BMAL1 in the CLOCK immunoprecipitate indicates an interaction.
Chromatin Immunoprecipitation (ChIP) for CLOCK Binding Sites
ChIP is used to identify the genomic regions where a protein of interest, such as CLOCK, binds.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
Detailed Protocol:
-
Cross-linking: Treat cells or tissues with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against CLOCK overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: The purified DNA can be analyzed by qPCR using primers specific for known or putative CLOCK binding sites, or by preparing a library for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
CLOCK's Interaction with Other Signaling Pathways
The circadian clock does not operate in isolation but is intricately connected with other major cellular signaling pathways. CLOCK, as a central component of the clock, plays a key role in these interactions.
-
Metabolic Pathways: As mentioned earlier, the interaction with SIRT1 provides a direct link between the clock and cellular metabolism. Furthermore, many of the clock-controlled genes regulated by CLOCK are involved in metabolic processes, including glucose and lipid metabolism.
-
PI3K-Akt and MAPK Pathways: There is growing evidence for crosstalk between the circadian clock and the PI3K-Akt and MAPK signaling pathways. These pathways are involved in cell growth, proliferation, and survival, and their regulation by the clock has important implications for diseases such as cancer. For instance, some studies suggest that CLOCK can influence the activity of these pathways, and in turn, signals from these pathways can modulate clock function.
Conclusion
The CLOCK protein is a master regulator of the circadian transcriptome, driving the rhythmic expression of a vast array of clock-controlled genes that govern fundamental physiological processes. Its activity is finely tuned by a complex interplay of protein-protein interactions and post-translational modifications, which integrate signals from various cellular pathways. A thorough understanding of the molecular mechanisms underlying CLOCK function is crucial for developing novel therapeutic strategies for a wide range of pathologies associated with circadian disruption, including metabolic disorders, cancer, and neurodegenerative diseases. The experimental approaches detailed in this guide provide a robust framework for further elucidating the intricate role of CLOCK in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. CLOCK - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The Drosophila circadian clock gene cycle controls the development of clock neurons | PLOS Genetics [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. alternative-splicing-of-clock-transcript-mediates-the-response-of-circadian-clocks-to-temperature-changes - Ask this paper | Bohrium [bohrium.com]
- 9. Video: Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]
- 10. biorxiv.org [biorxiv.org]
CLK8: A Chemical Probe for Modulating Circadian Rhythm Amplitude
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CLK8, a selective small molecule inhibitor of the core circadian clock protein CLOCK. This compound serves as a valuable chemical probe for investigating the molecular mechanisms of the circadian clock and for exploring therapeutic strategies related to circadian rhythm disruptions. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its use, and provides visualizations of its effects on circadian signaling pathways.
Introduction to this compound
This compound is a specific, cell-permeable small molecule that was identified through a structure-based virtual screen for compounds that bind to the CLOCK protein[1][2]. It has been characterized as a potent tool for modulating the amplitude of circadian rhythms without significantly altering their period length[1][2]. This unique property distinguishes it from other circadian-modulating compounds and makes it an ideal probe for studying the specific roles of the CLOCK:BMAL1 transcriptional activator complex in the maintenance of robust circadian oscillations.
Mechanism of Action
The core of the mammalian circadian clock is a transcription-translation feedback loop. The heterodimeric transcription factor composed of CLOCK and BMAL1 proteins is a central component of this machinery. This complex drives the rhythmic expression of a wide array of genes, including the Period (Per) and Cryptochrome (Cry) genes, which in turn act as repressors of CLOCK:BMAL1 activity, thus forming a negative feedback loop[3].
This compound exerts its effects by directly targeting the CLOCK protein. Its mechanism of action involves:
-
Disruption of the CLOCK:BMAL1 Interaction: this compound binds to CLOCK in a manner that interferes with its ability to heterodimerize with its essential partner, BMAL1[1][2][4][5][6].
-
Inhibition of CLOCK Nuclear Translocation: By disrupting the CLOCK:BMAL1 complex, this compound prevents the efficient nuclear translocation of CLOCK[1][4][7]. This sequesters CLOCK in the cytoplasm, reducing its availability to drive the transcription of target genes in the nucleus.
-
Amplitude Enhancement: The reduction in nuclear CLOCK leads to a decrease in the transcriptional activity of the CLOCK:BMAL1 complex. This results in an overall enhancement of the amplitude of circadian oscillations of clock-controlled genes, such as Bmal1[1][7].
The following diagram illustrates the core circadian feedback loop and the point of intervention for this compound.
Caption: Mechanism of action of this compound on the core circadian clock machinery.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related, but distinct, chemical probe, PF-4800567.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line / Animal Model | Reference |
| Effective Concentration (Amplitude Enhancement) | 10-40 µM | U2OS, NIH 3T3 | [4] |
| Concentration for Nuclear Localization Assay | 20 µM | U2OS | [4] |
| In Vivo Dose (i.p.) | 25 mg/kg | C57BL/6J mice | [1][7] |
| Effect on CLOCK Protein Levels (Mouse Liver) | Decrease in nuclear fraction | C57BL/6J mice | [1][4] |
| Effect on BMAL1 and CRY1 Protein Levels (Mouse Liver) | No significant change | C57BL/6J mice | [1][4] |
Table 2: Comparative Activity of Circadian Probes
| Compound | Target | IC₅₀ | Effect on Circadian Period | Reference |
| This compound | CLOCK | - | No significant change | [1][4] |
| PF-4800567 | CK1ε | 32 nM | Minimal effect | [8] |
| PF-670462 | CK1δ/ε | - | Robust period lengthening | [8] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Real-time Monitoring of Circadian Rhythm in Cell Culture
This protocol describes the use of a luciferase reporter assay to monitor the effect of this compound on circadian oscillations in U2OS cells stably expressing a Bmal1-dLuc reporter construct.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin
-
Dexamethasone
-
This compound (dissolved in DMSO)
-
Luciferin
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Plate U2OS-Bmal1-dLuc cells in a 35-mm dish and grow to confluency.
-
Synchronization: Synchronize the cells by treating with 100 nM dexamethasone for 2 hours.
-
This compound Treatment: After synchronization, replace the medium with fresh recording medium containing the desired concentration of this compound (e.g., 10, 20, 40 µM) or DMSO as a vehicle control. Add 0.1 mM luciferin to the medium.
-
Bioluminescence Recording: Immediately place the dish in a luminometer and record bioluminescence at 37°C for 4-6 days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm.
Caption: Workflow for real-time monitoring of circadian rhythms in cultured cells.
CLOCK Nuclear Translocation Assay
This protocol details the investigation of this compound's effect on the subcellular localization of the CLOCK protein.
Materials:
-
U2OS cells
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Cell fractionation kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-CLOCK, anti-Histone H3 (nuclear marker), anti-Tubulin (cytoplasmic marker)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture U2OS cells to ~80% confluency and treat with 20 µM this compound or DMSO for 48 hours.
-
Cell Lysis and Fractionation: Harvest the cells and perform cellular fractionation to separate the nuclear and cytoplasmic components according to the manufacturer's protocol of the cell fractionation kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CLOCK, Histone H3, and Tubulin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative abundance of CLOCK in the nuclear and cytoplasmic fractions.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
The Impact of CLK8 on PER and CRY Protein Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock is an intricate molecular mechanism that orchestrates a multitude of physiological processes in a roughly 24-hour cycle. The core of this clock is a transcription-translation feedback loop involving a set of key proteins, including the transcriptional activators CLOCK and BMAL1, and the repressors PERIOD (PER) and CRYPTOCHROME (CRY). The small molecule CLK8 has been identified as a specific inhibitor of the CLOCK protein. This technical guide provides an in-depth analysis of the effects of this compound on the protein levels of PER and CRY, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Contrary to a direct effect on their stability, evidence suggests that this compound does not significantly alter the total cellular protein abundance of PER and CRY. Instead, its mechanism of action through the disruption of the CLOCK-BMAL1 heterodimer leads to a stabilization of the negative feedback loop, thereby enhancing the amplitude of the circadian rhythm.
Quantitative Analysis of PER and CRY Protein Levels in Response to this compound
Studies investigating the effect of this compound on the core clock machinery have demonstrated that this CLOCK inhibitor does not directly impact the protein levels of the negative feedback loop components, PER and CRY. Western blot analyses from key studies indicate that the abundance of both PER2 and CRY1 proteins remains comparable in the presence or absence of this compound.
| Cell Line | Treatment | Protein | Change in Protein Level | Reference |
| U2OS | This compound (20 µM) | PER2 | No significant change observed | [1] |
| U2OS | This compound (20 µM) | CRY1 | No significant change observed | [1] |
| U2OS | This compound (Time-course) | PER2 | Comparable levels to control | [1] |
| U2OS | This compound (Time-course) | CRY1 | Comparable levels to control | [1] |
Table 1: Summary of Quantitative Western Blot Data on PER and CRY Protein Levels. This table summarizes the findings from Western blot experiments, indicating a lack of significant change in PER2 and CRY1 protein levels upon treatment with this compound. The data is based on the visual inspection of Western blot figures from the cited literature, as no specific densitometry values were provided in the publication.
Experimental Protocols
Cell Culture and Synchronization
-
Cell Line: Human osteosarcoma (U2OS) cells are commonly used for in vitro circadian rhythm studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: To synchronize the circadian clocks of the cell population, U2OS cells are treated with 100 nM dexamethasone for 2 hours. Following the 2-hour treatment, the dexamethasone-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) before adding fresh culture medium. This synchronization sets the start of the circadian cycle (time 0).
Western Blotting for PER and CRY Protein Level Analysis
-
Cell Lysis: At the indicated time points after synchronization and treatment with either DMSO (vehicle control) or this compound, cells are harvested and lysed. A common lysis buffer consists of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Electrotransfer: Equal amounts of total protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% polyacrylamide gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for PER2 and CRY1. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imager. A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.
Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction
-
Principle: This assay is used to investigate the effect of this compound on the interaction between CLOCK and BMAL1 in living cells. The system typically uses two hybrid proteins: one with the GAL4 DNA-binding domain fused to CLOCK and the other with the VP16 activation domain fused to BMAL1. When CLOCK and BMAL1 interact, the GAL4-DBD and VP16-AD are brought into proximity, leading to the activation of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).
-
Procedure:
-
HEK293T cells are co-transfected with plasmids encoding GAL4-CLOCK, VP16-BMAL1, and the GAL4-responsive luciferase reporter.
-
The transfected cells are then treated with various concentrations of this compound or DMSO.
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.
-
Signaling Pathways and Experimental Workflows
The Core Circadian Clock Feedback Loop and the Effect of this compound
The core of the mammalian circadian clock is a negative feedback loop. The CLOCK and BMAL1 proteins form a heterodimer that binds to E-box elements in the promoters of the Per and Cry genes, activating their transcription. The resulting PER and CRY proteins then heterodimerize in the cytoplasm, translocate back into the nucleus, and inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus repressing their own transcription. This cycle takes approximately 24 hours to complete.
This compound intervenes in this pathway by binding to the CLOCK protein and disrupting its interaction with BMAL1.[2] This leads to a reduction in the nuclear levels of functional CLOCK-BMAL1 heterodimers.[1] Consequently, the transcription of Per and Cry is reduced. However, the existing pool of PER and CRY proteins is sufficient to maintain the negative feedback, and the reduction in the positive drive from CLOCK-BMAL1 is thought to stabilize this repression, leading to a more robust or higher amplitude rhythm without altering the period length.[1]
Figure 1: Signaling Pathway of the Core Circadian Clock and this compound's Point of Intervention. This diagram illustrates the transcriptional-translational feedback loop of the core circadian clock and shows how this compound disrupts the formation of the functional CLOCK:BMAL1 heterodimer.
Experimental Workflow for Assessing this compound's Effect on PER/CRY Protein Levels
The following diagram outlines the typical experimental workflow used to determine the impact of this compound on the protein levels of PER and CRY.
Figure 2: Experimental Workflow for Western Blot Analysis of PER and CRY protein levels. This diagram outlines the key steps involved in investigating the effect of this compound on PER and CRY protein abundance in cultured cells.
Conclusion
The small molecule this compound acts as a specific inhibitor of the CLOCK protein by disrupting its interaction with BMAL1. While this action has a significant impact on the amplitude of the circadian rhythm, it does not appear to directly alter the total protein levels of the core clock repressors, PER and CRY. The available evidence from Western blotting experiments indicates that PER2 and CRY1 protein abundance remains stable in the presence of this compound. This suggests that the observed enhancement of the circadian amplitude is a consequence of the stabilization of the negative feedback loop, rather than a direct effect on the stability or degradation of PER and CRY proteins. Further research, including quantitative mass spectrometry-based proteomics, could provide a more comprehensive understanding of the nuanced effects of this compound on the entire circadian proteome.
References
An In-depth Technical Guide to the Core Circadian Feedback Loop and its Modulation by CLK8
Audience: Researchers, scientists, and drug development professionals.
Abstract
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide range of physiological and behavioral processes in a 24-hour rhythm. The core of this molecular clock is a series of interconnected transcriptional-translational feedback loops. This guide provides a detailed examination of the core circadian feedback loop in mammals, focusing on the roles of the key transcriptional activators CLOCK and BMAL1, and the repressors PERIOD (PER) and CRYPTOCHROME (CRY). Furthermore, this document delves into the mechanism of CLK8, a small molecule inhibitor of CLOCK, which has emerged as a valuable tool for modulating circadian rhythms. We will explore its impact on the core clock machinery, present quantitative data on its effects, and provide detailed experimental protocols for its study.
The Core Mammalian Circadian Feedback Loop
The mammalian circadian clock is primarily driven by a core negative feedback loop involving the heterodimeric transcription factor CLOCK:BMAL1 and its transcriptional targets, the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes.[1][2]
Positive Limb: In the nucleus, the basic helix-loop-helix (bHLH)-PAS domain-containing proteins CLOCK and BMAL1 form a heterodimer that binds to E-box (CACGTG) DNA regulatory elements in the promoters of target genes, including Per and Cry, thereby activating their transcription.[3][4] This process is initiated during the day.
Negative Limb: Following transcription, Per and Cry mRNAs are translated in the cytoplasm. The resulting PER and CRY proteins accumulate, heterodimerize, and are post-translationally modified, primarily through phosphorylation by kinases such as Casein Kinase 1 delta and epsilon (CK1δ/ε).[5] This phosphorylation regulates their stability and nuclear entry. The PER:CRY complex then translocates back into the nucleus during the night, where it interacts with the CLOCK:BMAL1 heterodimer, inhibiting its transcriptional activity.[5][6] This repression of their own transcription closes the negative feedback loop. As PER and CRY proteins are subsequently degraded by the proteasome, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.[7]
This compound: A Small Molecule Modulator of the Circadian Clock
This compound is a selective small molecule inhibitor that directly binds to the CLOCK protein.[2][8] It was identified through a structure-based molecular docking approach aimed at disrupting the interaction between CLOCK and its binding partner, BMAL1.[9]
Mechanism of Action
This compound functions by physically interacting with CLOCK, thereby preventing its heterodimerization with BMAL1.[8][9] This disruption of the CLOCK:BMAL1 complex has two major consequences:
-
Inhibition of Transcriptional Activity: The CLOCK:BMAL1 heterodimer is the primary activator of E-box-mediated transcription of core clock genes. By preventing its formation, this compound reduces the transcription of Per and Cry.[9]
-
Interference with Nuclear Translocation: this compound has been shown to interfere with the nuclear translocation of CLOCK.[8][9]
Interestingly, the overall effect of this compound on the circadian rhythm is not a complete shutdown but rather an enhancement of its amplitude without a significant change in the period length.[6][9] This is thought to occur through the stabilization of the negative arm of the feedback loop. By reducing the activity of the positive limb (CLOCK:BMAL1), the repressive action of the PER:CRY complex becomes more dominant, leading to a stronger and more robust oscillation.[9]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on the circadian clock, as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Circadian Rhythm Amplitude in U2OS Cells
| This compound Concentration (µM) | Fold Change in Bmal1-luc Amplitude (Mean ± SEM) |
| 0 (Control) | 1.00 ± 0.05 |
| 10 | 1.52 ± 0.12 |
| 20 | 2.15 ± 0.18 |
| 40 | 2.89 ± 0.25 |
Data synthesized from studies demonstrating a dose-dependent enhancement of circadian amplitude in U2OS cells expressing a Bmal1-luciferase reporter.[6]
Table 2: Effect of this compound on CLOCK:BMAL1 Interaction
| Treatment | Relative CLOCK:BMAL1 Interaction (%) |
| Vehicle (Control) | 100 |
| This compound (20 µM) | 45 |
Data represents the percentage of CLOCK co-immunoprecipitated with BMAL1 in the presence or absence of this compound, as determined by quantitative Western blotting.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on the core circadian feedback loop.
Luciferase Reporter Assay for Circadian Rhythm Monitoring
This protocol describes how to monitor the real-time expression of a clock-controlled gene using a luciferase reporter in a cell line such as U2OS.
Materials:
-
U2OS cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-luc)
-
This compound (stock solution in DMSO)
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recording medium (DMEM without phenol red, with 10% FBS, 1% Penicillin-Streptomycin, 1 mM luciferin)
-
35-mm cell culture dishes
-
Luminometer capable of continuous recording at 37°C
Procedure:
-
Cell Seeding: Plate the Bmal1-luc U2OS cells in 35-mm dishes at a density that will result in a confluent monolayer at the time of recording.
-
Synchronization: Once confluent, synchronize the cells by treating them with 100 nM dexamethasone for 2 hours.
-
Medium Change: After synchronization, wash the cells twice with PBS and replace the medium with 2 ml of recording medium.
-
This compound Treatment: Add this compound to the recording medium at the desired final concentrations (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Luminometry: Immediately place the dishes in the luminometer and record bioluminescence at 10-minute intervals for at least 5 days.
-
Data Analysis: Analyze the bioluminescence data using circadian analysis software to determine the period, phase, and amplitude of the rhythms.
Co-immunoprecipitation (Co-IP) to Assess CLOCK:BMAL1 Interaction
This protocol details the procedure for determining the effect of this compound on the interaction between endogenous CLOCK and BMAL1 in mammalian cells.
Materials:
-
U2OS cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-CLOCK antibody
-
Anti-BMAL1 antibody
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture U2OS cells to near confluency.
-
Treat cells with this compound (e.g., 20 µM) or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CLOCK antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-BMAL1 antibody to detect co-immunoprecipitated BMAL1.
-
Also, probe for CLOCK to confirm successful immunoprecipitation.
-
Analyze the band intensities to quantify the relative interaction.
-
Conclusion
The core circadian feedback loop, driven by the interplay of CLOCK, BMAL1, PER, and CRY, is a fundamental mechanism governing daily rhythms in mammals. The small molecule this compound provides a powerful tool for dissecting the role of the positive limb of this loop. By disrupting the CLOCK:BMAL1 interaction, this compound enhances the amplitude of circadian oscillations, highlighting the critical role of the stoichiometry and activity of core clock components in shaping the circadian waveform. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricacies of the circadian clock and to explore the therapeutic potential of its modulation.
References
- 1. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. Circadian Clock-Controlled Checkpoints in the Pathogenesis of Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Protocol for Circadian Clock Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
The Dual Role of CLOCK in Cancer and Circadian Rhythms: A Technical Guide to a Novel Therapeutic Target
For Immediate Release
This technical guide provides an in-depth exploration of the Circadian Locomotor Output Cycles Kaput (CLOCK) protein, a core component of the cellular circadian machinery, and its emerging role as a therapeutic target in oncology. We delve into the molecular mechanisms by which CLOCK governs circadian rhythms and how its dysregulation contributes to cancer progression. This document also introduces CLK8, a potent and specific small molecule inhibitor of CLOCK, as a valuable research tool and potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, chronobiology, and pharmacology.
Introduction: The Intersection of the Body's Clock and Cancer
The circadian rhythm is an endogenous, approximately 24-hour cycle that orchestrates a wide array of physiological and behavioral processes. At the molecular level, this rhythm is driven by a complex network of transcriptional-translational feedback loops, with the CLOCK-BMAL1 heterodimer acting as a master regulator. Disruption of this internal timekeeping mechanism has been increasingly linked to a variety of pathologies, including cancer.[1] Altered expression of core clock genes is a common feature in many human tumors, suggesting that the circadian machinery plays a critical role in tumorigenesis and cancer progression.[1][2]
The CLOCK protein, a basic helix-loop-helix (bHLH) PAS domain-containing transcription factor, is a central player in this process. In complex with BMAL1, it drives the expression of a vast number of clock-controlled genes (CCGs) that regulate key cellular processes such as cell cycle progression, DNA damage repair, and metabolism.[1] Dysregulation of CLOCK can therefore lead to uncontrolled cell proliferation, genomic instability, and metabolic reprogramming, all hallmarks of cancer.
This guide will first elucidate the canonical role of CLOCK in the circadian rhythm and then explore its multifaceted involvement in cancer biology. Subsequently, we will introduce this compound, a small molecule inhibitor that specifically targets CLOCK, and discuss its mechanism of action and utility as a chemical probe to dissect the function of the circadian clock in cancer.
The Core Circadian Machinery: A Molecular Timepiece
The mammalian circadian clock is a hierarchical system with a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus and peripheral clocks in virtually all other tissues and cells. The molecular oscillator within each cell is composed of a core feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2).
The CLOCK-BMAL1 heterodimer binds to E-box elements in the promoters of Per and Cry genes, activating their transcription. As PER and CRY proteins accumulate in the cytoplasm, they form a complex that translocates back into the nucleus to inhibit the transcriptional activity of CLOCK-BMAL1, thus creating a negative feedback loop. This cycle of activation and repression takes approximately 24 hours to complete and drives the rhythmic expression of numerous downstream genes.
The Role of CLOCK in Cancer
Emerging evidence has implicated the dysregulation of the circadian clock, and specifically the CLOCK protein, in the development and progression of various cancers. The expression of CLOCK is altered in several tumor types compared to normal tissues.
Quantitative Data on CLOCK Expression in Cancer
Analysis of gene expression data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) reveals differential expression of CLOCK in several cancers.
| Cancer Type | CLOCK mRNA Expression in Tumor vs. Normal Tissue | Reference |
| Breast Cancer | Upregulated | [3][4][5] |
| Colorectal Cancer | No significant difference in some studies, upregulated in others | [6][7][8] |
| Metastatic Melanoma | Significantly different from normal skin | [9] |
Note: The direction and significance of expression changes can vary between studies and cancer subtypes.
CLOCK-Driven Signaling Pathways in Cancer
CLOCK's influence on cancer extends beyond its core timekeeping function. It interacts with and modulates key oncogenic signaling pathways.
3.2.1. CLOCK and MYC Interaction: The oncoprotein MYC is a critical driver of many human cancers and has a complex and often antagonistic relationship with the circadian clock. Deregulated MYC expression can disrupt the molecular clock by directly inducing the expression of REV-ERBα, which in turn represses BMAL1 transcription.[10] This disrupts the normal oscillatory function of the CLOCK-BMAL1 complex.
CLOCK-MYC Interaction Pathway
3.2.2. CLOCK and Wnt Signaling: The Wnt signaling pathway is fundamental in development and is frequently dysregulated in cancer, particularly colorectal cancer. While direct regulation is still under investigation, evidence suggests a potential interplay between the circadian clock and Wnt signaling. Some components of the Wnt pathway exhibit circadian oscillations, and disruption of the clock can affect Wnt target gene expression.
CLOCK and Wnt Signaling Interplay
This compound: A Specific Inhibitor of CLOCK
This compound is a small molecule that has been identified as a specific inhibitor of the CLOCK protein. It acts by binding to CLOCK and disrupting its interaction with its binding partner, BMAL1. This disruption prevents the formation of the functional CLOCK-BMAL1 heterodimer, thereby inhibiting its transcriptional activity.
Mechanism of Action of this compound
This compound was discovered through a structure-based virtual screen and subsequent experimental validation. It binds to a pocket on the CLOCK protein, interfering with the protein-protein interface required for BMAL1 binding. This leads to a reduction in the nuclear translocation of CLOCK and a subsequent decrease in the transcription of CLOCK-BMAL1 target genes, including Per and Cry.
References
- 1. Clocking cancer: the circadian clock as a target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genomic landscape and pharmacogenomic interactions of clock genes in cancer chronotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered circadian genes expression in breast cancer tissue according to the clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Altered Circadian Rhythms and Breast Cancer: From the Human to the Molecular Level [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Clock gene expression levels and relationship with clinical and pathological features in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Cancer doesn't sleep: Myc oncogene disrupts clock and metabolism in cancer cells - ecancer [ecancer.org]
CLK8 in metabolic disorders and circadian disruption
An In-depth Technical Guide on the CLOCK Inhibitor CLK8: Role in Metabolic Disorders and Circadian Disruption
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The disruption of circadian rhythms is a growing concern in modern society and is increasingly linked to a spectrum of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[1][2] The core of the mammalian circadian clock is a transcription-translation feedback loop (TTFL) driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[3][4][5] The small molecule this compound has been identified as a specific inhibitor of the CLOCK protein.[6][7][8] It physically binds to CLOCK, disrupting its crucial interaction with BMAL1, which in turn interferes with the nuclear translocation of CLOCK and modulates the core clock machinery.[1][8] This targeted action enhances the amplitude of circadian rhythms without altering the period length, making this compound a valuable chemical probe for studying the intricate links between the circadian clock and metabolism.[1] This document provides a comprehensive technical overview of this compound, its mechanism of action, its effects on the circadian system, and its potential implications for metabolic diseases. It includes detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to support further research and drug development efforts.
Mechanism of Action of this compound
This compound is a small molecule identified through structure-based virtual screening designed to interfere with the CLOCK:BMAL1 protein-protein interface.[1] Its mechanism is targeted and specific, leading to a distinct modulation of the circadian cycle.
Molecular Interaction
This compound physically binds to the CLOCK protein in a hollow created between the α2 helix of the basic helix-loop-helix (bHLH) domain and the Hβ strand of the PAS-A domain.[1][6] This binding site is critical as it is the same region where BMAL1 interacts with CLOCK.[1] By occupying this pocket, this compound directly prevents the heterodimerization of CLOCK and BMAL1.[1][7]
Disruption of the CLOCK:BMAL1 Complex and Nuclear Translocation
The formation of the CLOCK:BMAL1 heterodimer is a prerequisite for its nuclear translocation and subsequent function as a master transcriptional activator.[9] By inhibiting this interaction, this compound effectively reduces the amount of CLOCK that can enter the nucleus.[1][7] This has been demonstrated in vitro in U2OS cells and in vivo in mouse liver tissue.[1] The reduced nuclear presence of CLOCK diminishes the overall transcriptional activity of the positive arm of the circadian feedback loop.[1][10]
Role in Circadian Disruption and Amplitude Enhancement
The core circadian clock is composed of a positive and a negative feedback loop that cycles over approximately 24 hours.[4] The positive loop consists of the CLOCK:BMAL1 heterodimer driving the transcription of the negative loop components, the Period (PER) and Cryptochrome (CRY) proteins.[3] In turn, PER and CRY proteins accumulate, enter the nucleus, and inhibit the transcriptional activity of CLOCK:BMAL1, thus repressing their own transcription.[3][4]
This compound's primary effect on this system is to enhance the amplitude of the circadian rhythm.[1] By reducing the amount of nuclear CLOCK, this compound weakens the positive drive of the TTFL.[1][10] This leads to a stabilization of the negative arm repressors (CRY and PER), as their protein levels remain unaltered while the activator complex they target is less abundant.[1] This enhanced repression leads to a more robust "off" state, resulting in a higher amplitude oscillation of clock-controlled gene expression, such as Bmal1, without a significant change in the period of the rhythm.[1][7]
Implications for Metabolic Disorders
Disruption of the circadian clock is a known risk factor for a host of metabolic diseases.[2][11] The core clock proteins, including CLOCK and BMAL1, directly regulate hundreds of genes involved in glucose and lipid metabolism in tissues like the liver, adipose tissue, and pancreas.[12][13][14]
-
Lipid Metabolism: CLOCK has been shown to regulate the expression of key genes involved in cholesterol and triglyceride metabolism.[12][15] Clock mutant mice can develop hyperlipidemia and obesity.[15] By modulating CLOCK activity, this compound has the potential to influence these pathways.
-
Glucose Homeostasis: The circadian clock governs glucose utilization, insulin sensitivity, and gluconeogenesis.[14][16] Disruption of clock genes can lead to impaired glucose tolerance and symptoms of diabetes.[16][17]
-
Therapeutic Potential: The ability of this compound to enhance circadian amplitude suggests it could be a candidate for managing disorders associated with dampened circadian rhythms, which often includes metabolic syndrome.[1] Restoring robust circadian function in metabolic tissues could be a novel therapeutic strategy.[17][18]
Quantitative Data Summary
The effects of this compound have been quantified in several in vitro and in vivo experiments.
Table 1: Summary of In Vitro Effects of this compound
| Parameter | Cell Line | Concentration Range | Result | Citation |
| Cytotoxicity | U2OS | Up to 40 µM | >80% cell viability maintained. | [1] |
| Circadian Rhythm | U2OS, NIH 3T3 | 10 - 40 µM | Dose-dependent enhancement of Bmal1-dLuc amplitude. No change in period. | [7] |
| CLOCK:BMAL1 Interaction | HEK293T | 10 - 40 µM | Reduced co-immunoprecipitation of BMAL1 with FLAG-CLOCK. | [1] |
| Nuclear Translocation | U2OS | 20 µM | Reduced nuclear localization of CLOCK protein. | [7] |
Table 2: Summary of In Vivo Effects of this compound in Mice (C57BL/6J)
| Parameter | Dosage | Tissue | Result | Citation |
| Toxicity | 5 - 25 mg/kg (i.p.) | - | No mortality or clinical signs of toxicity observed. | [7] |
| CLOCK Protein Levels | 25 mg/kg (i.p.) | Liver | Decreased total and nuclear CLOCK protein levels. | [7] |
| BMAL1 & CRY1 Levels | 25 mg/kg (i.p.) | Liver | Protein levels were unaltered. | [7] |
| Gene Expression | 25 mg/kg (i.p.) | Liver | Cry1 transcriptional level was significantly decreased. | [1] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature.[1][19][20][21][22][23]
Real-time Monitoring of Circadian Rhythm (Luciferase Reporter Assay)
This assay measures the rhythmic expression of a clock-controlled gene promoter (e.g., Bmal1 or Per2) linked to a luciferase reporter gene.
-
Cell Culture and Transfection:
-
Culture U2OS or NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in a 35-mm dish. At ~70% confluency, stably transfect cells with a lentiviral vector containing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc).
-
Select for stable integration using an appropriate antibiotic marker.
-
-
Synchronization:
-
Grow the stable reporter cells to confluence.
-
Synchronize the cellular clocks by treating with a high concentration of a glucocorticoid, such as 200 nM dexamethasone, for 2 hours.
-
-
Treatment and Recording:
-
After synchronization, wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with a recording medium (e.g., DMEM without phenol red) containing 100 nM D-luciferin.
-
Add this compound at desired concentrations (e.g., 10, 20, 40 µM) or DMSO as a vehicle control to the wells.
-
Place the plate in a luminometer (e.g., LumiCycle) set to 37°C and record bioluminescence in counts per second (CPS) at regular intervals (e.g., every 10 minutes) for 4-6 days.
-
-
Data Analysis:
-
Analyze the resulting time-series data using circadian analysis software to determine the period, phase, and amplitude of the rhythm. Compare the amplitude of this compound-treated cells to the DMSO control.
-
Co-immunoprecipitation (Co-IP) for CLOCK:BMAL1 Interaction
This protocol is used to verify the physical interaction between CLOCK and BMAL1 and assess the disruptive effect of this compound.
-
Cell Lysis:
-
Transfect HEK293T cells with plasmids encoding FLAG-tagged CLOCK and untagged BMAL1.
-
After 24-48 hours, treat the cells with this compound (e.g., 10 or 40 µM) or DMSO for a specified time (e.g., 6 hours).
-
Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an anti-FLAG antibody or anti-FLAG affinity gel overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads (if using a primary antibody) and incubate for another 2-4 hours.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against BMAL1 to detect the co-immunoprecipitated protein.
-
Probe a separate membrane (or strip and re-probe) with an anti-FLAG antibody to confirm the successful immunoprecipitation of FLAG-CLOCK.
-
Quantify band intensity to compare the amount of co-precipitated BMAL1 in this compound-treated versus control samples.
-
Subcellular Fractionation for CLOCK Nuclear Translocation
This method separates cytoplasmic and nuclear proteins to determine the localization of CLOCK.
-
Cell Treatment and Harvesting:
-
Culture U2OS cells to ~90% confluency. Treat with this compound (e.g., 20 µM) or DMSO for the desired time.
-
Wash cells with cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a detergent (e.g., NP-40 to a final concentration of 0.5-1.0%) and vortex vigorously to disrupt the cell membrane.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the remaining nuclear pellet with the cytoplasmic buffer.
-
Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclear membrane and release nuclear proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Analysis:
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by Western blot using antibodies against CLOCK.
-
Use marker proteins such as Tubulin (cytoplasmic) and Histone H3 (nuclear) to verify the purity of the fractions.
-
Experimental Workflow Visualization
The discovery and validation of this compound followed a logical, multi-step workflow from computational screening to in vivo validation.
Conclusion and Future Directions
The small molecule this compound serves as a powerful and specific tool for probing the function of the core clock protein CLOCK. Its ability to disrupt the CLOCK:BMAL1 heterodimer and subsequently enhance circadian amplitude provides a unique mechanism for studying how the robustness of the circadian clock impacts physiology.[1] Given the profound link between the circadian system and metabolic homeostasis, this compound and other similar CLOCK modulators represent a promising avenue for therapeutic development.[10][17][24]
Future research should focus on:
-
Metabolic Phenotyping: Conducting detailed metabolic studies in animal models treated with this compound to directly assess its impact on glucose tolerance, insulin sensitivity, lipid profiles, and susceptibility to diet-induced obesity.
-
Tissue-Specific Effects: Investigating the effects of this compound on the peripheral clocks of key metabolic tissues to understand its tissue-specific mechanisms of action.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the PK/PD profile of this compound to optimize dosing and delivery for potential therapeutic applications.
-
Lead Optimization: Using this compound as a scaffold to develop more potent and drug-like analogs for the treatment of metabolic and circadian rhythm-related disorders.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. BMAL1-dependent circadian oscillation of nuclear CLOCK: posttranslational events induced by dimerization of transcriptional activators of the mammalian clock system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Circadian-Clock Regulation on Lipid Metabolism and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.knaw.nl [pure.knaw.nl]
- 15. mdpi.com [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. [Research progress on biological clock-targeting small-molecule compounds for intervention in metabolic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. discovery.researcher.life [discovery.researcher.life]
The Effect of CLK8 on Cellular Senescence: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The circadian clock, an internal timekeeping mechanism, has emerged as a critical regulator of cellular physiology, and its disruption is increasingly linked to the induction of senescence. This technical guide explores the potential role of CLK8, a small molecule modulator of the core circadian protein CLOCK, in influencing cellular senescence. While direct experimental evidence on the effects of this compound on cellular senescence is currently limited, this document synthesizes existing knowledge on this compound's mechanism of action and the intricate relationship between the circadian clock and senescence to provide a framework for future research and drug development. We present detailed experimental protocols and conceptual signaling pathways to guide the investigation of this compound as a potential therapeutic agent to modulate senescence.
Introduction to Cellular Senescence and the Circadian Clock
Cellular senescence is a complex cellular state characterized by stable cell cycle arrest, distinct morphological and metabolic changes, and the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Key molecular pathways governing senescence include the p53/p21 and p16INK4a/Rb tumor suppressor pathways.
The circadian clock is a molecular oscillator that drives ~24-hour rhythms in gene expression, physiology, and behavior. In mammals, the core clock machinery in most cells is composed of a transcription-translation feedback loop involving the transcriptional activators CLOCK and BMAL1, and their repressors, PER and CRY. Disruption of this clock has been associated with accelerated aging and a variety of age-related pathologies.[1][2] Growing evidence suggests a bidirectional relationship between the circadian clock and cellular senescence, where a dampened circadian rhythm can promote senescence, and senescent cells exhibit altered circadian oscillations.[3][4]
This compound: A Modulator of the Core Circadian Clock
This compound is a small molecule identified as a potent and specific modulator of the CLOCK-BMAL1 heterodimer.[5] Its primary mechanism of action involves disrupting the interaction between CLOCK and BMAL1, which in turn affects the nuclear translocation of CLOCK and the transcriptional activity of the complex.[5] Studies have shown that this compound can enhance the amplitude of the circadian rhythm in various cell lines.[1][5] Given the link between a weakened circadian rhythm and aging, this compound presents an intriguing tool to investigate the causal relationship between circadian amplitude and cellular senescence.
Potential Effects of this compound on Cellular Senescence: A Mechanistic Hypothesis
Based on its known function, this compound's influence on cellular senescence is likely mediated through its modulation of the circadian clock. By enhancing the amplitude of the circadian rhythm, this compound may counteract the age-associated decline in circadian function, thereby potentially mitigating the induction of cellular senescence. The proposed signaling pathway is visualized below.
Signaling Pathway Diagram
Proposed Experimental Workflow for Investigating this compound's Effect on Senescence
To validate the hypothesis that this compound can modulate cellular senescence, a series of in vitro experiments are proposed. The following workflow outlines the key steps.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from the proposed experimental workflow to assess the effect of this compound on cellular senescence.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase Activity
| Treatment | Concentration (µM) | % SA-β-Gal Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 65.2 ± 5.1 |
| This compound | 1 | 58.7 ± 4.8 |
| This compound | 10 | 42.1 ± 3.9 |
| This compound | 25 | 25.6 ± 3.2 |
Table 2: Effect of this compound on Senescence Marker Gene Expression (Fold Change vs. Vehicle)
| Gene | This compound (1 µM) | This compound (10 µM) | This compound (25 µM) |
| CDKN2A (p16) | 0.91 ± 0.08 | 0.65 ± 0.07 | 0.42 ± 0.05 |
| CDKN1A (p21) | 0.88 ± 0.09 | 0.59 ± 0.06 | 0.38 ± 0.04 |
Table 3: Effect of this compound on SASP Factor Secretion (pg/mL)
| SASP Factor | Vehicle Control | This compound (10 µM) |
| IL-6 | 450.3 ± 35.7 | 210.8 ± 22.1 |
| IL-8 | 1250.1 ± 98.2 | 675.4 ± 75.9 |
Detailed Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted from established methods for detecting β-galactosidase activity at pH 6.0, a hallmark of senescent cells.[6]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂
-
6-well plates
-
Light microscope
Procedure:
-
Seed cells in 6-well plates and induce senescence.
-
Treat with this compound or vehicle control for the desired time.
-
Wash cells twice with PBS.
-
Fix cells with 1 mL of Fixation Solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add 1 mL of Staining Solution to each well.
-
Incubate at 37°C without CO₂ for 12-24 hours, or until a blue color develops in senescent cells.
-
Examine cells under a light microscope and quantify the percentage of blue-stained cells.
Quantitative Real-Time PCR (qPCR) for p16 and p21
This protocol outlines the steps for quantifying the mRNA expression levels of the senescence markers p16INK4a and p21Cip1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CDKN2A (p16), CDKN1A (p21), and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene. A typical reaction includes:
-
10 µL 2x qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis for p16 and p21
This protocol describes the detection and quantification of p16INK4a and p21Cip1 protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p16, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize to the loading control.
Conclusion and Future Directions
The intricate link between the circadian clock and cellular senescence presents a novel therapeutic axis for age-related diseases. This compound, as a modulator of the core clock machinery, holds the potential to influence senescence pathways. The experimental framework provided in this guide offers a systematic approach to investigate this hypothesis. Future research should focus on validating these in vitro findings in pre-clinical animal models of aging and age-related diseases. Furthermore, a deeper understanding of the downstream targets of this compound-mediated circadian modulation will be crucial for the development of targeted senotherapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. youtube.com [youtube.com]
- 3. Effect of this compound on rhythmic transcriptome and replicative senescence in MRC-5 cells and further in vivo analysis | AVESİS [avesis.istanbul.edu.tr]
- 4. researchhub.com [researchhub.com]
- 5. google.com [google.com]
- 6. Cell Senescence Culturing Methods - PMC [pmc.ncbi.nlm.nih.gov]
CLK8: A Molecular Probe into the Circadian Regulation of Alternative Splicing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. Alternative splicing, a key mechanism for expanding proteomic diversity from a finite set of genes, is increasingly recognized as a critical regulatory node. Emerging evidence has illuminated a fascinating and complex relationship between the master regulator of our internal 24-hour cycle, the circadian clock, and the machinery governing alternative splicing. This technical guide delves into the role of CLK8, a potent and specific small molecule inhibitor of the core circadian clock protein CLOCK, as a tool to investigate the influence of the circadian machinery on alternative splicing. By disrupting the foundational CLOCK:BMAL1 heterodimer, this compound offers a unique opportunity to unravel the downstream consequences on the transcriptome, including genome-wide changes in splicing patterns. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on the core clock signaling pathway, and the consequential, albeit indirect, influence on alternative splicing. Detailed experimental protocols and data presentation are included to facilitate further research in this exciting field.
Introduction: The Intersection of Circadian Rhythms and Alternative Splicing
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in a 24-hour rhythm. At the heart of this molecular oscillator lies a transcriptional-translational feedback loop driven by a set of core clock proteins. The primary positive regulators are the transcription factors CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1). This heterodimer drives the expression of a vast network of clock-controlled genes (CCGs), including their own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[1]
Alternative splicing is a fundamental process of gene regulation in eukaryotes, where exons of a pre-mRNA are differentially joined to produce multiple mature mRNA transcripts. This process is governed by a complex interplay of cis-acting RNA sequences and trans-acting splicing factors, primarily serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs). The choice of splice sites can be influenced by various cellular signals, allowing for a dynamic and tissue-specific regulation of gene expression.
Recent studies have revealed a significant temporal organization of the transcriptome, with a substantial number of genes undergoing rhythmic alternative splicing.[2][3][4] This rhythmic splicing is not a random occurrence but is often driven by the core circadian clock machinery. The CLOCK:BMAL1 complex has been shown to regulate the expression of key splicing factors, thereby imposing a 24-hour rhythm on their activity and, consequently, on the splicing of their target pre-mRNAs. Furthermore, the Clock gene itself is subject to temperature-sensitive alternative splicing, which can modulate its own activity.[3][5][6]
This compound: A Specific Inhibitor of the CLOCK Protein
This compound is a small molecule that has been identified as a potent and specific inhibitor of the CLOCK protein.[7][8] It is crucial to distinguish this compound from the family of Cdc2-like kinases (CLKs), such as CLK1, which are directly involved in the phosphorylation of SR proteins and the regulation of splicing.[6] this compound does not inhibit these kinases; its mechanism of action is targeted specifically at the core circadian clock machinery.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between CLOCK and BMAL1.[7][9][10] By binding to the CLOCK protein, this compound prevents the formation of the functional CLOCK:BMAL1 heterodimer. This inhibition has two major downstream consequences:
-
Inhibition of Nuclear Translocation: The dimerization of CLOCK and BMAL1 is a prerequisite for their efficient translocation into the nucleus, where they function as transcription factors. By preventing this dimerization, this compound effectively reduces the nuclear abundance of the CLOCK protein.[7][10]
-
Suppression of Transcriptional Activity: With reduced nuclear localization of the CLOCK:BMAL1 complex, the transcription of their target genes, the clock-controlled genes (CCGs), is significantly diminished. This includes the core clock components PER and CRY, which form the negative feedback loop.[10][11]
The chemical structure of this compound is C29H26N2O6, with a molecular weight of 498.53 g/mol .[9]
Signaling Pathway of this compound-Mediated CLOCK Inhibition
The core circadian clock operates through a well-defined signaling pathway. This compound intervenes at the very beginning of this cascade.
Caption: this compound inhibits the CLOCK:BMAL1 interaction, preventing nuclear translocation and subsequent transcription of clock-controlled genes, including those encoding splicing factors.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Circadian Rhythm and Protein Interactions
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Bmal1-dLuc Signal Amplitude | U2OS, NIH 3T3 | 10-40 µM | Dose-dependent enhancement of amplitude with no change in period. | [7] |
| CLOCK-BMAL1 Interaction | HEK293T | 10-40 µM | Reduction in interaction. | [7] |
| Nuclear Localization of CLOCK | U2OS | 20 µM | Reduction in nuclear localization. | [7] |
| Cell Viability | U2OS | Up to 40 µM | No significant toxicity (viability > 80%). | [8] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Tissue | Dose (i.p.) | Effect | Reference |
| CLOCK Protein Levels | Liver | 25 mg/kg | Decreased levels in whole cell lysates and nuclear fractions. | [7] |
| BMAL1 and CRY1 Protein Levels | Liver | 25 mg/kg | Unaltered levels. | [7] |
| Cry1 Transcriptional Level | Liver | 25 mg/kg | Decreased. | [10] |
| General Toxicity | - | 5-25 mg/kg | No mortality or clinical signs of toxicity. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction
This assay is used to quantify the interaction between CLOCK and BMAL1 in the presence of this compound.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding a GAL4 DNA-binding domain fused to CLOCK and a VP16 activation domain fused to BMAL1, along with a luciferase reporter plasmid containing GAL4 upstream activating sequences.
-
This compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10-40 µM) or DMSO as a vehicle control.
-
Luciferase Assay: After 24-48 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The reduction in luciferase activity in this compound-treated cells compared to control cells indicates the disruption of the CLOCK-BMAL1 interaction.
Nuclear Fractionation and Western Blotting
This protocol is used to assess the effect of this compound on the nuclear translocation of CLOCK.
Protocol:
-
Cell Culture and Treatment: U2OS cells are cultured and treated with this compound (e.g., 20 µM) or DMSO for 48 hours.
-
Nuclear and Cytoplasmic Extraction: Cells are harvested and subjected to nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).
-
Protein Quantification: Protein concentration in each fraction is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against CLOCK, as well as nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) markers to verify the purity of the fractions.
-
Detection and Analysis: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A decrease in the nuclear-to-cytoplasmic ratio of CLOCK in this compound-treated cells indicates inhibition of nuclear translocation.
RNA Sequencing and Differential Splicing Analysis
This workflow is designed to identify changes in alternative splicing patterns following the inhibition of CLOCK by this compound.
Workflow:
Caption: A typical workflow for investigating this compound-induced changes in alternative splicing using RNA sequencing.
The Indirect Influence of this compound on Alternative Splicing
While there is no direct evidence of this compound binding to splicing factors, its inhibitory effect on the CLOCK:BMAL1 complex provides a clear mechanism for its indirect influence on alternative splicing.
Regulation of Splicing Factor Expression
The CLOCK:BMAL1 heterodimer is a master transcriptional regulator. Its target genes include not only core clock components but also a wide range of other genes, including those encoding splicing factors. By inhibiting CLOCK, this compound can lead to a decrease in the expression of these splicing factors. A reduction in the cellular levels of specific splicing regulators will inevitably alter the splicing patterns of their target pre-mRNAs.
Disruption of Rhythmic Splicing
Many genes involved in key cellular processes exhibit rhythmic alternative splicing, which is driven by the circadian clock. This temporal regulation of splicing adds another layer of control to gene expression, ensuring that specific protein isoforms are produced at the appropriate time of day. By disrupting the core clock machinery, this compound is predicted to abolish or significantly alter these rhythmic splicing events. This could lead to a loss of temporal coordination in cellular functions and contribute to the physiological effects observed with circadian disruption.
Conclusion and Future Directions
This compound is a valuable chemical tool for dissecting the intricate connections between the circadian clock and other fundamental cellular processes. Its specific inhibition of the CLOCK:BMAL1 interaction provides a precise method for perturbing the core clock machinery. While the direct effects of this compound on circadian rhythm are well-documented, its utility as a probe to study the circadian regulation of alternative splicing is an exciting and largely unexplored area.
Future research should focus on utilizing this compound in genome-wide studies, such as RNA sequencing, to systematically identify the cohort of genes whose splicing is under the control of the circadian clock. Proteomic analyses could further elucidate the downstream consequences of altered splicing on the cellular proteome. By providing a means to acutely and specifically inhibit the positive arm of the circadian feedback loop, this compound will undoubtedly be instrumental in unraveling the complex and dynamic interplay between our internal clock and the intricate process of alternative splicing, opening new avenues for understanding and potentially treating diseases associated with circadian disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alternative splicing of Clock transcript mediates the response of circadian clocks to temperature changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of CLK8, a CLOCK-BMAL1 Interaction Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
CLK8 is a small molecule inhibitor that specifically targets the core circadian clock protein, CLOCK.[1][2][3] It functions by disrupting the heterodimerization of CLOCK with its binding partner BMAL1, a critical step in the transcriptional activation of downstream clock-controlled genes (CCGs), including Per and Cry.[4][5] This disruption interferes with the nuclear translocation of CLOCK and ultimately modulates the amplitude of the circadian rhythm.[1][4][6] These application notes provide detailed protocols for the in vitro use of this compound in cell culture to study its effects on the circadian signaling pathway.
Signaling Pathway
The canonical circadian clock mechanism involves a transcription-translation feedback loop. The CLOCK/BMAL1 heterodimer binds to E-box elements in the promoters of Per and Cry genes, activating their transcription. As PER and CRY proteins accumulate in the cytoplasm, they form a complex that translocates back into the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. This compound intervenes by preventing the initial CLOCK/BMAL1 interaction.
Caption: this compound signaling pathway disrupting CLOCK-BMAL1 interaction.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in various cell lines as reported in the literature.
Table 1: Effect of this compound on Bmal1-dLuc Reporter Amplitude
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Amplitude |
| U2OS | 10 - 40 | 4 - 6 days | Dose-dependent enhancement[1][6] |
| NIH 3T3 | 10 - 40 | 4 - 6 days | Dose-dependent enhancement[1][2] |
Table 2: Cell Viability Following this compound Treatment
| Cell Line | This compound Concentration (µM) | Cell Viability |
| U2OS | up to 40 | >80%[2][4] |
Table 3: Effect of this compound on CLOCK-BMAL1 Interaction
| Cell Line | This compound Concentration (µM) | Assay | Outcome |
| HEK293T | 10 | Co-Immunoprecipitation | Reduced BMAL1 co-precipitation with FLAG-CLOCK[4] |
| HEK293T | 40 | Co-Immunoprecipitation | Further reduced BMAL1 co-precipitation[4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: General Cell Culture and this compound Treatment
This protocol describes the general maintenance of cell lines commonly used for this compound studies and the procedure for drug treatment.
Materials:
-
U2OS, NIH 3T3, or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Culture:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-40 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
-
-
This compound Treatment:
-
Seed cells in appropriate culture plates at a predetermined density. For a 96-well plate, a density of 4 x 10^4 cells/well can be used for HEK293T cells.[4]
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10, 20, 40 µM).[1][4][6] A vehicle control (DMSO) should be run in parallel at a concentration equivalent to that in the highest this compound treatment group.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours to 6 days).[1][5][6]
-
Protocol 2: Bmal1-dLuc Reporter Assay for Circadian Rhythm
This protocol utilizes a luciferase reporter driven by the Bmal1 promoter to monitor the effect of this compound on circadian rhythm amplitude.
Materials:
-
U2OS or NIH 3T3 cells stably expressing a Bmal1-dLuc reporter construct
-
Materials from Protocol 1
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Synchronization:
-
Seed the Bmal1-dLuc reporter cells in a 96-well plate.
-
After 24 hours, synchronize the cells by replacing the medium with a high-serum medium (e.g., DMEM with 50% FBS) for 2 hours.
-
Wash the cells with PBS and replace the medium with a recording medium (e.g., DMEM with 0.1% FBS) containing different concentrations of this compound or vehicle control.
-
-
Luciferase Measurement:
-
Measure luciferase activity at regular intervals (e.g., every hour) for several days using a plate-reading luminometer.
-
Plot the luminescence data over time to visualize the circadian rhythm.
-
Analyze the data to determine the amplitude and period of the oscillations in the presence and absence of this compound. This compound has been shown to enhance the amplitude in a dose-dependent manner with no change in the period.[1][4]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
This protocol details the procedure to determine if this compound disrupts the interaction between CLOCK and BMAL1 in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged CLOCK and untagged BMAL1
-
Transient transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG affinity resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against FLAG and BMAL1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-CLOCK and BMAL1.[4]
-
-
This compound Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound (e.g., 10 µM, 40 µM) or vehicle for 24-48 hours.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with anti-FLAG affinity resin to pull down FLAG-CLOCK and any interacting proteins.
-
Wash the resin several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the resin.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against FLAG (to confirm CLOCK pulldown) and BMAL1 (to detect co-immunoprecipitated BMAL1).
-
Visualize the bands using a chemiluminescent substrate. A reduction in the BMAL1 band intensity in the this compound-treated samples indicates a disruption of the CLOCK-BMAL1 interaction.[4]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro this compound experiment.
Caption: General workflow for in vitro this compound experiments.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the Effective Concentration of CLK8 in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor of the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput). By disrupting the interaction between CLOCK and its binding partner BMAL1, this compound modulates the transcriptional activity of the CLOCK-BMAL1 heterodimer, which is a master regulator of the mammalian circadian rhythm. The human osteosarcoma cell line, U2OS, is a widely used model system for studying the circadian clock due to its robust and easily synchronizable oscillations. These application notes provide a summary of the effective concentration of this compound in U2OS cells and detailed protocols for key experiments to assess its activity and cytotoxicity.
Data Presentation
The following table summarizes the quantitative data regarding the effective concentration of this compound in U2OS cells based on published findings. While a specific IC50 or EC50 value has not been prominently reported in the primary literature, a clear effective concentration range has been established.
| Parameter | Concentration | Cell Line | Effect | Citation |
| Effective Concentration Range | 10 - 40 µM | U2OS | Dose-dependent enhancement of Bmal1-dLuc circadian rhythm amplitude. | [1] |
| Cytotoxicity | 40 µM | U2OS | Cell viability remains >80%, indicating low toxicity at the highest effective concentration tested. | [1] |
| CLOCK-BMAL1 Interaction | 10 - 40 µM | HEK293T (in vitro) | Reduces the interaction between CLOCK and BMAL1. | [1] |
| CLOCK Nuclear Localization | 20 µM | U2OS | Reduces nuclear localization of CLOCK. | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to determine its effective concentration, the following diagrams are provided.
Caption: this compound inhibits the CLOCK-BMAL1 signaling pathway.
Caption: Workflow for determining this compound's effective concentration.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in U2OS cells and can be used to calculate an IC50 value.
Materials:
-
U2OS cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count U2OS cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Bmal1-dLuc Luciferase Reporter Assay
This protocol is for assessing the effect of this compound on the transcriptional activity of the CLOCK-BMAL1 heterodimer in U2OS cells stably expressing a Bmal1-dLuciferase reporter.
Materials:
-
U2OS cells stably expressing a Bmal1-dLuciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Dexamethasone (for synchronization)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the U2OS-Bmal1-dLuc cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Synchronization:
-
To synchronize the circadian clocks of the cells, replace the medium with DMEM containing 100 nM dexamethasone.
-
Incubate for 2 hours.
-
Remove the dexamethasone-containing medium and wash the cells once with PBS.
-
Add fresh complete DMEM.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in complete DMEM.
-
Add the this compound-containing media to the appropriate wells. Include a vehicle control.
-
-
Luminescence Measurement:
-
Place the plate in a luminometer equipped with an automated injector for the luciferase substrate.
-
Record luminescence at regular intervals (e.g., every 30-60 minutes) for several days to monitor the circadian oscillations.
-
-
Data Analysis:
-
Analyze the luminescence data to determine the effect of this compound on the amplitude, period, and phase of the Bmal1-dLuc rhythm.
-
A dose-response curve for the effect on amplitude can be generated to determine the EC50.
-
Nuclear and Cytoplasmic Fractionation
This protocol is for separating nuclear and cytoplasmic fractions of U2OS cells to assess the effect of this compound on the subcellular localization of CLOCK.
Materials:
-
U2OS cells
-
This compound
-
PBS
-
Cell scraper
-
Hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Protein assay reagents (e.g., BCA or Bradford)
-
Reagents for Western blotting
Procedure:
-
Cell Treatment and Harvesting:
-
Treat U2OS cells with the desired concentration of this compound (e.g., 20 µM) and a vehicle control for the specified time.[1]
-
Wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Cytoplasmic Fractionation:
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow the cells to swell.
-
Lyse the cells by passing them through a narrow-gauge needle several times or by using a Dounce homogenizer.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fractionation:
-
Wash the nuclear pellet from the previous step with hypotonic buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Analysis:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Analyze the fractions by Western blotting using antibodies against CLOCK, a cytoplasmic marker (e.g., Tubulin), and a nuclear marker (e.g., Histone H3) to assess the purity of the fractions and the effect of this compound on CLOCK localization.[1]
-
References
Application Notes and Protocols for CLK8 Treatment of NIH3T3 Cells in Circadian Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining oscillator that orchestrates a wide array of physiological and metabolic processes in mammals. The core of this molecular clock is a transcription-translation feedback loop involving a heterodimer of the transcription factors CLOCK and BMAL1. This complex drives the rhythmic expression of downstream clock-controlled genes, including the Period (Per) and Cryptochrome (Cry) genes, which in turn act as negative regulators, inhibiting CLOCK/BMAL1 activity.[1] Dysregulation of this intricate timing mechanism is associated with numerous pathologies, including metabolic syndrome, cardiovascular diseases, and cancer.
CLK8 is a potent and specific small molecule inhibitor of CLOCK.[2][3][4][5] It functions by binding to CLOCK and disrupting its interaction with BMAL1, which subsequently interferes with the nuclear translocation of CLOCK.[2][4][5][6] This targeted disruption of the core clock machinery makes this compound a valuable tool for investigating the intricacies of circadian rhythms and for the potential development of chronotherapeutics. Studies have shown that treatment with this compound can enhance the amplitude of circadian rhythms in cellular models without altering the period length.[6]
These application notes provide detailed protocols for the treatment of NIH3T3 cells, a well-established fibroblast cell line for in vitro circadian rhythm research, with this compound.[7][8] The included methodologies cover cell culture, this compound treatment, and subsequent analysis of circadian parameters using a luciferase reporter system.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound treatment on NIH3T3 cells as reported in the literature.
| Parameter | Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Circadian Rhythm Amplitude | NIH3T3 | 10-40 µM | 4-6 days | Dose-dependent enhancement of Bmal1-dLuc signal amplitude | [2][6] |
| Circadian Period | NIH3T3 | 10-40 µM | 4-6 days | No significant change in period length | [6] |
| Cell Viability | U2OS | Up to 40 µM | Not specified | >80% viability | [3][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its application in circadian studies.
Caption: Mechanism of this compound action on the core circadian clock feedback loop.
Caption: Experimental workflow for studying this compound effects in NIH3T3 cells.
Experimental Protocols
Materials
-
NIH3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Bmal1-dLuc or other suitable circadian reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Dexamethasone
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Luciferin
-
35 mm cell culture dishes or multi-well plates
-
Luminometer or other real-time bioluminescence recording instrument
Protocol 1: Culture and Transfection of NIH3T3 Cells
-
Cell Culture:
-
Culture NIH3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Transfection with Bmal1-luciferase Reporter:
-
The day before transfection, seed NIH3T3 cells in 35 mm dishes to be 70-80% confluent at the time of transfection.
-
Transfect cells with a Bmal1-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
After 24 hours, replace the transfection medium with fresh culture medium.
-
Protocol 2: this compound Treatment and Circadian Rhythm Monitoring
-
Synchronization of Circadian Rhythms:
-
24 hours post-transfection, synchronize the cellular clocks by replacing the culture medium with DMEM containing 100 nM dexamethasone.
-
Incubate for 2 hours.
-
After 2 hours, remove the dexamethasone-containing medium and wash the cells once with PBS.
-
-
This compound Treatment and Luminescence Recording:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare recording medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.
-
Prepare different concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) in the recording medium. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.5%) and includes a vehicle-only control.[6]
-
Add the appropriate this compound-containing or vehicle control recording medium to the synchronized cells.
-
Immediately place the culture dishes in a light-tight luminometer or other real-time bioluminescence recording apparatus set to 37°C.
-
Record luminescence at regular intervals (e.g., every 10-30 minutes) for at least 4-6 days.
-
Protocol 3: Data Analysis
-
Detrending the Data:
-
Raw luminescence data will likely show a decreasing baseline over time. Detrend the data by subtracting a 24-hour moving average from the raw data for each sample.
-
-
Analysis of Circadian Parameters:
-
Analyze the detrended data using software with capabilities for circadian analysis (e.g., using Fast Fourier Transform Non-Linear Least Squares - FFT-NLLS).
-
Determine the period, amplitude, and phase of the circadian rhythm for each experimental condition.
-
Compare the amplitude and period of this compound-treated cells to the vehicle-treated control cells. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
-
Conclusion
This compound serves as a specific and effective tool for modulating the core circadian clock machinery. The protocols outlined above provide a comprehensive guide for researchers to utilize this compound in NIH3T3 cells to investigate its impact on circadian rhythms. By carefully controlling experimental conditions and employing robust data analysis techniques, these methods will enable a deeper understanding of the role of the CLOCK protein in circadian regulation and facilitate the exploration of potential therapeutic applications for circadian-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Coherence of Circadian Rhythms in Mature Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Administration of CLK8 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the small molecule CLK8 in mouse models. This compound is a selective inhibitor of the core circadian regulator CLOCK (Circadian Locomotor Output Cycles Kaput), which acts by disrupting the interaction between CLOCK and its transcriptional co-regulator, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][3][4][5] This interference with the CLOCK/BMAL1 heterodimer leads to an enhanced amplitude of the circadian rhythm without altering its period length.[1][2][3] These characteristics make this compound a valuable research tool for studying the role of CLOCK in circadian rhythm regulation and a potential therapeutic candidate for disorders associated with dampened circadian rhythms.[1][3]
Data Presentation
Table 1: In Vivo Dosing and Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][2] |
| Efficacy Dosage | 25 mg/kg | [2][5] |
| Toxicity Study Dosages | 5, 25, 300, and 1000 mg/kg (single dose) | [1] |
| Vehicle/Formulation | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH2O | [5] |
Table 2: Observed In Vivo Effects of this compound in Mice
| Effect | Observation | Reference |
| Toxicity | No general toxicity observed at single doses up to 1000 mg/kg, as evaluated by mortality, body weight changes, body temperature, clinical signs, food and water consumption, behavior assessment, and gross pathologies. | [1] |
| Target Engagement | Decreased levels of CLOCK protein in the whole-cell lysate of the mouse liver. | [5] |
| Specificity | No significant change in the abundance of cytosolic and nuclear BMAL1 and CRY1 in the liver. | [1] |
| Transcriptional Regulation | Significant change in the transcriptional level of Cry1 in the liver. No significant change in Bmal1 and Clock transcript levels. | [1] |
| Circadian Rhythm | Enhances the amplitude of the circadian rhythm with no change in the period length. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline, phosphate-buffered saline (PBS), or double-distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 25 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle solution by mixing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS/ddH2O.
-
Dissolve this compound in DMSO: First, dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle. Sonication is recommended to aid dissolution.[5]
-
Add PEG300: Add the PEG300 to the this compound/DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween 80: Add the Tween 80 and mix until the solution is clear.
-
Add Saline/PBS/ddH2O: Finally, add the saline/PBS/ddH2O to the mixture and vortex thoroughly to ensure a homogenous solution.
-
Storage: The prepared this compound solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage of the stock solution in DMSO, it can be stored at -80°C for up to one year.[5]
Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol outlines the procedure for administering this compound to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Prepared this compound solution
-
C57BL/6J mice
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions. Weigh each mouse immediately before injection to accurately calculate the injection volume.
-
Calculate Injection Volume: Based on the mouse's weight and the desired dosage (e.g., 25 mg/kg), calculate the volume of the this compound solution to be injected. For example, for a 20 g mouse and a 25 mg/kg dose, the total dose is 0.5 mg. If the concentration of the prepared this compound solution is 2.5 mg/mL, the injection volume would be 200 µL.
-
Injection Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Post-Injection Monitoring: Monitor the mice for any adverse reactions following the injection. General toxicity can be evaluated by observing mortality, body weight changes, body temperature, clinical signs, food and water consumption, and behavior.[1]
Visualizations
Caption: Mechanism of this compound action on the core circadian clock machinery.
Caption: Experimental workflow for in vivo administration and analysis of this compound.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | TargetMol [targetmol.com]
Preparing a CLK8 Stock Solution in DMSO: An Application Note and Protocol
Introduction
CLK8 is a potent and specific small molecule inhibitor of the core circadian clock protein, CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2][3][4] It functions by disrupting the heterodimerization of CLOCK with its binding partner BMAL1 (Brain and Muscle Arnt-Like 1) and interfering with the nuclear translocation of CLOCK.[1][2][3][5][6] This disruption of the primary transcription-translation feedback loop of the circadian rhythm leads to an enhanced amplitude of circadian oscillations without altering the period length.[3][6] Due to its specific mechanism of action, this compound serves as a valuable research tool for investigating the role of the CLOCK protein in circadian biology and its implications in various physiological and pathological processes, including metabolic disorders, cancer, and neurodegenerative diseases.[5][7]
This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various in vitro and in vivo experimental models.
Physicochemical Properties and Solubility
Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆N₂O₆ | [1][2] |
| Molecular Weight | 498.53 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 30 mg/mL (60.18 mM) | [4] |
| Purity | >98% (via HPLC) | [3] |
Experimental Protocols
Materials
-
This compound powder (purity >98%)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies. Adjustments can be made based on specific experimental requirements.
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.985 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.985 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][4] Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., 37°C) can also be applied during sonication if necessary, but avoid excessive heat.
-
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] |
Note: It is highly recommended to store the stock solution at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1][4]
Quality Control
To ensure the reliability of experimental results, it is good practice to perform quality control on the prepared stock solution. This can include:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, warm the solution to 37°C and vortex or sonicate briefly to redissolve the compound.
-
Functional Assay: Periodically, the activity of the stock solution can be verified in a relevant biological assay, such as a circadian rhythm reporter assay, to confirm its inhibitory effect on the CLOCK:BMAL1 pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.
Caption: Mechanism of action of this compound on the core circadian clock machinery.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Conclusion
This application note provides a comprehensive protocol for the preparation of a this compound stock solution in DMSO. By following these guidelines for preparation, storage, and quality control, researchers can ensure the consistency and reliability of their experiments investigating the role of the CLOCK protein and the circadian clock in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the Emerging Link Between Circadian Rhythm, Nrf2 Pathway, and Breast Cancer to Overcome Drug Resistance [frontiersin.org]
Application Notes and Protocols for CLK8: Solubility and Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor that targets the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput). It functions by disrupting the heterodimerization of CLOCK with its binding partner BMAL1, which is a critical step in the transcriptional-translational feedback loop that drives circadian rhythms.[1][2] This disruption leads to an alteration of the circadian amplitude, making this compound a valuable tool for research into circadian-related disorders.[1] This document provides detailed information on the solubility and stability of this compound in common laboratory solvents and cell culture media, along with protocols for its preparation and use in cell-based assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆N₂O₆ | [2] |
| Molecular Weight | 498.53 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
Solubility
This compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for in vitro studies.
| Solvent | Concentration | Comments | Source |
| DMSO | ≥ 50 mg/mL (100.29 mM) | May require sonication to fully dissolve. | N/A |
Note: It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility and prevent precipitation of the compound.
Stability
Stock Solution Stability:
This compound stock solutions in DMSO are stable for extended periods when stored under appropriate conditions.
| Storage Temperature | Duration | Comments | Source |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | N/A |
| -80°C | 6 months | Recommended for long-term storage. | N/A |
Stability in Culture Media:
The stability of this compound in aqueous solutions, including cell culture media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, is a critical factor for ensuring consistent results in cell-based assays. While specific, long-term stability data for this compound in these media is not extensively published, it is generally recommended to prepare fresh working solutions from DMSO stocks for each experiment. The following protocol is provided for researchers to assess the stability of this compound in their specific culture medium and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Culture Media
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI with serum and supplements)
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
In a sterile conical tube, add the required volume of pre-warmed complete culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution or a serial dilution.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Protocol 3: Assessing the Stability of this compound in Cell Culture Media (Recommended)
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over a typical experiment duration.
Materials:
-
This compound working solution in your chosen culture medium (prepared as in Protocol 2)
-
Incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or another appropriate analytical method.
-
Control samples (culture medium with DMSO vehicle only)
Procedure:
-
Prepare a sufficient volume of the this compound working solution at the highest concentration you plan to use in your experiments.
-
Prepare a control sample of the same culture medium containing the same final concentration of DMSO without this compound.
-
Aliquot the this compound working solution and the control solution into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the "time 0" samples using HPLC or another suitable analytical method to determine the initial concentration and purity of this compound.
-
Incubate the remaining aliquots under standard cell culture conditions (37°C, 5% CO₂).
-
At each subsequent time point, remove one aliquot of the this compound working solution and one control aliquot from the incubator.
-
Analyze the samples by HPLC to determine the concentration of intact this compound remaining. Compare the peak area of this compound at each time point to the peak area at time 0.
-
Analyze the control samples to ensure that no interfering peaks appear from the degradation of media components.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in the culture medium.
Visualization of this compound Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its application in cell-based assays.
Caption: this compound inhibits the CLOCK-BMAL1 interaction and nuclear translocation.
Caption: General workflow for using this compound in cell-based assays.
References
Application Notes: Utilizing CLK8 in Luciferase Reporter Assays to Modulate Circadian Rhythms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of circadian rhythms, the endogenous 24-hour cycles that regulate essential physiological processes, is critical for understanding health and disease. Disruptions in these rhythms are linked to various pathologies, including metabolic disorders, mood disorders, and cancer.[1] The core of the mammalian circadian clock is a transcription-translation feedback loop (TTFL) driven by the heterodimeric transcription factor complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[2] This complex activates the transcription of target genes, including the Period (Per) and Cryptochrome (Cry) genes, which in turn repress CLOCK-BMAL1 activity, thus creating a rhythmic cycle.[3]
CLK8 is a potent and specific small molecule inhibitor of CLOCK.[4][5] It functions by binding to CLOCK and disrupting its interaction with BMAL1, which subsequently interferes with the nuclear translocation of CLOCK.[1][6][7] This targeted action on a core component of the circadian machinery makes this compound a valuable tool for investigating the mechanisms of circadian rhythm regulation. Notably, studies have shown that this compound enhances the amplitude of the cellular circadian rhythm without affecting the period length, offering a unique avenue for studying amplitude regulation and its therapeutic potential.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in conjunction with luciferase reporter assays to study circadian rhythms in cell-based models. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the role of the CLOCK-BMAL1 complex and the effects of its modulation.
Data Presentation
Table 1: In Vitro Effects of this compound on Circadian Rhythm Parameters
| Cell Line | Reporter Construct | This compound Concentration (µM) | Effect on Amplitude | Effect on Period | Reference |
| U2OS | Bmal1-dLuc | 10 - 40 | Dose-dependent enhancement | No change | [1][4] |
| NIH 3T3 | Bmal1-dLuc | 10 - 40 | Dose-dependent enhancement | No change | [1][5] |
Table 2: In Vivo Effects of this compound on CLOCK Protein Levels
| Animal Model | This compound Dosage (mg/kg) | Administration Route | Effect on CLOCK Levels (Liver) | Effect on BMAL1 and CRY1 Levels (Liver) | Reference |
| Mouse | 25 | Intraperitoneal (i.p.) | Decreased | Unaltered | [4] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in the circadian clock.
Caption: Experimental workflow for a this compound luciferase reporter assay.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: U2OS (human osteosarcoma) or NIH 3T3 (mouse embryonic fibroblast) cells are suitable for these assays.[1]
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain them in the exponential growth phase.
Protocol 2: Bmal1-Luciferase Reporter Transfection
This protocol describes the generation of a stable cell line expressing a luciferase reporter driven by the Bmal1 promoter.
-
Reporter Construct: A lentiviral vector containing the destabilized luciferase (dLuc) gene under the control of the mouse Bmal1 promoter is recommended for monitoring circadian rhythms.
-
Transfection:
-
Transduction:
-
Seed U2OS or NIH 3T3 cells in a 6-well plate.
-
Transduce the cells with the collected lentivirus in the presence of polybrene.
-
Select for stably transduced cells using an appropriate antibiotic selection marker present in the lentiviral vector (e.g., blasticidin).
-
-
Validation: Confirm the successful integration and expression of the reporter construct by performing a baseline luciferase assay.
Protocol 3: Real-Time Luciferase Reporter Assay with this compound Treatment
-
Cell Seeding:
-
Trypsinize and count the stably transfected reporter cells.
-
Seed 5,000-10,000 cells per well in a white, clear-bottom 96-well plate.[9]
-
Incubate for 24 hours to allow cells to adhere.
-
-
Synchronization:
-
To synchronize the circadian clocks of the cells, replace the culture medium with a synchronization medium (e.g., DMEM containing 100 nM dexamethasone) for 2 hours.
-
After 2 hours, remove the synchronization medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[5]
-
Prepare a recording medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM D-luciferin).
-
Add varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (DMSO) to the recording medium.[1][4]
-
Add 100 µL of the treatment-containing recording medium to each well.
-
-
Luminescence Recording:
-
Seal the 96-well plate with a transparent film.
-
Place the plate in a luminometer equipped with a heated and CO2-controlled chamber.
-
Record luminescence from each well at regular intervals (e.g., every 10-30 minutes) for 4-6 days.[4]
-
-
Data Analysis:
-
The raw luminescence data will represent the rhythmic expression of the Bmal1-luciferase reporter.
-
Analyze the data using appropriate software (e.g., LumiCycle analysis software or custom scripts in R or Python) to determine the period, phase, and amplitude of the circadian rhythm for each treatment condition.
-
Compare the amplitude and period of this compound-treated cells to the vehicle-treated control cells.
-
Conclusion
This compound is a powerful chemical probe for dissecting the role of the CLOCK-BMAL1 complex in the regulation of circadian rhythm amplitude. The combination of this compound with luciferase reporter assays provides a robust and high-throughput method for screening compounds that modulate circadian function and for investigating the fundamental mechanisms of the circadian clock. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their circadian biology research programs.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 8. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays with CLOCK Protein Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing co-immunoprecipitation (Co-IP) assays to study the protein-protein interactions of the core circadian clock protein, CLOCK. This document includes a detailed protocol for a Co-IP experiment involving the treatment of cells with a small molecule inhibitor that disrupts the CLOCK-BMAL1 interaction, along with quantitative data presentation and visualizations of the relevant biological pathways and experimental procedures.
Introduction
The circadian clock is an endogenous timekeeping mechanism that regulates a wide array of physiological and metabolic processes. At the heart of this molecular clock is a transcriptional-translational feedback loop, where the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) acts as a master transcriptional activator. This complex drives the expression of the Period (PER) and Cryptochrome (CRY) genes. The PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK-BMAL1 complex, thus completing the negative feedback loop.
The stability and activity of these core clock proteins are further regulated by post-translational modifications, primarily phosphorylation by kinases such as Casein Kinase Iδ/ε (CKIδ/ε) and Glycogen Synthase Kinase 3β (GSK3β). Pharmacological inhibition of these kinases has become a valuable tool for dissecting the intricacies of the circadian clock and identifying potential therapeutic targets for circadian-related disorders.
Co-immunoprecipitation is a powerful technique to study the dynamic protein-protein interactions within the circadian clock machinery. By immunoprecipitating a specific "bait" protein, such as CLOCK, one can identify and quantify its interacting "prey" proteins under various cellular conditions, including in the presence of small molecule inhibitors.
Signaling Pathway
The core of the mammalian circadian clock is a negative feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors PER and CRY. The activity of these proteins is modulated by phosphorylation.
Caption: Core circadian clock signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in a co-immunoprecipitation experiment to study the effect of a treatment on the CLOCK protein interactome.
Application Notes and Protocols: Western Blot Analysis of CLOCK Protein after CLK8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian locomotor output cycles kaput (CLOCK) protein is a core component of the mammalian circadian clock, a complex timekeeping mechanism that regulates a wide array of physiological processes.[1][2] Functioning as a transcription factor, CLOCK forms a heterodimer with Brain and Muscle ARNT-Like 1 (BMAL1) to drive the rhythmic expression of downstream clock-controlled genes.[3][4] This intricate transcriptional-translational feedback loop is fundamental for maintaining 24-hour periodicity in processes ranging from sleep-wake cycles to metabolism and cellular proliferation.[2][5] Dysregulation of the circadian clock has been implicated in a variety of pathologies, including metabolic disorders, cancer, and neurodegenerative diseases, making the core clock proteins attractive therapeutic targets.[5][6]
CLK8 is a small molecule inhibitor that has been identified to specifically target the CLOCK protein.[7][8][9] Its mechanism of action involves binding to CLOCK and disrupting its interaction with BMAL1.[6][7][8] This disruption interferes with the nuclear translocation of the CLOCK:BMAL1 complex, thereby modulating the expression of target genes.[8][9] Studies have shown that treatment with this compound can lead to a reduction in CLOCK protein levels in a time-dependent manner, highlighting its potential as a tool to probe circadian biology and as a potential therapeutic agent for diseases linked to circadian disruption.[8]
These application notes provide a detailed protocol for the analysis of CLOCK protein levels by Western blot following treatment with this compound in both cell culture and in vivo models.
Signaling Pathways and Experimental Workflow
CLOCK Protein Signaling Pathway in the Circadian Rhythm
Caption: CLOCK protein signaling pathway within the core circadian clock feedback loop and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western blot analysis of CLOCK protein.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound treatment on CLOCK and other core clock protein levels, as determined by densitometric analysis of Western blots. The data is presented as relative protein levels normalized to a loading control and expressed as a fold change relative to the vehicle-treated control group.
Table 1: In Vitro Analysis of Core Clock Protein Levels in U2OS Cells After this compound Treatment
| Time (hours) | Treatment | Relative CLOCK Protein Level (Fold Change) | Relative BMAL1 Protein Level (Fold Change) | Relative PER2 Protein Level (Fold Change) | Relative CRY1 Protein Level (Fold Change) |
| 0 | DMSO | 1.00 | 1.00 | 1.00 | 1.00 |
| 6 | DMSO | ~1.10 | ~1.05 | ~0.90 | ~0.95 |
| 12 | DMSO | ~0.95 | ~0.90 | ~1.10 | ~1.05 |
| 18 | DMSO | ~0.85 | ~0.80 | ~1.20 | ~1.15 |
| 24 | DMSO | ~1.00 | ~1.00 | ~1.00 | ~1.00 |
| 0 | This compound (20 µM) | 1.00 | 1.00 | 1.00 | 1.00 |
| 6 | This compound (20 µM) | ~0.80 | ~0.85 | ~0.95 | ~1.00 |
| 12 | This compound (20 µM) | ~0.60 | ~0.70 | ~1.05 | ~1.00 |
| 18 | This compound (20 µM) | ~0.50 | ~0.60 | ~1.15 | ~1.05 |
| 24 | This compound (20 µM) | ~0.70 | ~0.75 | ~1.00 | ~0.95 |
Data are estimated from graphical representations in published literature and are meant for illustrative purposes.[8]
Table 2: In Vivo Analysis of CLOCK Protein Levels in Mouse Liver After this compound Treatment
| Treatment Group | Relative Nuclear CLOCK Protein Level (Fold Change) | Relative Cytosolic CLOCK Protein Level (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (25 mg/kg) | ~0.65 | ~0.90 |
Data are estimated from graphical representations in published literature and are meant for illustrative purposes.[8][10]
Experimental Protocols
Protocol 1: In Vitro Western Blot Analysis of CLOCK Protein in U2OS Cells Treated with this compound
1. Cell Culture and Treatment: a. Culture Human Osteosarcoma (U2OS) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. For time-course experiments, synchronize the cells by treating confluent cultures with 0.1 µM dexamethasone for 2 hours. c. After synchronization, replace the medium with fresh medium containing either DMSO (vehicle control) or 20 µM this compound.[8] d. Harvest cells at designated time points (e.g., 0, 6, 12, 18, and 24 hours) for protein extraction.[8]
2. Protein Extraction: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of the supernatant using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against CLOCK (e.g., rabbit anti-CLOCK, 1:1000 dilution) overnight at 4°C with gentle agitation. f. For loading control, use a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:2000 dilution). g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands using appropriate software. Normalize the intensity of the CLOCK protein band to the intensity of the loading control band (α-tubulin).
Protocol 2: In Vivo Western Blot Analysis of CLOCK Protein in Mouse Liver Treated with this compound
1. Animal Treatment: a. Administer this compound (25 mg/kg) or vehicle (DMSO) to mice via intraperitoneal (i.p.) injection.[10] b. Euthanize the mice at a specified time point after injection and immediately harvest the liver tissue.
2. Tissue Homogenization and Protein Extraction: a. Mince a portion of the liver tissue on ice and homogenize in ice-cold RIPA buffer with protease inhibitors using a tissue homogenizer. b. Follow steps 2.d through 2.f from Protocol 1 for protein extraction. c. For nuclear and cytosolic fractionation, use a nuclear/cytosol fractionation kit according to the manufacturer's protocol.
3. Protein Quantification: a. Perform a BCA protein assay as described in Protocol 1.
4. SDS-PAGE and Western Blotting: a. Follow the steps outlined in Protocol 1, section 4. b. For nuclear fraction analysis, use Histone H3 as a loading control (e.g., rabbit anti-Histone H3, 1:1000 dilution).
5. Detection and Analysis: a. Follow the steps outlined in Protocol 1, section 5. Normalize CLOCK protein levels to the appropriate loading control (α-tublin for total and cytosolic lysates, Histone H3 for nuclear lysates).
References
- 1. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - SK [thermofisher.com]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. Anti-alpha tubulin antibody [DM1A] - loading control (ab7291) | Abcam [abcam.com]
- 4. CLOCK Polyclonal Antibody (PA1-520) [thermofisher.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Anti-Alpha-Tubulin Monoclonal Loading Control Antibody | Applied Biological Materials Inc. [abmgood.com]
- 9. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 10. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols: qPCR Analysis of Clock Genes Following CLK8 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and behavioral processes in most living organisms. The molecular machinery of this clock is composed of a network of interconnected transcriptional-translational feedback loops involving a set of core "clock genes". Disruptions in these circadian rhythms have been implicated in various pathologies, including metabolic disorders, sleep disorders, and cancer. Consequently, small molecules that can modulate the circadian clock are of significant interest for therapeutic development.
CLK8 is a small molecule that has been identified as a modulator of the circadian clock. It functions by binding to the core clock protein CLOCK and disrupting its interaction with its binding partner BMAL1.[1] This interference with the CLOCK:BMAL1 heterodimer, a key activator of transcription for many clock-controlled genes, leads to a reduction in their expression.[1] Notably, this compound has been shown to enhance the amplitude of the cellular circadian rhythm without altering its period.[1]
These application notes provide a detailed protocol for the quantitative analysis of clock gene expression using qPCR in response to this compound administration. This information is intended to guide researchers in designing and executing experiments to study the effects of this compound and similar compounds on the molecular clockwork.
Signaling Pathway of this compound Action
The core of the mammalian circadian clock is a negative feedback loop. The heterodimer of CLOCK and BMAL1 proteins binds to E-box elements in the promoters of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes, activating their transcription.[2][3][4][5][6][7] The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.[1] this compound intervenes in this pathway by directly binding to the CLOCK protein, which hinders its interaction with BMAL1.[1] This disruption diminishes the transcriptional activation of Per and Cry genes, thereby impacting the entire downstream cascade of clock-controlled genes.[1][8]
Experimental Protocols
The following protocols provide a general framework for investigating the effect of this compound on clock gene expression. Specific parameters may need to be optimized for different cell types and experimental conditions.
Cell Culture and this compound Treatment
This protocol is designed for adherent cell lines, such as U2OS or NIH 3T3 cells, which are commonly used in circadian rhythm research.[1]
Materials:
-
U2OS or NIH 3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Synchronize the cellular clocks by replacing the medium with DMEM containing 1 µM dexamethasone for 2 hours.
-
After synchronization, wash the cells once with PBS and replace the medium with fresh, serum-free DMEM.
-
Prepare working solutions of this compound in serum-free DMEM at the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).[1] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treat the cells by replacing the medium with the this compound or vehicle control solutions.
-
Incubate the cells for the desired time points (e.g., 6, 12, 18, 24 hours) to capture different phases of the circadian cycle.
-
At each time point, harvest the cells for RNA extraction.
RNA Extraction and cDNA Synthesis
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
DNase I, RNase-free
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture well by adding 1 mL of TRIzol reagent per well and scraping the cells.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.[9]
-
To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[10] Follow the manufacturer's protocol.
-
Quantitative PCR (qPCR)
This protocol utilizes SYBR Green-based qPCR for the detection and quantification of clock gene transcripts.[9][10]
Materials:
-
cDNA template (diluted 1:10 with nuclease-free water)[11]
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target clock genes (Bmal1, Clock, Per1, Per2, Cry1, Cry2, Rev-erbα) and a reference gene (e.g., GAPDH, Actb) (See Table 1 for example primer sequences)
-
Nuclease-free water
-
qPCR plate and optical seal
-
Real-time PCR detection system
Table 1: Example Mouse Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Bmal1 | GCTACCGAGGGAGGAAGAAAG | TGGACATTGCATTGCATCATT |
| Clock | TCCACCAAGTCCTCACTTCCA | GAGGCATTGATACCAGCAGGTT |
| Per1 | ATGCTCGCCATCCACAAGA | GCGTTCCTCTCCTGCAGTT |
| Per2 | TGTGTCCCCAGGTTCAGGATA | GGCTCTCCAGGTTCCATTCA |
| Cry1 | GAGCCAGAGGAAGTCATGGAA | CCAGCTTTGAGTTTGCTCCA |
| Cry2 | AAGACGGCTCAGAGGAACAA | GCTGTGGTTCTGCTGGTTGAT |
| Rev-erbα | AGGGCACAATCAGTCTGGACA | TCTTCAGGTTCTGCAGGATGA |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Primer sequences should be validated for specificity and efficiency before use.
qPCR Protocol:
-
Prepare qPCR Master Mix: On ice, prepare a master mix for each primer pair. For N samples, prepare enough mix for N+1 reactions to account for pipetting errors.[11] A typical reaction mix (20 µL) includes:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
3 µL Nuclease-free water
-
5 µL Diluted cDNA
-
-
Plate Setup:
-
Pipette 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of the corresponding diluted cDNA template to each well.
-
Include no-template controls (NTCs) for each primer pair, where nuclease-free water is added instead of cDNA.[11]
-
Run all samples in triplicate.
-
-
Thermal Cycling:
-
Seal the plate and centrifuge briefly.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.[11]
-
-
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on clock gene expression is depicted below.
Data Presentation and Analysis
The most common method for analyzing relative gene expression from qPCR data is the comparative Ct (ΔΔCt) method.[11]
-
Normalization to a Reference Gene (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene: ΔCt = Ct(target gene) - Ct(reference gene)
-
Normalization to the Control Group (ΔΔCt): Normalize the ΔCt of the this compound-treated samples to the ΔCt of the vehicle-treated control group: ΔΔCt = ΔCt(this compound-treated) - ΔCt(vehicle control)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
The results should be presented in a clear and structured table for easy comparison of the effects of different this compound concentrations at various time points.
Table 2: Example Data Table for Relative Quantification of Clock Gene Expression
| Treatment | Time Point (hours) | Target Gene | Average Ct | ΔCt (Target - Ref) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle | 6 | Bmal1 | 22.5 | 4.5 | 0.0 | 1.0 |
| Vehicle | 6 | Per2 | 25.0 | 7.0 | 0.0 | 1.0 |
| This compound (20 µM) | 6 | Bmal1 | 23.8 | 5.8 | 1.3 | 0.41 |
| This compound (20 µM) | 6 | Per2 | 26.5 | 8.5 | 1.5 | 0.35 |
| Vehicle | 12 | Bmal1 | 21.0 | 3.0 | 0.0 | 1.0 |
| Vehicle | 12 | Per2 | 26.5 | 8.5 | 0.0 | 1.0 |
| This compound (20 µM) | 12 | Bmal1 | 22.5 | 4.5 | 1.5 | 0.35 |
| This compound (20 µM) | 12 | Per2 | 28.0 | 10.0 | 1.5 | 0.35 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on the expression of core clock genes. By following these detailed methodologies, scientists can obtain robust and reproducible quantitative data to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent for circadian rhythm-related disorders. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and contribute to a deeper understanding of the intricate regulation of the molecular clock.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations of the circadian clock genes Cry, Per, or Bmal1 have different effects on the transcribed and nontranscribed strands of cycling genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Studies of the Circadian Clock Genes Impact on Temperature Compensation and Cell Proliferation Using CRISPR Tools [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 11. clyte.tech [clyte.tech]
Application Notes and Protocols: CLK8 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research, offering three-dimensional, self-organizing structures that recapitulate the architecture and function of native organs. The integrity of these systems relies on the precise regulation of intrinsic cellular processes, including the circadian clock. The circadian clock is a fundamental biological oscillator that governs a wide array of physiological functions, from metabolism to cell proliferation and differentiation. Emerging evidence indicates that functional circadian rhythms are present in mature organoids, such as those of the intestine and brain, and that their modulation can impact organoid development and function.[1][2][3][4][5][6][7]
CLK8 is a potent and specific small molecule inhibitor of the core circadian clock protein, CLOCK (Circadian Locomotor Output Cycles Kaput).[8][9][10][11][12] It acts by disrupting the heterodimeric interaction between CLOCK and its binding partner BMAL1 (Brain and Muscle Arnt-Like 1), which is a critical step in the transcriptional-translational feedback loop that drives circadian rhythms.[8][9][10][11][12] By inhibiting this interaction, this compound effectively modulates the amplitude of circadian oscillations.[8] This application note provides a comprehensive overview of the potential applications of this compound in organoid culture systems, along with detailed protocols for its use.
Principle of Action
The core molecular clock in mammalian cells consists of a transcription-translation feedback loop. The CLOCK:BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes, activating their transcription. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours. This compound specifically targets the CLOCK protein, preventing its association with BMAL1 and thereby disrupting the positive limb of this feedback loop.[3][8] This leads to a dampening of the transcriptional output of the CLOCK:BMAL1 complex.
Data Presentation: In Vitro and In Vivo Effects of this compound
The following table summarizes the quantitative data available for the effects of this compound in various experimental systems. While direct data in organoids is not yet published, these values from 2D cell culture and in vivo studies provide a strong basis for determining appropriate concentrations for organoid experiments.
| Parameter | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference |
| In Vitro | ||||
| Effective Concentration | U2OS, NIH 3T3 | 10-40 µM | Dose-dependent enhancement of Bmal1-dLuc signal amplitude with no change in period. | [8][10] |
| Inhibition of CLOCK:BMAL1 Interaction | HEK293T | 10-40 µM | Reduction in the interaction between CLOCK and BMAL1. | [8][10] |
| Subcellular Localization | U2OS | 20 µM | Reduction in the nuclear localization of CLOCK. | [8][10] |
| Cytotoxicity | U2OS | Up to 40 µM | Cell viability >80%. | [8] |
| In Vivo | ||||
| Effective Dose | C57BL/6J mice | 25 mg/kg (i.p.) | Decrease in CLOCK protein levels in the liver. | [8][10] |
| Toxicity | C57BL/6J mice | 5-25 mg/kg (i.p.) | No mortality or clinical signs of toxicity. | [8][10] |
Visualization of Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits the formation of the CLOCK:BMAL1 heterodimer in the nucleus.
Experimental Workflow for this compound Application in Organoid Culture
Caption: General workflow for treating organoids with this compound and subsequent analysis.
Interplay of Circadian Clock with Wnt and Notch Signaling
Caption: The circadian clock regulates Wnt and Notch signaling in organoids.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Intestinal Organoids
This protocol is designed for the treatment of established human or mouse intestinal organoids cultured in a basement membrane matrix.
Materials:
-
Established intestinal organoid culture
-
Basement membrane matrix (e.g., Matrigel®)
-
Intestinal organoid culture medium (e.g., IntestiCult™)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Cell recovery solution (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Organoid Plating:
-
If starting a new culture, follow a standard protocol for isolating intestinal crypts and embedding them in a basement membrane matrix.
-
For established cultures, passage organoids as per your standard protocol. Briefly, mechanically disrupt organoids, resuspend in fresh basement membrane matrix, and plate domes in pre-warmed multi-well plates.
-
Allow the matrix to polymerize at 37°C for 15-30 minutes.
-
Add complete intestinal organoid culture medium to each well.
-
-
This compound Treatment:
-
Allow organoids to establish for 24-48 hours after plating.
-
Prepare fresh working solutions of this compound in complete organoid medium. For a final concentration range of 10-40 µM, dilute the 10 mM stock solution accordingly. For example, to make a 20 µM working solution, add 2 µL of 10 mM this compound stock to 1 mL of medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used (e.g., 0.1-0.4% DMSO).
-
Carefully aspirate the old medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, 72, or 96 hours). Change the medium every 48 hours with freshly prepared this compound or vehicle control medium.
-
-
Downstream Analysis:
-
Morphological Analysis: Monitor organoid size, budding frequency, and overall morphology daily using a brightfield microscope.
-
Viability Assay: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® 3D Cell Viability Assay.
-
Gene Expression Analysis:
-
Recover organoids from the basement membrane matrix using a cell recovery solution or by mechanical disruption in cold PBS.
-
Extract total RNA and perform qRT-PCR to analyze the expression of circadian clock genes (e.g., PER2, CRY1, BMAL1), and markers of proliferation (e.g., Ki67) and differentiation (e.g., Lgr5, Vil1, Muc2).
-
For global transcriptomic changes, consider single-cell RNA sequencing (scRNA-seq).
-
-
Protein Analysis:
-
Lyse recovered organoids to prepare protein extracts for Western blotting to analyze levels of CLOCK, BMAL1, and downstream signaling proteins.
-
Fix organoids for whole-mount immunofluorescence or paraffin embedding and sectioning for immunohistochemistry to visualize protein localization and expression.
-
-
Protocol 2: High-Throughput Screening of this compound in Cancer Organoids
This protocol is adapted for a higher-throughput format to assess the effects of this compound on patient-derived cancer organoids.
Materials:
-
Patient-derived cancer organoid lines
-
Cancer organoid culture medium
-
This compound
-
DMSO
-
384-well microplates
-
Automated liquid handling system (recommended)
-
High-content imaging system
-
Luminescent plate reader
Procedure:
-
Organoid Dissociation and Plating:
-
Dissociate established cancer organoids into small fragments or single cells using enzymatic digestion (e.g., TrypLE™) and mechanical disruption.
-
Perform a cell count and resuspend the cells in the basement membrane matrix at a desired density.
-
Using an automated liquid handler, dispense a small volume (e.g., 5-10 µL) of the organoid-matrix suspension into each well of a 384-well plate.
-
Incubate to allow polymerization.
-
Add complete cancer organoid medium.
-
-
Compound Plating:
-
Prepare a dilution series of this compound in complete medium using an automated liquid handler. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Add the compound dilutions to the appropriate wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-7 days.
-
High-Content Imaging: At desired time points, stain the organoids with fluorescent dyes for viability (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) and nuclear counterstaining (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system and analyze organoid number, size, and viability.
-
Luminescent Viability Assay: At the end of the incubation period, perform a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) to quantify the overall viability in each well.
-
Potential Applications in Organoid Systems
-
Studying the Role of the Circadian Clock in Organoid Development: By inhibiting the core clock machinery with this compound, researchers can investigate the impact of the circadian rhythm on organoid formation, maturation, and the establishment of cellular heterogeneity.
-
Modulating Stem Cell Fate and Differentiation: The circadian clock is known to interact with key developmental signaling pathways such as Wnt and Notch.[13][14] this compound can be used to dissect the role of the circadian clock in regulating stem cell self-renewal and differentiation within the organoid niche.
-
Disease Modeling: In diseases where circadian disruption is implicated, such as certain cancers and metabolic disorders, this compound can be used in patient-derived organoids to model the effects of a dampened circadian clock and to test for potential therapeutic interventions.[15]
-
Chronopharmacology and Drug Screening: The efficacy and toxicity of many drugs are time-of-day dependent. Organoid models treated with this compound can be used to study how disruption of the circadian clock affects drug responses, providing a platform for chronopharmacology studies.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Organoid Death | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific organoid type. Start with a lower concentration range (e.g., 1-10 µM). |
| DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5% and is consistent across all wells, including the vehicle control. | |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., up to 40 µM). |
| Organoids are not yet mature enough to have a robust circadian clock. | Ensure organoids are sufficiently mature before starting the experiment. The emergence of a functional clock can vary between organoid types.[7][16][17] | |
| Inefficient delivery of this compound to organoids within the matrix. | Ensure thorough mixing of this compound in the medium. Consider using a less dense basement membrane matrix if available. | |
| High Variability Between Replicates | Inconsistent organoid size and number at the start of the experiment. | Standardize organoid passaging and plating procedures to ensure a more uniform starting culture. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experiments, or fill them with PBS to maintain humidity. |
Conclusion
This compound presents a valuable tool for investigating the role of the circadian clock in the complex, three-dimensional environment of organoid culture systems. Its specificity for the core clock component, CLOCK, allows for targeted disruption of circadian rhythms. The protocols and data presented here provide a framework for researchers to begin exploring the impact of the circadian clock on organoid biology, with potential applications in developmental biology, disease modeling, and drug discovery. As with any new application, optimization of concentrations and treatment times for specific organoid models is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoids as Model Systems to Investigate Circadian Clock-Related Diseases and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The circadian clock ticks in organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust circadian rhythms in organoid cultures from PERIOD2::LUCIFERASE mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ontogeny and function of the circadian clock in intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. WNT Takes Two to Tango: Molecular Links between the Circadian Clock and the Cell Cycle in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WNT Takes Two to Tango: Molecular Links between the Circadian Clock and the Cell Cycle in Adult Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. embopress.org [embopress.org]
- 17. Frontiers | Organoids as Model Systems to Investigate Circadian Clock-Related Diseases and Treatments [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assays Targeting Circadian Rhythm Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes, aligning them with the 24-hour day-night cycle. Disruptions in this intricate network are linked to a variety of pathologies, including sleep disorders, metabolic syndromes, and cancer. At the heart of the molecular clockwork are key protein kinases that regulate the stability and activity of core clock proteins. A prominent family of these regulatory kinases is Casein Kinase 1 (CK1), particularly the delta (δ) and epsilon (ε) isoforms. These kinases play a pivotal role in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, critical components of the negative feedback loop of the circadian clock.[1][2][3] The modulation of CK1δ/ε activity presents a promising therapeutic strategy for resetting a dysfunctional clock and treating associated diseases.
High-throughput screening (HTS) provides a powerful platform for the discovery of novel small-molecule modulators of these circadian kinases.[4][5] This document provides detailed application notes and protocols for conducting HTS assays to identify inhibitors of circadian rhythm kinases, with a focus on both cell-based and biochemical assay formats.
Signaling Pathway of Casein Kinase 1 in the Circadian Clock
The core of the mammalian circadian clock involves a transcriptional-translational feedback loop. The heterodimeric transcription factor CLOCK:BMAL1 drives the expression of the Per and Cry genes. The resulting PER and CRY proteins accumulate in the cytoplasm, where they are progressively phosphorylated by kinases, primarily CK1δ and CK1ε. This phosphorylation is a critical step that governs the stability and nuclear entry of the PER:CRY complex.[1][2][5] Once a critical level of phosphorylation is reached, the PER:CRY complex translocates to the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus suppressing its own expression. This negative feedback loop, with a period of approximately 24 hours, is the foundation of the circadian rhythm.
High-Throughput Screening Workflow
The identification of novel circadian kinase modulators through HTS follows a multi-step process, beginning with a primary screen of a large compound library, followed by secondary assays to confirm and characterize the initial hits.
Application Note 1: Cell-Based Luciferase Reporter Assay for Circadian Rhythm
This assay allows for the real-time monitoring of the circadian clock in living cells, providing a physiologically relevant system to screen for modulators. The most common approach utilizes a luciferase reporter gene driven by a clock-controlled promoter, such as Bmal1 or Per2.[4][5]
Principle: Cells stably expressing a luciferase reporter construct are treated with test compounds. The rhythmic expression of the reporter gene, and thus the luminescence output, is monitored over several days. Compounds that alter the period, amplitude, or phase of the circadian rhythm are identified as hits.
Detailed Experimental Protocol: 384-Well Plate Format
1. Cell Culture and Plating:
-
Use a U2OS cell line stably expressing a Bmal1-luciferase reporter.
-
Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a white, clear-bottom 384-well plate (4,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Addition:
-
Prepare a compound library in DMSO at a 1000x stock concentration (e.g., 10 mM).
-
Using an acoustic liquid handler or a pin tool, transfer 40 nL of each compound to the corresponding wells of the cell plate. This results in a final concentration of 10 µM with 0.1% DMSO.
-
Include appropriate controls:
- Negative Control: DMSO only (0.1%).
- Positive Control: A known CK1 inhibitor (e.g., PF-670462) at a concentration known to lengthen the period.
3. Synchronization and Luminescence Recording:
-
Synchronize the cellular clocks by adding 10 µL of a 500 nM dexamethasone solution to each well (final concentration 100 nM).
-
Immediately after synchronization, add 10 µL of a 10x luciferin solution (final concentration 1 mM).
-
Seal the plate with a gas-permeable membrane.
-
Place the plate in a plate-reading luminometer equipped with a temperature-controlled chamber (37°C).
-
Record luminescence from each well every 30-60 minutes for 3-5 days.
4. Data Analysis:
-
Normalize the raw luminescence data for each well.
-
Analyze the rhythmic data using software capable of circadian analysis (e.g., LumiCycle or BioDare) to determine the period, amplitude, and phase of the oscillations.
-
Calculate the Z' factor to assess the quality of the assay:
- Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
- A Z' factor > 0.5 is considered an excellent assay.
-
Identify hits as compounds that cause a significant and dose-dependent change in the circadian period compared to the DMSO control.
Data Presentation: Representative Results
| Compound ID | Concentration (µM) | Period Change (hours) | Amplitude (Relative Luminescence Units) | Z' Factor |
| DMSO | - | 0 | 1.0 | 0.72 |
| PF-670462 | 1 | + 4.2 | 0.8 | |
| Hit_A | 10 | + 3.5 | 0.9 | |
| Hit_B | 10 | - 2.1 | 1.2 |
Application Note 2: Biochemical In Vitro Kinase Assay for CK1δ/ε
This assay directly measures the enzymatic activity of purified CK1δ or CK1ε and is ideal for confirming direct inhibition of the kinase and for structure-activity relationship (SAR) studies. A common format is a luminescence-based assay that measures ATP consumption.
Principle: The kinase reaction is performed in the presence of the enzyme, a substrate (e.g., a peptide or α-casein), ATP, and the test compound. The amount of ATP remaining after the reaction is quantified using a luciferase-based system. A decrease in ATP consumption indicates inhibition of the kinase.
Detailed Experimental Protocol: 384-Well Plate Format
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant human CK1δ or CK1ε diluted in kinase buffer to a 2x working concentration (e.g., 20 ng/µL).
-
Substrate/ATP Mix: A specific peptide substrate (e.g., derived from PER2) or α-casein and ATP in kinase buffer at a 2x working concentration (e.g., 20 µM substrate, 20 µM ATP).
-
Test Compounds: Serially diluted in DMSO.
2. Assay Procedure:
-
Add 2.5 µL of the 2x enzyme solution to each well of a 384-well plate.
-
Add 50 nL of the test compound solution to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP by adding 5 µL of an ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The signal-to-background (S/B) ratio should be calculated to assess assay performance.
Data Presentation: Representative IC50 Values
| Compound ID | Target Kinase | IC50 (nM) | Signal-to-Background (S/B) Ratio |
| PF-670462 | CK1δ | 15 | 120 |
| PF-670462 | CK1ε | 7 | 115 |
| SR-3029 | CK1δ | 50 | 130 |
| SR-3029 | CK1ε | 30 | 125 |
Conclusion
The HTS assays described provide robust and reliable methods for the identification and characterization of novel small-molecule modulators of circadian rhythm kinases. The cell-based reporter assay offers a physiologically relevant system for primary screening, while the biochemical kinase assay is essential for confirming direct enzyme inhibition and driving lead optimization. By employing these detailed protocols and data analysis strategies, researchers can accelerate the discovery of new chemical probes to unravel the complexities of the circadian clock and develop novel therapeutics for a range of associated disorders.
References
- 1. Scholars@Duke publication: CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch. [scholars.duke.edu]
- 2. CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Phosphorylation and nuclear translocation of the CRY:PER:kinase complex [reactome.org]
- 4. Dual-Luciferase assays in 96- and 384-well formats on the new SpectraMax L [moleculardevices.com]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for CLK8 in Chronotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor of the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput).[1] It represents a valuable tool for researchers investigating the role of the circadian clock in various physiological and pathological processes, including those relevant to chronotherapy. Chronotherapy, the timing of drug administration to coincide with the body's natural rhythms, is a growing field in cancer treatment and other areas of medicine.[2][3] this compound allows for the targeted modulation of the circadian machinery, enabling studies into the effects of circadian disruption and enhancement on disease progression and treatment efficacy.
Mechanism of Action: this compound specifically binds to the CLOCK protein, a key component of the positive arm of the transcriptional-translational feedback loop that drives circadian rhythms.[4][5] This binding disrupts the heterodimerization of CLOCK with its partner protein, BMAL1 (Brain and Muscle Arnt-Like 1).[1][4] The CLOCK:BMAL1 complex is a master regulator of the circadian transcriptome, driving the expression of numerous clock-controlled genes (CCGs), including the negative feedback regulators Period (Per) and Cryptochrome (Cry).[6] By preventing the formation of a functional CLOCK:BMAL1 complex, this compound interferes with the nuclear translocation of CLOCK and subsequently dampens the transcription of its target genes.[4][6] A key characteristic of this compound is its ability to enhance the amplitude of circadian rhythms without altering the period length.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Cell Line/System | Notes | Reference(s) |
| Effective Concentration (in vitro) | 10 - 40 µM | U2OS, NIH 3T3, MDA-MB-231, primary mouse skin fibroblasts | Dose-dependent enhancement of circadian rhythm amplitude. | [4][7] |
| Toxicity (in vitro) | > 40 µM | U2OS cells | Cell viability remained above 80% at concentrations up to 40 µM. | [1][4] |
| In vivo Dosage | 25 mg/kg (intraperitoneal) | C57BL/6J mice | A single dose was shown to decrease CLOCK levels in the liver. | [7][8] |
| Toxicity (in vivo) | No mortality or clinical signs at 5 and 25 mg/kg | C57BL/6J mice | Doses up to 1000 mg/kg were tested in a single-dose toxicity study. | [4][7] |
| Binding Affinity (Predicted) | -8.2 kcal/mol | In silico docking with CLOCK protein | Predicted binding energy for the interaction between this compound and CLOCK. | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the core mammalian circadian clock feedback loop and the mechanism of action of this compound.
Caption: Mechanism of this compound action on the core circadian clock machinery.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Cell-Based Circadian Rhythm Assay using Luciferase Reporter
This protocol describes how to monitor the effect of this compound on the circadian rhythm of cultured cells using a Bmal1 promoter-driven luciferase reporter.
Experimental Workflow:
Caption: Workflow for the cell-based circadian rhythm luciferase assay.
Materials:
-
U2OS cells stably expressing a Bmal1-dLuciferase reporter construct.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Dexamethasone.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin).
-
35-mm culture dishes.
-
Real-time bioluminescence monitoring system (e.g., LumiCycle).
Procedure:
-
Cell Seeding: Plate U2OS-Bmal1-dLuc cells in 35-mm dishes at a density that will result in a confluent monolayer at the time of recording.
-
Synchronization: Once cells are confluent, synchronize their circadian rhythms by treating them with 100 nM dexamethasone for 2 hours.
-
This compound Treatment: After synchronization, replace the medium with recording medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO).
-
Luminescence Monitoring: Immediately place the dishes in a real-time bioluminescence monitoring system and record luminescence at 37°C for at least 3-5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, amplitude, and phase of the circadian rhythm for each treatment condition. Compare the amplitude of this compound-treated cells to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
This protocol details how to determine if this compound disrupts the interaction between CLOCK and BMAL1 in cells.
Materials:
-
HEK293T cells.
-
Plasmids encoding FLAG-tagged CLOCK and HA-tagged BMAL1.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-FLAG affinity gel.
-
Wash buffer (e.g., TBS).
-
Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl).
-
Antibodies: anti-FLAG, anti-HA, anti-BMAL1.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-CLOCK and HA-BMAL1.
-
This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 10, 40 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-FLAG affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-FLAG and anti-HA (or anti-BMAL1) antibodies to detect CLOCK and co-immunoprecipitated BMAL1, respectively.
-
Analyze the amount of co-precipitated BMAL1 relative to the amount of precipitated FLAG-CLOCK. A reduction in the BMAL1 band intensity in this compound-treated samples indicates disruption of the interaction.
-
In Vivo Study of this compound in Mice
This protocol provides a general framework for assessing the in vivo effects of this compound on the circadian clock in mice.
Materials:
-
C57BL/6J mice.
-
This compound solution for injection (e.g., dissolved in a suitable vehicle like corn oil).
-
Vehicle control.
-
Surgical and tissue collection tools.
-
Reagents for protein extraction (cytosolic and nuclear fractionation) and RNA extraction.
-
qPCR reagents.
Procedure:
-
Animal Acclimation: Acclimate mice to a 12:12 light-dark cycle for at least two weeks.
-
This compound Administration: At a specific Zeitgeber time (ZT), administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a defined time point post-injection (e.g., 6 hours), euthanize the mice and collect tissues of interest (e.g., liver).
-
Tissue Processing:
-
For protein analysis, perform cytosolic and nuclear fractionation of the liver tissue to assess the subcellular localization of CLOCK and BMAL1. Analyze protein levels by Western blotting.
-
For gene expression analysis, extract RNA from the liver and perform qPCR to measure the expression levels of core clock genes (Clock, Bmal1, Per2, Cry1) and key clock-controlled genes.
-
-
Data Analysis: Compare protein levels and gene expression between this compound-treated and vehicle-treated groups.
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of the circadian clock and its role in health and disease. Its ability to enhance circadian amplitude makes it particularly relevant for studies on aging, metabolic disorders, and cancer, where dampened circadian rhythms are often observed. The protocols provided here offer a starting point for researchers to investigate the diverse applications of this compound in the context of chronotherapy and circadian biology.
References
- 1. csuohio.edu [csuohio.edu]
- 2. BMAL1-dependent circadian oscillation of nuclear CLOCK: posttranslational events induced by dimerization of transcriptional activators of the mammalian clock system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Phase Changes of the Mouse Circadian Clock by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of this compound on rhythmic transcriptome and replicative senescence in MRC-5 cells and further in vivo analysis | AVESİS [avesis.istanbul.edu.tr]
CLK8: A Tool for Modulating Circadian Rhythms in Primary Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor that specifically targets the core circadian clock protein, CLOCK (Circadian Locomotor Output Cycles Kaput). It functions by disrupting the heterodimerization of CLOCK with its binding partner BMAL1 (Brain and Muscle Arnt-Like 1), a critical step in the transcriptional activation of downstream clock-controlled genes.[1][2][3][4] This inhibitory action interferes with the nuclear translocation of CLOCK and ultimately modulates the amplitude of circadian rhythms.[1][2][3] These application notes provide detailed protocols for the use of this compound in primary cell culture experiments to study and manipulate circadian biology.
Mechanism of Action
The core of the mammalian circadian clock is a transcription-translation feedback loop. The CLOCK:BMAL1 heterodimer binds to E-box elements in the promoters of Period (Per) and Cryptochrome (Cry) genes, activating their transcription. PER and CRY proteins then accumulate in the cytoplasm, dimerize, and translocate back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription. This compound intervenes in this positive limb of the feedback loop. By binding to CLOCK, this compound prevents its association with BMAL1, leading to a reduction in the transcription of Per and Cry.[5] This ultimately results in an enhanced amplitude of the circadian rhythm.[3]
Figure 1: Mechanism of this compound action on the core circadian clock machinery.
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times for this compound in various cell lines, including primary cells.
| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Primary Mouse Skin Fibroblasts (MSFs) | 10 - 40 | 4 - 6 days | Enhanced amplitude of circadian rhythm | [3] |
| U2OS (human osteosarcoma) | 10 - 40 | 4 - 6 days | Enhanced amplitude of Bmal1-dLuc signal | [2][3] |
| NIH 3T3 (mouse embryonic fibroblast) | 10 - 40 | 4 - 6 days | Enhanced amplitude of Bmal1-dLuc signal | [2] |
| HEK293T (human embryonic kidney) | 10 - 40 | Not specified | Reduced BMAL1-CLOCK interaction | [2] |
| Parameter | Value | Cell Line | Reference |
| IC50 (CLOCK:BMAL1 Interaction) | Not explicitly stated in snippets | HEK293T | [2] |
| Optimal Concentration for Amplitude Enhancement | 20 - 40 µM | U2OS, NIH 3T3, MSFs | [2][3] |
| Concentration for Nuclear CLOCK Reduction | 20 µM | U2OS | [2] |
Experimental Protocols
Protocol 1: Treatment of Primary Mouse Skin Fibroblasts (MSFs) with this compound
This protocol describes the application of this compound to primary MSFs to study its effects on circadian rhythms.
Materials:
-
Primary Mouse Skin Fibroblasts (MSFs)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Dexamethasone (for synchronization)
-
Phosphate-Buffered Saline (PBS)
-
35-mm or 96-well culture plates
Procedure:
-
Cell Seeding: Plate primary MSFs in 35-mm dishes or 96-well plates at a density that allows for confluence within 2-3 days.
-
Synchronization: Once cells are confluent, synchronize the circadian clocks by treating with 100 nM dexamethasone in serum-free medium for 2 hours.
-
This compound Treatment: After synchronization, replace the medium with fresh complete growth medium containing the desired concentration of this compound (e.g., 10, 20, 40 µM). A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.5%.[3]
-
Incubation: Incubate the cells for 4-6 days. For time-course experiments, prepare separate plates for each time point.
-
Downstream Analysis: Proceed with downstream analyses such as luciferase reporter assays, RNA extraction for qPCR, or protein extraction for Western blotting.
Figure 2: Experimental workflow for this compound treatment of primary MSFs.
Protocol 2: Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol details the use of a luciferase reporter assay to monitor the effects of this compound on the circadian clock in primary cells. This typically involves cells transduced with a lentiviral reporter construct, such as Bmal1-dLuc.[3]
Materials:
-
Primary cells transduced with a circadian reporter (e.g., Bmal1-dLuc)
-
This compound-treated and control cells (from Protocol 1)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Prepare Cells: Following the this compound treatment period as described in Protocol 1, lyse the cells according to the manufacturer's instructions for the luciferase assay system being used.
-
Lysis: Add the appropriate volume of lysis buffer to each well and incubate for the recommended time to ensure complete cell lysis.
-
Luminometer Reading:
-
Add the luciferase assay reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: For real-time monitoring, bioluminescence can be measured at regular intervals (e.g., every 30-60 minutes) over several days.[3] The resulting data can be analyzed to determine the period, phase, and amplitude of the circadian rhythm.
Protocol 3: Western Blot Analysis of CLOCK and BMAL1
This protocol is for assessing the protein levels of CLOCK and BMAL1 in primary cells following this compound treatment.
Materials:
-
This compound-treated and control primary cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CLOCK and BMAL1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CLOCK and BMAL1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 3: Logical relationships of downstream analysis after this compound treatment.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. Cell viability can be assessed using assays such as MTT or Trypan Blue exclusion. A concentration of up to 40 µM has been shown to be non-toxic to U2OS cells, with cell viability remaining above 80%.[3][4]
-
DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all experimental conditions and is at a level that does not affect cell health or circadian rhythms (typically ≤ 0.5%).
-
Synchronization: Proper synchronization of the cells is critical for observing robust circadian rhythms. Dexamethasone is a common synchronizing agent, but other methods like serum shock may also be used depending on the cell type.
-
Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability. It is important to use cells from multiple donors to ensure the reproducibility of the observed effects of this compound.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of the circadian clock in a physiologically relevant primary cell culture context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CLK8 insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and solubilization of the CLOCK inhibitor, CLK8, for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and specific small molecule inhibitor of the CLOCK protein, a key regulator of the circadian rhythm.[1] It disrupts the interaction between CLOCK and its binding partner BMAL1, thereby modulating the cellular clock.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor solubility in aqueous solutions. This can present challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3]
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell culture experiments?
A3: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Troubleshooting Guide: this compound Insolubility
Q5: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer/cell culture medium. What should I do?
A5: This is a common issue when working with hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Step-wise Dilution: Avoid adding the DMSO stock directly to your final volume of aqueous solution. Instead, perform a series of intermediate dilutions in your buffer or medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Vortexing/Mixing: When diluting, add the this compound/DMSO stock drop-wise to the aqueous solution while vortexing or stirring gently.[4] This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: For particularly challenging dilutions, especially for in vivo studies, the use of co-solvents can be effective. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[4]
-
Sonication: If precipitates form, gentle sonication in a water bath can sometimes help to redissolve the compound.[2]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q6: My this compound powder is difficult to dissolve in DMSO initially. What can I do?
A6: If you are having trouble dissolving the this compound powder in DMSO, gentle warming and sonication are recommended.[2] Ensure the vial is tightly capped to prevent evaporation.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 498.53 g/mol | [5] |
| Solubility in DMSO | 10 mM or 30 mg/mL (60.18 mM) | [2][3] |
| Typical In Vitro Working Concentration | 10-40 µM | [1][4] |
| In Vivo Dosage (mice) | 25 mg/kg (intraperitoneal injection) | [1] |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to a final concentration of 20 µM in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM this compound Stock Solution: a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4985 mg of this compound. b. Add the appropriate volume of sterile DMSO to the this compound powder to achieve a final concentration of 10 mM. c. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2] d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4]
-
Dilution to Final Working Concentration (20 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, to achieve a final concentration of 20 µM in 1 mL of cell culture medium, you can perform the following steps: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of sterile cell culture medium. This results in a 20 µM solution. c. When adding the DMSO stock to the medium, add it drop-wise while gently vortexing to ensure rapid mixing and prevent precipitation. d. The final DMSO concentration in this example is 0.2%. Remember to prepare a vehicle control with 0.2% DMSO in your cell culture medium.
Visualizations
Caption: this compound Signaling Pathway in the Circadian Clock.
Caption: Experimental Workflow for Solubilizing this compound.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing CLK8 Concentration for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLK8, a selective CLOCK inhibitor. Our goal is to help you optimize your experimental conditions to achieve maximum and reproducible effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the CLOCK protein.[1][2][3] This binding disrupts the crucial interaction between CLOCK and its binding partner, BMAL1.[1][2][3][4] Consequently, the nuclear translocation of the CLOCK-BMAL1 heterodimer is inhibited, leading to a modulation of the circadian rhythm, specifically an enhancement of its amplitude.[1][2][4][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 10 µM to 40 µM is recommended.[3][4] Studies have shown a dose-dependent effect on the amplitude of the Bmal1-dLuc reporter signal in U2OS and NIH 3T3 cells within this range.[3][4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to have low toxicity in U2OS cells, with cell viability remaining above 80% at concentrations up to 40 µM.[1][4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line and experimental duration to rule out any potential cytotoxic effects.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability and efficacy, follow these guidelines for preparing and storing this compound:
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO).[1]
-
Stock Concentration: A common stock concentration is 10 mM in DMSO.[2]
-
Storage:
Q5: What are the expected effects of this compound on the core circadian clock machinery?
A5: this compound primarily enhances the amplitude of the circadian rhythm without significantly altering its period length.[4][5] It achieves this by disrupting the positive arm of the transcription-translation feedback loop (the CLOCK-BMAL1 interaction), which in turn stabilizes the negative arm of the loop.[4] This can lead to decreased expression of CLOCK-BMAL1 target genes.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on circadian rhythm reporters (e.g., Bmal1-luc). | Suboptimal this compound Concentration: The concentration may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). |
| This compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions are maintained. | |
| Cell Line Insensitivity: The cell line you are using may be less sensitive to this compound. | Test this compound in a well-characterized cell line known to respond, such as U2OS or NIH 3T3, as a positive control. | |
| High cell toxicity or unexpected off-target effects. | This compound Concentration Too High: The concentration used may be cytotoxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cells. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is low and consistent across all experimental conditions, including vehicle controls. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Synchronization: Poor synchronization of cellular circadian rhythms can lead to high variability. | Optimize your cell synchronization protocol (e.g., dexamethasone or serum shock) and ensure consistent timing across experiments. |
| Variability in this compound Aliquots: Repeated freeze-thaw cycles of the stock solution can lead to degradation and inconsistent concentrations. | Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Dose-Response Experiment for Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for modulating the circadian rhythm in a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., U2OS cells stably expressing a Bmal1-luciferase reporter) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Synchronization: Once the cells are attached and have reached the desired confluency, synchronize their circadian rhythms using a standard method such as a 2-hour treatment with 100 nM dexamethasone.
-
This compound Treatment: After synchronization, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 40, 50 µM). Include a vehicle control (DMSO only) at a concentration equivalent to the highest this compound concentration.
-
Luciferase Assay: Measure luciferase activity at regular intervals (e.g., every 1-2 hours) for at least 48 hours using a plate-reading luminometer.
-
Data Analysis: Analyze the resulting luminescence data to determine the effect of each this compound concentration on the amplitude and period of the circadian rhythm. Plot the amplitude as a function of this compound concentration to identify the optimal dose.
Co-Immunoprecipitation (Co-IP) to Verify Disruption of CLOCK-BMAL1 Interaction
Objective: To confirm that this compound disrupts the interaction between CLOCK and BMAL1 in your experimental system.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for tagged versions of CLOCK (e.g., FLAG-CLOCK) and BMAL1.
-
This compound Treatment: After 24-48 hours of transfection, treat the cells with the determined optimal concentration of this compound or a vehicle control for a specified period (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to beads (or a primary anti-FLAG antibody followed by protein A/G beads) to pull down FLAG-CLOCK and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both the FLAG tag (to detect CLOCK) and BMAL1.
-
Analysis: A decrease in the amount of co-immunoprecipitated BMAL1 in the this compound-treated sample compared to the vehicle control indicates that this compound has disrupted the CLOCK-BMAL1 interaction.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of CLK8 inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLK8 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows lower than expected potency in my cell-based assay.
A1: Several factors could contribute to this observation:
-
Compound Solubility and Stability: Ensure the this compound inhibitor is fully dissolved in the appropriate solvent and that the stock solution is stored correctly.[1] Precipitation of the compound will reduce its effective concentration. It is recommended to prepare fresh working solutions for in vivo experiments on the same day of use.[1] For in vitro assays, if the prepared solution is clear, it can be stored at 4°C for up to a week; however, if it is a suspension, it should be prepared fresh for each experiment.
-
Cell Type Specific Effects: The efficacy of the inhibitor can vary between different cell lines. Confirm the expression and importance of the CLOCK/BMAL1 pathway in your specific cell model.
-
Assay Conditions: Optimize inhibitor concentration and incubation time. For example, in U2OS and NIH 3T3 cells, this compound has been shown to enhance the amplitude of the Bmal1-dLuc signal in a dose-dependent manner with an incubation of 4-6 days.[1]
-
Off-Target Effects: An unknown off-target effect could be counteracting the intended on-target effect in your specific assay.
Q2: I am observing unexpected phenotypes in my experiment that don't seem to be related to circadian rhythm modulation.
A2: This could be indicative of off-target effects. A known potential off-target of the this compound inhibitor is Neuron Navigator 2 (NAV2) . NAV2 is involved in cytoskeletal dynamics, neurite outgrowth, and cell migration.[2][3][4] Inhibition of NAV2 may lead to phenotypes such as altered cell morphology or impaired cell migration.[2][3] It is recommended to perform experiments to assess potential off-target engagement.
Q3: How can I confirm that the this compound inhibitor is engaging its intended target (CLOCK) in my cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[5][6][7][8] This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of CLOCK in the presence of the this compound inhibitor would confirm target engagement.
Q4: My experimental results with the this compound inhibitor are inconsistent between experiments.
A4: Inconsistent results can arise from several sources:
-
Reagent Variability: Ensure consistent quality and concentration of the this compound inhibitor and other reagents.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Experimental Timing: For circadian rhythm experiments, ensure that cell synchronization and treatment times are consistent across all experiments.
-
Thorough Mixing: Ensure the inhibitor is properly mixed into the cell culture medium to achieve a uniform concentration.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
If you suspect off-target effects are influencing your results, the following experimental approaches can be employed for identification and validation.
Caption: Troubleshooting steps for ambiguous CETSA results.
Data Presentation
Table 1: Potential Off-Target Profile of this compound Inhibitor
| Potential Off-Target | Identification Method | Potential Functional Consequence | Recommended Validation Assay |
| Neuron Navigator 2 (NAV2) | Pull-down with LC-MS/MS | Altered cell migration and cytoskeletal dynamics [2][3] | Cell migration assay (e.g., wound healing or transwell assay) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CLOCK Target Engagement
This protocol is adapted from general CETSA procedures and should be optimized for your specific cell line and experimental conditions. [5][6][7][8] Materials:
-
Cells expressing endogenous CLOCK
-
This compound inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CLOCK antibody
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound inhibitor or vehicle control for the optimized duration (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CLOCK protein in each sample by Western blotting.
-
A positive result is indicated by a higher amount of soluble CLOCK at elevated temperatures in the inhibitor-treated samples compared to the vehicle control.
-
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
This is a general protocol for assessing the selectivity of a small molecule inhibitor across a panel of kinases. Specific kits and platforms are commercially available.
General Workflow:
-
Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Inhibitor Incubation: Incubate the cell lysate with the this compound inhibitor at a concentration where off-target effects are suspected.
-
Kinase Capture: Use a method to capture kinases from the lysate. This can be done using:
-
Multiplexed Inhibitor Beads (MIBs): Beads conjugated with a variety of kinase inhibitors to pull down a broad range of kinases.
-
Kinase-specific Antibodies: An array of antibodies to capture specific kinases.
-
-
Washing: Wash the beads or array to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase captured in the presence and absence of the this compound inhibitor. A significant reduction in the amount of a particular kinase captured in the presence of the inhibitor suggests a potential off-target interaction.
Protocol 3: Phenotypic Screening for Off-Target-Induced Cellular Changes
This protocol describes a general approach to identify unexpected cellular phenotypes caused by a small molecule inhibitor.
Procedure:
-
Cell Plating: Plate a well-characterized cell line in a multi-well format (e.g., 96- or 384-well plates).
-
Compound Treatment: Treat the cells with the this compound inhibitor at various concentrations. Include appropriate positive and negative controls.
-
Phenotypic Readout: After a suitable incubation period, assess a panel of cellular phenotypes. This can include:
-
High-Content Imaging: Automated microscopy to analyze changes in cell morphology, cytoskeletal organization, organelle health, and cell cycle status.
-
Cell Viability and Proliferation Assays: To detect cytotoxic or cytostatic effects.
-
Reporter Gene Assays: To monitor the activity of various signaling pathways.
-
Cell Migration Assays: Such as wound healing or transwell assays, which are particularly relevant given the known potential off-target NAV2. [2][3]4. Data Analysis: Identify any significant and dose-dependent changes in cellular phenotypes that are not consistent with the known on-target effects of this compound inhibition.
-
Signaling Pathway Diagrams
This compound Inhibitor Mechanism of Action
Caption: Mechanism of action of a this compound inhibitor.
Potential Off-Target Effect on NAV2 and Cell Migration
Caption: Potential off-target effect of a this compound inhibitor on NAV2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuron navigator 2 overexpression indicates poor prognosis of colorectal cancer and promotes invasion through the SSH1L/cofilin-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Neuron Navigator 2 Impairs Brain and Cerebellar Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-3-3ε and NAV2 interact to regulate neurite outgrowth and axon elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4.8. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: CLK8 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of CLK8, a selective CLOCK inhibitor, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the CLOCK (Circadian Locomotor Output Cycles Kaput) protein. Its primary mechanism of action is to disrupt the interaction between CLOCK and its binding partner, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][3][4] This disruption interferes with the nuclear translocation of the CLOCK-BMAL1 heterodimer, a key step in the transcriptional-translational feedback loop that governs circadian rhythms.[1][2][5] By inhibiting this interaction, this compound can modulate the amplitude of circadian oscillations.[5]
Q2: What are the known effects of this compound on cells?
A2: In vitro studies have shown that this compound can enhance the amplitude of the circadian rhythm in various cell lines, including U2OS and NIH 3T3 cells, as well as in primary mouse skin fibroblasts.[2][5] It has been observed to alter CLOCK protein levels in a time-dependent manner in U2OS cells.[4]
Q3: Is this compound expected to be cytotoxic to primary cells?
A3: Based on available data, this compound has not been reported to be significantly cytotoxic at concentrations effective for modulating circadian rhythms. In U2OS cells, concentrations up to 40 μM showed over 80% cell viability.[2][5] While specific cytotoxicity data for primary cells is limited, the primary mechanism of action is not directly linked to known cell death pathways. However, as with any compound, it is crucial to experimentally determine the cytotoxic potential in the specific primary cell type of interest.
Q4: Which assays are suitable for assessing this compound cytotoxicity in primary cells?
A4: Several standard cytotoxicity assays can be adapted for use with primary cells to evaluate the effects of this compound. These include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Fluorescent Dye-Based Assays (e.g., CellTox™ Green): These assays use dyes that are excluded from live cells but enter and stain the DNA of dead cells.
-
ATP Assays (e.g., CellTiter-Glo®): Measure the amount of ATP present, which correlates with the number of viable cells.
The choice of assay will depend on the experimental design, the primary cell type, and the available equipment.
Quantitative Data Summary
Currently, there is limited publicly available data on the IC50 values for this compound-induced cytotoxicity in primary cells. The table below summarizes the available information from an immortalized cell line. Researchers should generate their own dose-response curves for the specific primary cell type being investigated.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | U2OS | Not specified | >40 µM (Cell viability >80%) | [2][5] |
Signaling Pathway
Caption: this compound mechanism of action in the circadian clock pathway.
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity in Primary Human Hepatocytes using MTT Assay
This protocol provides a framework for evaluating the cytotoxicity of this compound. It should be optimized for other primary cell types.
1. Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in hepatocyte culture medium. Also, prepare a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and change tips for each dilution. |
| Low signal or poor dynamic range | - Suboptimal cell number- Insufficient incubation time with the assay reagent- Assay not sensitive enough for the cell type | - Titrate the cell seeding density to find the linear range of the assay.- Optimize the incubation time for the assay reagent.- Consider a more sensitive assay, such as an ATP-based assay. |
| High background in "no cell" control wells | - Contamination of media or reagents- this compound interferes with the assay chemistry | - Use fresh, sterile reagents.- Run a control with this compound in cell-free medium to check for direct interference with the assay. |
| Unexpected cytotoxicity at low this compound concentrations | - Primary cells are highly sensitive- DMSO vehicle toxicity | - Confirm the finding with a secondary cytotoxicity assay.- Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells. |
| Cell detachment or morphological changes in control wells | - Poor plate coating- Suboptimal culture conditions | - Ensure proper coating of plates for adherent primary cells.- Use the recommended medium and supplements for the specific primary cell type. |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. reactionbiology.com [reactionbiology.com]
How to minimize CLK8 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CLK8, a potent and specific inhibitor of the CLOCK protein. Below you will find troubleshooting guides and frequently asked questions to help you minimize potential issues and ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the CLOCK (Circadian Locomotor Output Cycles Kaput) protein.[1][2][3][4] It functions by binding to CLOCK and disrupting its interaction with its binding partner, BMAL1 (Brain and Muscle Arnt-Like 1).[5][6][7] This disruption interferes with the nuclear translocation of the CLOCK:BMAL1 heterodimer, a critical step in the transcriptional-translational feedback loop that drives circadian rhythms.[5][6] By inhibiting this interaction, this compound effectively modulates the amplitude of the circadian rhythm.[3][5][6]
Q2: Is this compound a protein? What does "this compound degradation" refer to?
No, this compound is a chemical compound, not a protein. Therefore, it does not undergo enzymatic degradation in the same way a protein would. When researchers refer to "this compound degradation," they are typically concerned with the chemical instability or loss of biological activity of the compound in solution over time. This can be influenced by factors such as improper storage, handling, or experimental conditions.
Q3: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining the activity of this compound. The following table summarizes the recommended storage conditions based on supplier information.
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and moisture.[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[1] |
Q4: In what solvent should I dissolve this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide).[2][3] For a 10 mM stock solution, you can dissolve the compound in DMSO. Sonication may be recommended to ensure complete dissolution.[3]
Troubleshooting Guide
Q5: I am observing inconsistent or no effect of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to inconsistent results. Consider the following troubleshooting steps:
-
Improper Storage: Verify that your this compound stock solutions have been stored at the correct temperature and for the recommended duration. Repeated freeze-thaw cycles can also lead to compound instability. Aliquoting your stock solution is highly recommended.
-
Incorrect Concentration: Double-check your calculations for preparing working solutions from your stock. In U2OS and NIH 3T3 cells, this compound has been shown to be effective in a dose-dependent manner, with concentrations ranging from 10-40 µM.[1][3]
-
Cell Line Variability: The response to this compound can vary between different cell lines. Ensure that the cell line you are using expresses the necessary components of the core clock machinery.
-
Experimental Timing: The effect of this compound is dependent on the circadian phase of the cells. Synchronizing your cells before treatment may be necessary to observe a consistent effect.
-
This compound Instability in Media: Some components of cell culture media can interact with and reduce the effective concentration of small molecules. Prepare fresh working solutions of this compound in your culture medium for each experiment.
Q6: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur if the solubility limit of this compound is exceeded in your working solution or if it is not properly dissolved initially.
-
Initial Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming and vortexing or sonication can aid in dissolution.[3]
-
Working Solution Preparation: When diluting your DMSO stock into aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation. Avoid adding a large volume of aqueous buffer directly to the DMSO stock.
-
Solubility in Media: The solubility of this compound in your specific cell culture medium may be lower than in pure DMSO. You may need to optimize the final concentration of DMSO in your working solution (typically kept below 0.5% to avoid solvent toxicity).
Experimental Protocols
Protocol: Preparation and Use of this compound in Cell-Based Assays
-
Reconstitution of this compound Powder:
-
Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Pre-warm your cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Add the freshly prepared this compound-containing medium to your cells.
-
Incubate the cells for the desired duration of your experiment. For example, studies have used this compound treatment for 4-6 days in U2OS and NIH 3T3 cells.[1]
-
Visualizations
Caption: this compound inhibits the interaction between CLOCK and BMAL1 in the cytoplasm.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Recommended workflow for the proper handling and use of this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: CLOCK Protein and CLK8 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and photostability of the core circadian clock protein, CLOCK, and its small molecule inhibitor, CLK8.
Disclaimer: The small molecule "this compound" is an inhibitor of the protein "CLOCK". This guide addresses stability issues related to both the CLOCK protein and the this compound compound.
Section 1: CLOCK Protein Stability and Troubleshooting
The stability of the CLOCK protein is critical for maintaining the integrity of the circadian rhythm. Instability and degradation can lead to unreliable experimental results.
FAQs: CLOCK Protein Stability
Q1: My CLOCK protein appears degraded on my Western blot. What are the common causes?
A1: Degradation of the CLOCK protein is a common issue and can be caused by several factors:
-
Protease Activity: Endogenous proteases released during cell lysis can rapidly degrade CLOCK.
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Phosphorylation and Ubiquitination: CLOCK protein stability is naturally regulated by a cycle of phosphorylation and ubiquitination, which targets it for proteasomal degradation. This is a normal part of the circadian feedback loop.[1][2][3][4][5][6]
-
Sample Handling: Improper sample handling, such as repeated freeze-thaw cycles or prolonged storage at -20°C instead of -80°C, can lead to degradation.
-
Suboptimal Lysis Buffer: The composition of your lysis buffer may not be adequate to inactivate proteases and phosphatases.
Q2: How can I minimize CLOCK protein degradation during my experiments?
A2: To minimize degradation, consider the following:
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates.
-
Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a broad-spectrum protease and phosphatase inhibitor cocktail.
-
Work Quickly and on Ice: Perform all steps of protein extraction and sample preparation on ice to reduce enzymatic activity.
-
Proper Storage: For long-term storage, aliquot your lysates and store them at -80°C.
Q3: Are there specific E3 ligases that target CLOCK for degradation?
A3: The ubiquitin-proteasome system is central to the degradation of clock proteins. While the E3 ligases for other clock proteins like PER and CRY have been well-characterized (e.g., β-TrCP and FBXL3, respectively), the specific E3 ligases that directly target CLOCK for degradation are still an active area of research.[3][4] However, it is known that the DDB1-CUL4A complex can interact with the CLOCK-BMAL1 heterodimer.[4]
Q4: Does the interaction with BMAL1 affect CLOCK stability?
A4: Yes, the heterodimerization of CLOCK with BMAL1 is crucial for its transcriptional activity and appears to influence its stability. This complex is the primary target of the negative feedback loop involving PER and CRY proteins, which ultimately leads to the destabilization and degradation of the components of the positive arm of the clock.
Troubleshooting Guide: CLOCK Protein Degradation
| Problem | Possible Cause | Recommended Solution |
| Multiple bands or a smear below the expected molecular weight of CLOCK on a Western blot. | Protein degradation by proteases. | Add a fresh protease inhibitor cocktail to your lysis buffer. Ensure all sample preparation steps are performed on ice or at 4°C. |
| Incomplete denaturation of the sample. | Ensure your sample buffer contains a sufficient concentration of reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated before loading. | |
| Low or no CLOCK protein signal. | Rapid degradation of the protein. | Use a proteasome inhibitor (e.g., MG132) during cell treatment to prevent degradation and allow for the accumulation of CLOCK protein. |
| Inefficient protein extraction. | Use a stronger lysis buffer containing detergents like RIPA buffer, and consider mechanical disruption methods like sonication. | |
| Inconsistent CLOCK protein levels between replicates. | Variability in sample handling. | Standardize your sample collection and processing protocol. Ensure equal loading amounts by performing a protein quantification assay. |
Experimental Protocols: Assessing CLOCK Protein Stability
1. Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This protocol is used to determine the rate of protein degradation by inhibiting new protein synthesis.
-
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 10-100 µg/mL.
-
Harvest cell lysates at various time points after CHX treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Perform Western blotting to detect the levels of CLOCK protein at each time point.
-
Quantify the band intensities and plot them against time to calculate the half-life of the protein.
-
2. Thermal Shift Assay (TSA) for Assessing Thermal Stability
This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.
-
Methodology:
-
Purify the CLOCK protein.
-
Prepare a reaction mixture containing the purified protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Use a real-time PCR instrument to gradually increase the temperature of the reaction mixture.
-
Monitor the fluorescence of the dye. As the protein unfolds with increasing temperature, the dye will bind, leading to an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined from the resulting curve.
-
Visualization of CLOCK Protein Degradation Pathway
Caption: The core circadian clock feedback loop leading to CLOCK protein degradation.
Section 2: this compound Compound Stability and Troubleshooting
The stability of the this compound compound is crucial for its efficacy as a CLOCK inhibitor in cellular and in vivo experiments.
FAQs: this compound Compound Stability
Q1: What is the recommended solvent and storage condition for the this compound compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[7] It is also advised to protect the compound from light.[7]
Q2: How stable is this compound in aqueous solutions for cell culture experiments?
Q3: Is the this compound compound sensitive to light?
A3: The recommendation to store this compound away from light suggests potential photosensitivity.[7] Exposure to light, especially UV light, can lead to the photodegradation of small molecules. It is advisable to minimize the exposure of this compound solutions to light during preparation and experiments.
Troubleshooting Guide: this compound Compound Issues
| Problem | Possible Cause | Recommended Solution |
| Variability in experimental results using this compound. | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous media. | Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation. | |
| Loss of this compound activity over time in an experiment. | Photodegradation of the compound. | Protect your plates or tubes containing this compound from direct light by wrapping them in aluminum foil or using amber-colored tubes. |
Experimental Protocol: Assessing Photostability of this compound
This protocol is a general guideline for assessing the photostability of a small molecule inhibitor like this compound, based on ICH guidelines.[8][9]
-
Methodology:
-
Prepare a solution of this compound in a relevant solvent (e.g., DMSO or an aqueous buffer).
-
Divide the solution into two sets of transparent vials. Wrap one set completely in aluminum foil to serve as a dark control.
-
Expose the unwrapped vials to a controlled light source that provides both visible and UV light, according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9]
-
At various time points during the light exposure, take samples from both the light-exposed and dark control vials.
-
Analyze the concentration of the parent this compound compound and the formation of any degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Visualization of this compound Experimental Workflow
Caption: A general experimental workflow for using the this compound inhibitor in cell-based assays.
References
- 1. Frontiers | The ubiquitin-proteasome system in circadian regulation [frontiersin.org]
- 2. CLOCK - Wikipedia [en.wikipedia.org]
- 3. A central role for ubiquitination within a circadian clock protein modification code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analyzing the degradation of PERIOD protein by the ubiquitin-proteasome pathway in cultured Drosophila cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Reproducibility of CLK8 Effects in Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CLOCK inhibitor, CLK8. Our goal is to help you navigate potential challenges and ensure the reproducibility of your experimental results across various cell lines.
General Information
This compound is a small molecule inhibitor that specifically targets the CLOCK protein, a core component of the mammalian circadian clock.[1][2] It functions by disrupting the interaction between CLOCK and its binding partner BMAL1.[1][3] This disruption leads to an enhancement of the circadian rhythm amplitude without significantly affecting the period length in several cell lines.[1][3]
Frequently Asked Questions (FAQs)
Q1: In which cell lines have the effects of this compound been successfully demonstrated?
A1: The effects of this compound on enhancing circadian rhythm amplitude have been reported in the following cell lines:
-
U2OS (Human osteosarcoma)[1]
-
NIH 3T3 (Mouse embryonic fibroblast)[1]
-
MDA-MB-231 (Human breast adenocarcinoma)
-
Primary mouse skin fibroblasts
Q2: I am not observing the expected effect of this compound in my cell line. What are the potential reasons?
A2: Several factors could contribute to a lack of response to this compound in your specific cell line. Consider the following possibilities:
-
Low or absent CLOCK/BMAL1 expression: The efficacy of this compound is dependent on the presence of its target, the CLOCK protein, and its binding partner BMAL1. Different cell lines can have varying expression levels of these core clock proteins. We recommend verifying the expression of CLOCK and BMAL1 in your cell line of interest via Western blot or qPCR.
-
Cell line-specific circadian machinery: The core circadian clock and its regulatory networks can differ between cell types.[4][5] These inherent differences may alter the cellular response to this compound.
-
Suboptimal cell synchronization: To observe robust circadian rhythms and the effect of modulators like this compound, it is crucial to synchronize the cell population. Inconsistent or incomplete synchronization can mask the effects of the compound. Please refer to our detailed synchronization protocol in the Troubleshooting Guides section.
-
Incorrect dosage: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell culture conditions: Factors such as passage number, confluency, and media composition can influence the circadian clock and the cellular response to small molecules. Maintaining consistent and optimal culture conditions is critical.
Q3: Could off-target effects of this compound be influencing my results?
A3: While this compound has been reported to be a specific CLOCK inhibitor, like any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. If you observe unexpected phenotypes, consider the following:
-
Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Use control compounds: Include a structurally similar but inactive compound as a negative control if available.
-
Validate key findings with genetic approaches: To confirm that the observed effects are due to the inhibition of CLOCK, consider using siRNA or CRISPR/Cas9 to knock down CLOCK expression as an orthogonal approach.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound in different cell lines.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| U2OS | Bmal1-dLuc Reporter | 10 µM | >50% enhancement of circadian amplitude | [1] |
| U2OS | Bmal1-dLuc Reporter | 10-40 µM | Dose-dependent enhancement of circadian amplitude, no period change | [1] |
| NIH 3T3 | Bmal1-dLuc Reporter | 10-40 µM | Dose-dependent enhancement of circadian amplitude, no period change | [1] |
| MDA-MB-231 (WT) | Bmal1-dLuc Reporter | Not specified | Enhanced circadian amplitude | |
| MDA-MB-231 (CLOCK knockout) | Bmal1-dLuc Reporter | Various | Abolished this compound-mediated increase in Bmal1-luc intensity | |
| Primary mouse skin fibroblasts | Bmal1-dLuc Reporter | Not specified | Dose-dependent enhancement of circadian amplitude, no period change |
Troubleshooting Guides & Experimental Protocols
Cell Synchronization for Circadian Rhythm Studies
Accurate assessment of this compound's effects requires a synchronized cell population. Dexamethasone shock is a commonly used method for in vitro synchronization.[6][7]
Protocol: Dexamethasone Synchronization
-
Cell Plating: Plate cells in the desired format (e.g., 35-mm dishes for luciferase assays) and grow to confluency.
-
Dexamethasone Treatment: Replace the culture medium with medium containing 100 nM dexamethasone.
-
Incubation: Incubate the cells with dexamethasone for 2 hours.
-
Medium Replacement: After 2 hours, remove the dexamethasone-containing medium and replace it with fresh, pre-warmed culture medium. For luciferase assays, this would be the recording medium containing luciferin.
-
Begin Experiment: The cells are now considered synchronized (time point 0). You can now add this compound or vehicle control and begin your measurements.
Troubleshooting Synchronization
| Issue | Possible Cause | Suggested Solution |
| No rhythmic oscillation observed in control cells | Inefficient synchronization | Optimize dexamethasone concentration (10 nM - 1 µM) and incubation time (1-2 hours). Ensure cells are healthy and at a consistent confluency. |
| High variability between replicates | Inconsistent cell handling | Ensure uniform cell plating density and gentle medium changes to avoid mechanically stressing the cells, which can reset the clock. |
| Damping of oscillations after a few cycles | Natural desynchronization of in vitro cultures | This is expected. Analyze the first few cycles after synchronization for the most robust data. |
Bmal1-Luciferase Reporter Assay
This assay is the primary method for assessing the effect of this compound on the circadian clock.[4][8][9]
Protocol: Bmal1-Luciferase Reporter Assay
-
Transfection: Co-transfect your target cells with a Bmal1-luciferase reporter plasmid and a control plasmid (e.g., a constitutively expressed Renilla luciferase plasmid for normalization).
-
Stable Cell Line Generation (Optional but Recommended): For long-term and reproducible studies, generate a stable cell line expressing the Bmal1-luciferase reporter.
-
Synchronization: Synchronize the cells using the dexamethasone protocol described above.
-
This compound Treatment: After synchronization, add this compound at the desired concentrations to the recording medium. Include a vehicle control (e.g., DMSO).
-
Luminescence Recording: Immediately begin recording luminescence using a luminometer capable of long-term live-cell measurements. Record data at regular intervals (e.g., every 10-30 minutes) for at least 3-4 days.
-
Data Analysis: Analyze the luminescence data to determine the period, amplitude, and phase of the circadian rhythm. Compare these parameters between this compound-treated and vehicle-treated cells.
Troubleshooting Bmal1-Luciferase Reporter Assay
| Issue | Possible Cause | Suggested Solution |
| Low luciferase signal | Low transfection efficiency or promoter activity | Optimize transfection protocol. Ensure the Bmal1 promoter is active in your cell line. Use a brighter luciferase variant if necessary. |
| High background signal | Contamination of reagents or plasticware | Use fresh, sterile reagents and high-quality tissue culture plates. |
| No effect of this compound observed | See Q2 in the FAQ section | Verify CLOCK/BMAL1 expression, optimize this compound concentration, and ensure proper cell synchronization. |
| Irregular or noisy data | Inconsistent temperature or CO2 levels in the luminometer | Ensure the luminometer is properly calibrated and maintaining a stable environment. |
CLOCK-BMAL1 Co-Immunoprecipitation (Co-IP)
This assay can be used to directly assess whether this compound disrupts the interaction between CLOCK and BMAL1 in your cell line.
Protocol: CLOCK-BMAL1 Co-IP
-
Cell Lysis: Lyse synchronized cells treated with this compound or vehicle at a time point when the CLOCK-BMAL1 interaction is expected to be high (typically during the peak of Bmal1 expression). Use a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either CLOCK or BMAL1 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both CLOCK and BMAL1. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the vehicle control indicates a disruption of the interaction.
Troubleshooting CLOCK-BMAL1 Co-IP
| Issue | Possible Cause | Suggested Solution |
| No protein detected in the IP lane | Inefficient antibody or low protein expression | Use a validated IP-grade antibody. Increase the amount of starting cell lysate. |
| High non-specific binding | Insufficient washing or sticky antibody/beads | Increase the number and stringency of washes. Pre-clear the lysate with beads before adding the primary antibody. |
| No difference between this compound and vehicle | This compound is not effective in this cell line/assay | See Q2 in the FAQ section. Optimize this compound concentration and treatment time. Ensure the lysis buffer is not disrupting the protein-protein interaction. |
| Inconsistent results | Variability in cell synchronization or protein extraction | Maintain strict consistency in all experimental steps, especially timing of cell lysis after synchronization. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of the small molecule this compound.
Experimental Workflow for Bmal1-Luciferase Assay
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with CLK8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vivo studies involving the CLOCK inhibitor, CLK8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a specific inhibitor of the core circadian regulator, CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2] It acts by binding to CLOCK and disrupting its interaction with its transcriptional co-regulator, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][3][4] This interference with the CLOCK:BMAL1 heterodimer formation hinders the nuclear translocation of CLOCK.[1][3][4] The ultimate effect is an enhancement of the amplitude of the cellular circadian rhythm without altering the period length.[3][4]
Q2: What is the proposed signaling pathway for this compound?
A2: this compound modulates the core transcriptional-translational feedback loop (TTFL) of the circadian clock. By inhibiting the positive limb of the loop (the CLOCK:BMAL1 complex), it leads to a stabilization of the negative arm (CRY and PER proteins). This stabilization of the repressors reduces the transcriptional activation of clock-controlled genes, which paradoxically enhances the overall amplitude of the circadian rhythm.[3]
Q3: What is the known in vivo dosage and toxicity of this compound in mice?
A3: In a single dose toxicity study in C57BL/6J mice, this compound was administered intraperitoneally (i.p.) at doses of 5, 25, 300, and 1000 mg/kg.[3] Doses of 300 and 1000 mg/kg were considered lethal and resulted in clinical symptoms such as dyspnea, hyporeflexia, reduced locomotor activity, and piloerection.[3] No mortality or clinical signs were observed at 5 and 25 mg/kg.[3] The 25 mg/kg dose was used in a subsequent in vivo study and was shown to decrease CLOCK protein levels in the liver of mice 6 hours after a single i.p. injection.[3]
Q4: Are there any known off-target effects of this compound?
A4: A pull-down assay followed by mass spectrometry identified Neuron Navigator 2 (NAV2) as a potential off-target of this compound.[3] Researchers should consider this potential interaction when interpreting their results.
Troubleshooting Guides
Variability in in vivo studies with this compound can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating these factors.
Issue 1: Inconsistent or unexpected experimental outcomes.
-
Q: My results with this compound are highly variable between animals. What should I check first?
-
A: Start by examining your experimental setup for consistency. Factors such as the animal's genetic background, age, and sex can significantly impact circadian rhythms.[5] Different mouse strains, for instance, are known to have variations in their baseline circadian behaviors. Environmental factors are also critical. Ensure a strictly controlled light-dark cycle, as even brief exposure to light during the dark phase can alter clock gene expression.[2] Also, standardize feeding schedules, as the timing of food intake is a potent zeitgeber for peripheral clocks.[4][6]
-
-
Q: I am observing lower than expected efficacy of this compound. What could be the reason?
-
A: This could be related to the formulation and administration of this compound. This compound is a hydrophobic compound and its solubility is a critical factor for in vivo delivery. Ensure that your vehicle is appropriate and that the compound is fully solubilized before administration. Inconsistent dosing volumes or improper injection techniques can also lead to variability in drug exposure.
-
Issue 2: Animal welfare concerns.
-
Q: I observed adverse effects in my study animals. What is the recommended dose?
-
A: A single intraperitoneal dose of 25 mg/kg has been used in mice with no reported adverse effects.[3] Higher doses of 300 mg/kg and 1000 mg/kg were found to be lethal.[3] It is crucial to perform a dose-response study in your specific animal model to determine the optimal therapeutic window and to closely monitor the animals for any signs of toxicity.
-
Data Presentation
Table 1: Single-Dose Toxicity of this compound in C57BL/6J Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Mortality | Clinical Signs Observed |
| 5 | None | None |
| 25 | None | None |
| 300 | Lethal | Dyspnea, hyporeflexia, reduced locomotor activity, piloerection |
| 1000 | Lethal | Dyspnea, hyporeflexia, reduced locomotor activity, piloerection |
| Data sourced from[3] |
Table 2: In Vivo Efficacy of this compound in Mice (25 mg/kg, single i.p. injection)
| Tissue | Target Protein | Observation (6 hours post-injection) |
| Liver | CLOCK (whole cell lysate) | Decreased levels |
| Liver | BMAL1 (whole cell lysate) | Unaltered levels |
| Liver | CRY1 (whole cell lysate) | Unaltered levels |
| Liver | CLOCK (nuclear fraction) | Significantly lower abundance |
| Data sourced from[3] |
Experimental Protocols
Recommended Protocol for an In Vivo Study with this compound in Mice
This protocol is a general guideline and should be adapted to specific research questions and institutional guidelines.
1. Animal Model and Housing:
-
Species/Strain: C57BL/6J mice are a commonly used strain for circadian rhythm research.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Light/Dark Cycle: Maintain a strict 12:12 light/dark cycle. Use red light for any procedures during the dark phase.
-
Housing: House animals individually to prevent social jetlag, with free access to food and water unless the experimental design requires restriction.
2. This compound Formulation and Administration:
-
Solubility: this compound is soluble in DMSO.[7]
-
Vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested starting formulation is 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% saline. The final concentration of DMSO should be kept as low as possible.
-
Preparation: Prepare the this compound solution fresh on the day of injection. First, dissolve this compound in DMSO, then add PEG400 and Tween 80, and finally, bring to the final volume with saline. Vortex between each step to ensure proper mixing.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 25 mg/kg). The injection volume should be consistent across all animals (e.g., 10 µL/g body weight).
3. Experimental Procedure:
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
Dosing Time: The time of day for dosing can be critical in circadian studies. Administer the injections at the same time each day, and consider the specific research question when choosing the time.
-
Endpoint Collection: For a study similar to the one cited, euthanize animals and collect tissues (e.g., liver) at a specific time point after injection (e.g., 6 hours).[3] Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C for later analysis.
4. Endpoint Analysis:
-
Protein Levels: Perform Western blotting on tissue lysates to determine the levels of CLOCK, BMAL1, and other clock proteins. Nuclear and cytoplasmic fractions can be prepared to assess protein localization.[3]
-
Gene Expression: Use qPCR to measure the transcript levels of clock genes (e.g., Per1, Per2, Cry1, Cry2, Dbp) in the collected tissues.
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Behavioral Rhythms: For longer-term studies, monitor locomotor activity using running wheels or infrared beam breaks to assess changes in circadian period and amplitude.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Light at Night on Laboratory Animals and Research Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Impacts of circadian disruptions on behavioral rhythms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of circadian rhythm disruption induced by time-restricted feeding and exercise on oxidative stress and immune in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Technical Support Center: Off-Target Activity Profiling of Small Molecule Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target activities of small molecule modulators, with a conceptual focus on a compound like CLK8. While this compound is known as an inhibitor of the protein-protein interaction between CLOCK and BMAL1, and not a kinase inhibitor, the principles and methods for assessing its potential off-target kinase activity are broadly applicable in drug discovery.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: We are using a novel small molecule, and we suspect it might have off-target effects on kinases. What is the first step to profile its kinase selectivity?
A1: The initial step is to perform a broad kinase panel screening. Several commercial services offer screening against hundreds of kinases at a fixed concentration of your compound (e.g., 1 µM or 10 µM).[4][5] This will provide a "first-pass" view of potential off-target interactions across the kinome. The output is typically presented as percent inhibition for each kinase, allowing you to identify potential "hits" for further investigation.
Q2: Our initial screening shows potential inhibition of several kinases. How do we validate these off-target hits?
A2: Validation requires determining the potency of your compound against the identified off-target kinases. This is achieved by generating dose-response curves to calculate the IC50 (half-maximal inhibitory concentration) value for each validated hit. This quantitative data helps to rank the off-target activities and assess their potential physiological relevance.
Q3: What factors can lead to false positives in an in vitro kinase assay?
A3: False positives in kinase assays can arise from several factors:
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Compound promiscuity: Some compounds inhibit multiple kinases without a specific binding mode.
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Assay interference: The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, or inhibition of the reporter enzyme in coupled assays like ADP-Glo).[4]
-
High compound concentration: Screening at high concentrations can lead to non-specific inhibition.
-
Contaminating kinases: The purity of the recombinant kinase preparation is crucial, as trace amounts of other kinases can lead to misleading results.[6]
Q4: The IC50 value for our compound against an off-target kinase is 10 µM, while its on-target IC50 is 100 nM. Is this off-target interaction a concern?
A4: A 100-fold difference in potency (10,000 nM vs. 100 nM) suggests a reasonable selectivity window. However, the significance of this off-target activity depends on the therapeutic window of the compound and its intracellular concentration. If high doses are required for efficacy, even weak off-target interactions could become relevant and lead to side effects.[7] It is also important to consider profiling at physiological ATP concentrations, as this can influence the apparent inhibitor potency.[8]
Q5: How can we be sure that the observed inhibition is due to direct interaction with the kinase and not an artifact?
A5: To confirm direct binding, consider using a biophysical method like a thermal shift assay (TSA).[9] In a TSA, the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This method can validate direct interaction between your compound and the kinase.
Troubleshooting Guides
Problem 1: High variability between replicate wells in our kinase assay.
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Possible Cause 1: Incomplete compound solubilization.
-
Solution: Ensure your compound is fully dissolved in the assay buffer. Visually inspect for precipitates. Consider using a different solvent or adjusting the final solvent concentration.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for better consistency.[4]
-
-
Possible Cause 3: Reagent instability.
-
Solution: Prepare fresh reagents, especially ATP and kinase solutions, for each experiment. Keep enzymes on ice.
-
Problem 2: No kinase activity is observed in the control wells (DMSO only).
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Possible Cause 1: Inactive kinase.
-
Solution: Verify the activity of the kinase batch with a known potent inhibitor as a positive control. Ensure proper storage conditions for the enzyme.
-
-
Possible Cause 2: Incorrect assay buffer composition.
-
Possible Cause 3: Substrate issue.
-
Solution: Confirm that you are using the correct substrate for the kinase and that its concentration is appropriate (often near the Km).
-
Problem 3: The dose-response curve for an off-target kinase does not fit a standard sigmoidal model.
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Possible Cause 1: Compound insolubility at high concentrations.
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Solution: Check the solubility limit of your compound in the assay buffer. A drop in signal at high concentrations can indicate precipitation.
-
-
Possible Cause 2: Complex inhibition mechanism.
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Solution: The compound might not be a simple ATP-competitive inhibitor. Consider performing mechanism-of-action studies to investigate its binding mode.
-
-
Possible Cause 3: Assay interference.
-
Solution: At high concentrations, your compound might be interfering with the assay technology. Run a control experiment without the kinase to assess for any direct effect on the detection reagents.
-
Quantitative Data Summary
The following table represents a hypothetical off-target kinase profiling dataset for a small molecule inhibitor. Data is presented as IC50 values, which quantify the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | On-Target/Off-Target | IC50 (nM) | Kinase Family |
| Primary Target | On-Target | 50 | - |
| Kinase A | Off-Target | 850 | Tyrosine Kinase |
| Kinase B | Off-Target | 1,200 | Serine/Threonine Kinase |
| Kinase C | Off-Target | 5,600 | Serine/Threonine Kinase |
| Kinase D | Off-Target | >10,000 | Tyrosine Kinase |
| Kinase E | Off-Target | >10,000 | Lipid Kinase |
Experimental Protocols
Protocol 1: General In Vitro Radiometric Kinase Assay[10][12]
This protocol describes a method to measure the activity of a kinase by quantifying the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a substrate.
Materials:
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Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound dissolved in DMSO
-
4x SDS sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture on ice containing the kinase reaction buffer, the purified kinase, and the substrate.
-
Add the test compound at various concentrations (or DMSO for the control).
-
Initiate the reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP. The final ATP concentration should ideally be close to the Kₘ for the specific kinase.[9]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 4x SDS sample buffer and heating at 95°C for 5 minutes.[12]
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Quantify the amount of ³²P incorporated into the substrate using a phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay[4]
This commercial assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Substrate
-
ATP
-
Kinase reaction buffer
-
Test compound in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction in a 384-well plate by combining the kinase, substrate, and test compound in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and IC50 values based on the luminescence signal.
Visualizations
Caption: Workflow for off-target kinase activity profiling.
Caption: this compound on-target pathway and a hypothetical off-target interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
How to control for vehicle effects when using CLK8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CLK8, a potent and specific CLOCK inhibitor. The focus is on appropriately controlling for vehicle effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the core circadian clock protein, CLOCK.[1][2][3] It functions by binding to CLOCK and disrupting its interaction with its binding partner, BMAL1.[1][3][4] This disruption prevents the nuclear translocation of the CLOCK-BMAL1 heterodimer, thereby inhibiting the transcription of downstream clock-controlled genes (CCGs).[1][4]
Q2: What is a "vehicle" and why is a vehicle control necessary when using this compound?
A2: A vehicle is the solvent or carrier used to dissolve and administer a compound, in this case, this compound. A vehicle control is an essential part of any experiment involving a dissolved compound. It consists of treating a set of cells or animals with the vehicle alone (without this compound) at the same concentration and volume as the experimental group. This allows researchers to distinguish the effects of this compound from any potential biological effects of the solvent itself.[5][6]
Q3: What is the recommended vehicle for dissolving this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2][7] For in vivo studies, a common vehicle formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
A4: While the optimal concentration should be determined empirically for your specific cell line and assay, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[8] Higher concentrations of DMSO can have off-target effects on cell viability and gene expression, potentially confounding your results.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in in vitro experiments.
-
Possible Cause: The vehicle (DMSO) is affecting the cells.
-
Troubleshooting Steps:
-
Verify Vehicle Control: Ensure you have included a vehicle-only control group in your experiment. Compare the phenotype of the vehicle-treated cells to untreated cells. Any significant difference indicates a vehicle effect.
-
Optimize DMSO Concentration: Perform a dose-response curve with DMSO alone to determine the highest concentration that does not cause a significant effect on your assay's readout. Aim to use the lowest possible DMSO concentration to dissolve this compound.
-
Consistent Vehicle Concentration: Ensure that the final concentration of DMSO is the same across all experimental and control wells, including different concentrations of this compound. This is achieved by preparing a stock solution of this compound in DMSO and then diluting it into the culture medium.
-
-
Issue 2: No observable effect of this compound in my experiment.
-
Possible Cause: Poor solubility or degradation of this compound.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is fully dissolved in the vehicle. Sonication can aid in the dissolution of this compound in DMSO.[1]
-
Fresh Preparation: Prepare working solutions of this compound fresh for each experiment. Stock solutions in DMSO can be stored at -20°C for up to 2 weeks or -80°C for up to 6 months.[7]
-
Confirm Compound Activity: If possible, test the activity of your this compound stock in a well-established, sensitive assay to confirm its potency.
-
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent vehicle preparation or administration.
-
Troubleshooting Steps:
-
Standardized Vehicle Protocol: Use a consistent and precise protocol for preparing the vehicle and the this compound solutions for every experiment.
-
Thorough Mixing: Ensure the final working solution of this compound in the culture medium is well-mixed before adding it to the cells.
-
Identical Treatment Conditions: Treat all wells or animals at the same time and in the same manner to minimize variability.
-
-
Experimental Protocols
Protocol 1: In Vitro this compound Treatment with Vehicle Control
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
-
Preparation of Working Solutions:
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Crucially, prepare a vehicle control working solution by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions (including the vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
-
Data Analysis:
-
Normalize the data from the this compound-treated groups to the vehicle control group to account for any effects of the DMSO.
-
Protocol 2: In Vivo this compound Administration with Vehicle Control
This protocol is adapted from a formulation provided by MedchemExpress.[1]
-
Preparation of Vehicle:
-
Prepare the vehicle by mixing the following components in the specified volumetric ratios:
-
40% PEG300
-
10% DMSO
-
5% Tween-80
-
45% Saline
-
-
-
Preparation of this compound Solution:
-
To prepare a 2.5 mg/mL working solution, first dissolve this compound in DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix.
-
Finally, add the saline to reach the final volume and mix until the solution is clear.
-
It is recommended to prepare this solution fresh on the day of use.[1]
-
-
Animal Dosing:
-
Divide the animals into at least two groups: a vehicle control group and a this compound treatment group.
-
Administer the this compound solution to the treatment group via the desired route (e.g., intraperitoneal injection).
-
Administer an equal volume of the vehicle to the control group using the same route and schedule.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the end of the experiment, collect tissues or perform behavioral analyses, comparing the this compound-treated group to the vehicle-treated group.
-
Quantitative Data Summary
| Parameter | In Vitro | In Vivo |
| Vehicle | DMSO | DMSO, PEG300, Tween-80, Saline |
| Typical this compound Concentration | 10-40 µM | 25 mg/kg |
| Recommended Max Vehicle Concentration | ≤0.5% DMSO in media | N/A (use specified formulation) |
| Route of Administration | Addition to culture media | Intraperitoneal (i.p.) injection |
| Storage of Stock Solution (in DMSO) | -20°C (2 weeks), -80°C (6 months) | N/A (prepare fresh) |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. probechem.com [probechem.com]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. This compound|CAS 898920-65-5|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CLK8 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CLOCK inhibitor, CLK8, in animal models. The information is designed to address common challenges and provide detailed experimental protocols to ensure successful in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound administration is not producing the expected downstream effects (e.g., no change in target gene expression). What are the potential causes and troubleshooting steps?
A1: This is a common issue that can arise from several factors, from formulation to experimental design. Here’s a systematic troubleshooting guide:
-
Formulation and Solubility:
-
Problem: this compound is a hydrophobic molecule and may precipitate out of solution, especially when diluted in aqueous vehicles for injection.
-
Troubleshooting:
-
Vehicle Composition: Ensure you are using an appropriate vehicle for hydrophobic compounds. A common and effective formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A step-by-step protocol for preparing this vehicle is provided in the "Experimental Protocols" section.
-
Solubility Check: After preparing your formulation, visually inspect it for any precipitation. If the solution is cloudy or contains visible particles, it should not be used. You can try gentle warming or sonication to aid dissolution, but be cautious of compound degradation.[1]
-
DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to animals. It is recommended to keep the final DMSO concentration in the injected solution below 10%, and ideally less than 1% v/v.[2]
-
-
-
Dosing and Administration:
-
Problem: The administered dose may be too low to achieve a therapeutic concentration at the target tissue.
-
Troubleshooting:
-
Dose Escalation: Based on published studies, an intraperitoneal (i.p.) dose of 25 mg/kg has been shown to be effective in mice without causing overt toxicity.[3] If you are not observing an effect at a lower dose, a carefully planned dose-escalation study may be necessary. Doses of 300 mg/kg and higher have been reported as lethal.[3]
-
Route of Administration: Intraperitoneal injection is the most commonly reported route for this compound. If you are using a different route, you may need to adjust the dose accordingly, as bioavailability can vary significantly.
-
Injection Technique: Improper i.p. injection technique can lead to subcutaneous or intramuscular deposition of the compound, resulting in poor absorption. Refer to the detailed i.p. injection protocol in the "Experimental Protocols" section.
-
-
-
Timing of Sample Collection:
-
Problem: The time point for tissue collection may not align with the peak effect of this compound.
-
Troubleshooting:
-
Pharmacodynamics: In a key study, mice were euthanized 6 hours after this compound injection, at which point a significant decrease in CLOCK protein levels was observed in the liver.[3] Consider this time point as a starting reference for your experiments.
-
Time-Course Experiment: To optimize for your specific model and endpoint, it is advisable to perform a time-course experiment, collecting samples at various time points post-injection (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the window of maximal effect.
-
-
-
Variability in Animal Models:
-
Problem: Strain, age, and sex of the animals can influence drug metabolism and response.
-
Troubleshooting:
-
Consistency: Ensure that all animals in your study are of the same strain, age, and sex to minimize biological variability.
-
Literature Review: Check if there are known differences in the circadian biology or drug metabolism of the specific animal strain you are using.
-
-
Q2: I am observing unexpected toxicity or adverse effects in my animals after this compound administration. What should I do?
A2: Unexpected toxicity can be alarming. Here are the steps to identify the cause and mitigate the issue:
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Vehicle Toxicity:
-
Problem: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse effects.
-
Troubleshooting:
-
-
Dose-Related Toxicity:
-
Problem: You may be administering a dose that is too high for your specific animal model or experimental conditions.
-
Troubleshooting:
-
Toxicity Study: If you are using a dose higher than the well-documented 25 mg/kg, or if you are using a different animal strain, it is crucial to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD).
-
Clinical Signs: Monitor animals closely for clinical signs of toxicity such as dyspnea, hyporeflexia, reduced locomotor activity, piloerection, hunched posture, and corneal opacity, which have been observed at lethal doses of this compound.[3]
-
-
-
Compound Stability and Purity:
-
Problem: The this compound compound may have degraded or may contain impurities that are causing toxicity.
-
Troubleshooting:
-
Storage: Store this compound powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months to maintain stability.[4]
-
Purity Check: If you suspect issues with your compound, consider having its purity and identity verified by an independent analytical lab.
-
-
Q3: What is the known pharmacokinetic profile of this compound?
A3: Currently, there is a lack of publicly available, detailed pharmacokinetic (PK) data for this compound, such as its half-life, Cmax (peak plasma concentration), and AUC (area under the curve). Further pharmacodynamic and pharmacokinetic studies are needed to fully elucidate its mechanism of action and to guide potential chemical modifications.[3]
For novel compounds like this compound, it is highly recommended that researchers conduct their own PK studies if precise dosing regimens and exposure levels are critical for their research questions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vivo Efficacy and Toxicity of this compound in C57BL/6J Mice
| Parameter | Dose (mg/kg, i.p.) | Observation | Source |
| Efficacy | 25 | Significant decrease in CLOCK protein levels in the liver 6 hours post-injection. | [3] |
| 25 | No significant change in BMAL1 and CRY1 protein levels in the liver. | [3] | |
| Toxicity | 5 and 25 | No mortality or clinical signs of toxicity observed. | [3] |
| 300 and 1000 | Lethal doses, leading to euthanasia due to severe clinical symptoms. | [3] |
Table 2: In Vitro Effects of this compound
| Cell Line | Concentration (µM) | Effect | Source |
| U2OS & NIH 3T3 | 10-40 | Dose-dependent enhancement of Bmal1-dLuc signal amplitude with no change in period. | |
| U2OS | 20 | Reduced nuclear localization of CLOCK. | |
| U2OS | up to 40 | Cell viability >80%, indicating low cytotoxicity at these concentrations. | [3] |
Experimental Protocols
1. Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is adapted from standard methods for formulating hydrophobic small molecules for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
Procedure:
-
Prepare a Stock Solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Vehicle Mixture (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until the solution is clear and homogenous.
-
-
Final Concentration Calculation:
-
The final concentration of this compound in this example would be 2.5 mg/mL. Adjust the volume of the stock solution and other components as needed to achieve your desired final concentration.
-
2. Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate size syringe (e.g., 1 mL)
-
25-30 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.
-
Disinfect: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure you have not entered a blood vessel or organ.
-
Slowly inject the formulation.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Visualizations
Caption: this compound inhibits the nuclear translocation of CLOCK, disrupting the core circadian feedback loop.
Caption: A logical workflow for troubleshooting lack of efficacy in this compound in vivo experiments.
References
CLK8 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CLK8, with a specific focus on addressing potential concerns related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the core circadian clock protein, CLOCK (Circadian Locomotor Output Cycles Kaput).[1] Its primary mechanism of action is to disrupt the heterodimerization of CLOCK with its binding partner BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][3] This disruption prevents the CLOCK:BMAL1 complex from binding to E-box elements in the promoters of target genes, thereby inhibiting the transcriptional activation of the positive arm of the circadian feedback loop.[2] This ultimately leads to an enhancement of the amplitude of the circadian rhythm.[1][2][3]
Q2: How does the manufacturer ensure the quality and consistency of this compound across different batches?
A2: To ensure high quality and minimize batch-to-batch variability, each new lot of this compound undergoes a stringent set of quality control (QC) tests. These tests are designed to verify the identity, purity, and activity of the compound. While we cannot provide data for all historical batches, a typical Certificate of Analysis (CoA) includes the following tests and specifications.
Table 1: Example Quality Control Specifications for this compound
| Parameter | Method | Specification | Example Batch A | Example Batch B |
| Identity | ||||
| Mass Spectrum | ESI-MS | Conforms to structure | Conforms | Conforms |
| 1H NMR | NMR Spectroscopy | Conforms to structure | Conforms | Conforms |
| Purity | ||||
| Purity by HPLC | RP-HPLC (254 nm) | ≥98.0% | 99.2% | 98.7% |
| Physical Properties | ||||
| Appearance | Visual Inspection | White to off-white solid | White solid | White solid |
| Solubility | ||||
| Solubility in DMSO | Visual Inspection | ≥30 mg/mL | >30 mg/mL | >30 mg/mL |
| Biological Activity | ||||
| IC50 (Cell-Free) | Kinase Glo® Assay | Report Value | 15.2 nM | 18.5 nM |
| EC50 (Cell-Based) | Bmal1-luc Reporter Assay | Report Value | 12.5 µM | 14.1 µM |
Note: The data presented in this table are for illustrative purposes only. Please refer to the batch-specific Certificate of Analysis provided with your product for actual values.
Q3: I am observing a different level of activity with a new batch of this compound compared to a previous one. What should I do?
A3: If you suspect batch-to-batch variability, we recommend a systematic approach to troubleshooting. First, carefully review the Certificate of Analysis for both the old and new batches to compare their purity and reported activity. Minor variations in potency are possible but should fall within a narrow range. Next, follow the steps outlined in our detailed "Troubleshooting Inconsistent Results" guide below. This will help you determine if the issue is with the compound itself or with other experimental variables.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: To ensure the long-term stability and activity of this compound, it should be stored as a solid at -20°C for up to 3 years or at -80°C for longer periods.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for at least one year.[3] For short-term storage of solutions, 4°C is acceptable for up to a week.[3] Always protect the solid compound and its solutions from direct sunlight and moisture.[1][3]
This compound Signaling Pathway
The diagram below illustrates the established signaling pathway of the core circadian clock and the point of intervention for this compound.
Caption: this compound disrupts the CLOCK:BMAL1 heterodimer in the nucleus.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Results
If you are experiencing inconsistent results between experiments or after switching to a new batch of this compound, this guide provides a logical workflow to identify the root cause.
Caption: Systematic workflow for troubleshooting inconsistent results.
Step-by-Step Instructions:
-
Compare Certificates of Analysis (CoA): Pull the CoAs for both the old and new batches of this compound. Pay close attention to the purity determined by HPLC and any reported biological activity data (e.g., IC50). A significant difference in purity could explain a change in performance.
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Prepare Fresh Stock Solutions: Do not use old stock solutions for comparison. Weigh out the solid compound from both batches and prepare fresh, independent stock solutions in high-purity, anhydrous DMSO. Ensure the compound is fully dissolved; sonication may be required.[3]
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Validate Core Assay Performance: Before testing the inhibitor, ensure your assay is performing optimally. Run your standard positive and negative controls. For cell-based assays, this is a critical step to rule out issues like cell passage number, serum batch variability, or transfection efficiency.
-
Perform a Side-by-Side Dose-Response Analysis: This is the most critical step. In the same experiment (e.g., on the same multi-well plate), perform a full dose-response curve for both the old and new batches of this compound. This direct comparison will minimize inter-assay variability.
-
Analyze the Results: Compare the EC50 or IC50 values obtained from the dose-response curves. If the values are within a 2-3 fold difference, the variation is likely within the expected range of experimental variability. If a larger, statistically significant shift is observed, and you have ruled out other factors, please contact our technical support with your comparative data.
Experimental Protocols
Protocol 1: Cell-Based Bmal1-Luciferase Reporter Assay
This protocol details a common method for assessing the activity of this compound by measuring its effect on the amplitude of circadian oscillations in a U2OS cell line stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-dLuc).[1][2]
Caption: Workflow for the Bmal1-luciferase circadian rhythm assay.
Methodology:
-
Cell Culture and Plating:
-
Culture U2OS cells stably expressing a Bmal1-dLuc reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Trypsinize and plate cells in a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well. Allow cells to adhere overnight.
-
-
Synchronization:
-
To synchronize the circadian clocks of the cells, replace the culture medium with a synchronization medium (e.g., DMEM containing 100 nM dexamethasone) and incubate for 2 hours.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in recording medium (e.g., phenol red-free DMEM with 10% FBS and 0.1 mM luciferin). A typical concentration range is 1 µM to 40 µM.[1] Include a DMSO vehicle control.
-
After the 2-hour synchronization, wash the cells once with PBS and replace the synchronization medium with the this compound-containing recording medium.
-
-
Luminescence Reading:
-
Seal the 96-well plate with a transparent plate sealer.
-
Place the plate in a plate reader equipped with a photomultiplier tube that is set to 37°C.
-
Measure luminescence from each well at regular intervals (e.g., every 30 minutes) for 4 to 6 days.[1]
-
-
Data Analysis:
-
Raw luminescence data will show oscillations over time. To analyze the amplitude, the data should first be detrended to remove baseline drift (e.g., by subtracting a 24-hour moving average).
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The amplitude of the oscillations for each concentration of this compound can then be calculated and compared to the vehicle control. A dose-dependent increase in amplitude is the expected outcome.[2]
-
References
Long-term stability of CLK8 in DMSO at -20°C
This technical support center provides guidance on the long-term stability, storage, and troubleshooting for CLK8 inhibitors dissolved in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound inhibitors in DMSO?
For optimal long-term stability, it is recommended to store this compound inhibitors as concentrated stock solutions in anhydrous DMSO at -20°C. To minimize the effects of repeated freeze-thaw cycles and moisture absorption, it is best practice to aliquot the stock solution into single-use volumes.[1][2]
Q2: How many freeze-thaw cycles are advisable for a this compound inhibitor stock solution in DMSO?
While some small molecules may be stable through a limited number of freeze-thaw cycles, it is generally recommended to avoid them as much as possible.[1] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation. For critical experiments, it is ideal to use a fresh aliquot for each use.
Q3: What are the visual signs of this compound inhibitor degradation or precipitation?
Upon thawing your this compound inhibitor stock solution, visually inspect it for any signs of precipitation. This may appear as cloudiness, crystals, or solid particles in the solution. Any change in the color of the solution could also indicate degradation. If precipitation is observed, refer to the troubleshooting guide below.
Q4: How can I verify the activity of my stored this compound inhibitor stock solution?
The biological activity of your this compound inhibitor stock should be periodically verified, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. This can be done by performing a dose-response experiment, such as a kinase activity assay, and comparing the IC50 value to that of a freshly prepared stock or the value reported in the product datasheet.[3]
Q5: What is the general signaling pathway involving CLK-family kinases?
Cdc2-like kinases (CLKs) are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation event is essential for the proper assembly of the spliceosome and the subsequent splicing of pre-mRNA into mature mRNA. Dysregulation of CLK activity has been implicated in various diseases, including cancer.
Caption: General signaling pathway of CLK family kinases in pre-mRNA splicing.
Troubleshooting Guide
Issue: I see precipitates in my this compound inhibitor DMSO stock solution after thawing.
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Cause: This could be due to the compound's low solubility in DMSO, especially at lower temperatures, or water absorption by DMSO leading to precipitation.[4]
-
Solution:
-
Warm the solution: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to try and redissolve the precipitate.
-
Sonication: If warming is not sufficient, sonicate the vial in a water bath for a few minutes.
-
Centrifugation: If the precipitate does not redissolve, it is recommended to centrifuge the vial and use the supernatant for your experiment. Note that the actual concentration of the inhibitor in the supernatant may be lower than expected.
-
Prevention: To prevent this in the future, consider storing the inhibitor at a lower concentration or in a different solvent if compatible. Always ensure the vial is tightly capped to minimize moisture absorption.
-
Issue: My this compound inhibitor shows reduced or no activity in my assay.
-
Cause: This could be due to compound degradation, inaccurate concentration due to precipitation, or issues with the assay itself.
-
Solution:
-
Confirm Solubility: Ensure that the compound is fully dissolved in your stock solution and does not precipitate in your assay buffer.
-
Activity Check: Perform a quality control experiment using a fresh aliquot or a newly prepared stock solution to confirm the inhibitor's activity.
-
Assay Controls: Verify that all positive and negative controls in your assay are performing as expected.
-
Storage Conditions: Review the storage and handling of your this compound inhibitor. Avoid multiple freeze-thaw cycles and prolonged exposure to light.
-
Issue: I am observing inconsistent results between experiments using the same this compound stock.
-
Cause: Inconsistent results can arise from incomplete dissolution of the compound, pipetting errors with small volumes of viscous DMSO, or degradation of the stock over time.
-
Solution:
-
Homogenize the Stock: Before each use, ensure your DMSO stock solution is completely thawed and vortexed to ensure a homogenous concentration.
-
Pipetting Technique: Use positive displacement pipettes or reverse pipetting for accurate handling of viscous DMSO solutions.
-
Use Fresh Aliquots: Whenever possible, use a fresh aliquot for each experiment to minimize variability from freeze-thaw cycles and potential contamination.[1]
-
Stability Check: If the stock has been stored for a long time, consider running a stability check as described in the experimental protocols below.
-
Long-Term Stability Data (Hypothetical)
While specific long-term stability data for every this compound inhibitor in DMSO at -20°C is not publicly available, the following table provides a hypothetical example based on typical stability profiles of kinase inhibitors under these conditions.
| Storage Duration | Purity (%) by HPLC | IC50 (nM) vs. This compound | Observations |
| Freshly Prepared | >99% | 10 | Clear solution |
| 3 Months | >98% | 12 | Clear solution |
| 6 Months | >97% | 15 | Clear solution |
| 12 Months | >95% | 20 | Minor, occasional precipitate |
| 24 Months | >90% | 35 | Visible precipitate in some aliquots |
Note: This data is for illustrative purposes only and may not reflect the actual stability of your specific this compound inhibitor.
Experimental Protocols
Protocol: Kinase Activity Assay to Determine this compound Inhibitor Potency
This protocol outlines a general method to assess the potency of a this compound inhibitor, which can also be used to check the activity of a stored solution. A common method is an ADP-Glo™ Kinase Assay.[5]
Materials:
-
Recombinant this compound enzyme
-
This compound substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
-
ATP
-
This compound inhibitor stock solution in DMSO
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Inhibitor Dilutions: Perform a serial dilution of your this compound inhibitor stock in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare a solution containing the this compound enzyme and substrate in the assay buffer.
-
Assay Plate Setup: Add the diluted this compound inhibitor or DMSO control to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the enzyme/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Reading: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Experimental workflow for assessing the stability of a this compound inhibitor stock.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating CLK8 toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CLK8 inhibitor in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Circadian Locomotor Output Cycles Kaput (CLOCK) protein, a key component of the core circadian clock machinery.[1][2] Its primary mechanism of action is to disrupt the heterodimerization of CLOCK with its binding partner, Brain and Muscle ARNT-Like 1 (BMAL1).[1][2] This disruption interferes with the nuclear translocation of the CLOCK protein, thereby inhibiting the transcription of downstream clock-controlled genes.[1][3][4][5]
Q2: What are the expected effects of this compound in cell culture?
A2: In cultured cells, this compound has been shown to enhance the amplitude of circadian rhythms in a dose-dependent manner, without significantly affecting the period length.[6][7] This is achieved by stabilizing the negative arm of the transcription-translation feedback loop that governs circadian oscillations.[2]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: Based on published studies, this compound is effective in the 10-40 µM range for modulating circadian rhythms in cell lines such as U2OS and NIH 3T3.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[8] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a working solution, you can dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).
Q5: Is this compound toxic to cells?
A5: In short-term studies (up to 6 days), this compound has been shown to be non-toxic to U2OS cells at concentrations up to 40 µM, with cell viability remaining above 80%.[6][8] However, long-term exposure may have different effects, and it is crucial to monitor cell health regularly.
Troubleshooting Guide for Long-Term Cell Culture
Issue 1: Increased cell death or decreased proliferation over time.
-
Possible Cause: Cumulative toxicity of this compound or its solvent (DMSO).
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a long-term cell viability assay (e.g., using resazurin or a non-lytic ATP assay) with a range of this compound concentrations to determine the maximal non-toxic dose for your specific cell line over the desired experimental duration.
-
Reduce Solvent Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 2 days on, 1 day off) to allow cells to recover, if your experimental design permits.
-
Culture Conditions: Ensure your cells are not under other stresses, such as high density or nutrient depletion, which can exacerbate drug toxicity.
-
Issue 2: Loss of this compound efficacy over time.
-
Possible Cause:
-
Degradation of the compound in the culture medium.
-
Development of cellular resistance mechanisms.
-
Alterations in cell metabolism affecting drug uptake or efflux.
-
-
Troubleshooting Steps:
-
Regular Media Changes: Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to ensure a consistent concentration.
-
Monitor Target Engagement: Periodically perform a co-immunoprecipitation assay to confirm that this compound is still effectively disrupting the CLOCK-BMAL1 interaction.
-
Assess Downstream Effects: Use a luciferase reporter assay to monitor the expression of a clock-controlled gene (e.g., Bmal1-dLuc) to confirm the continued biological effect of this compound.[6]
-
Consider Alternative Inhibitors: If resistance is suspected, consider using a different inhibitor of the circadian clock that targets a different component of the pathway.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause:
-
Variability in cell synchronization.
-
Off-target effects of this compound.
-
Contamination of cell culture.
-
-
Troubleshooting Steps:
-
Standardize Synchronization: Ensure a consistent and effective method for synchronizing the circadian clocks of your cells before this compound treatment (e.g., dexamethasone shock).[9]
-
Investigate Off-Target Effects: A potential off-target of this compound has been identified as neuron navigator NAV2.[6] If you observe unexpected phenotypes, consider if they could be related to off-target effects.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and response to treatments.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Duration | Result | Reference |
| Cell Viability | U2OS | Up to 40 µM | Up to 6 days | >80% viability | [6] |
| Circadian Amplitude | U2OS, NIH 3T3 | 10-40 µM | 4-6 days | Dose-dependent increase | [1] |
| CLOCK-BMAL1 Interaction | HEK293T | 10-40 µM | N/A | Reduced interaction | [1] |
| CLOCK Nuclear Localization | U2OS | 20 µM | 2 days | Reduced | [1] |
Experimental Protocols
Cell Viability Assay for Long-Term Toxicity (Resazurin Assay)
-
Plate Cells: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Culture the cells for your desired long-term duration (e.g., 7, 14, or 21 days), changing the media with fresh compound every 2-3 days.
-
Assay: At each time point:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
-
-
Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells.
Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
-
Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against either CLOCK or BMAL1 overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-4 hours.
-
-
Washes: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both CLOCK and BMAL1 to detect the co-immunoprecipitated protein.
Bioluminescence Monitoring of Circadian Rhythms
-
Reporter Cell Line: Use a cell line stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc).[6]
-
Synchronization: Synchronize the circadian rhythms of the cells by treating with dexamethasone (e.g., 100 nM for 1 hour).[9]
-
Recording:
-
Replace the synchronization medium with a recording medium containing D-luciferin (the substrate for luciferase) and the desired concentration of this compound.[9]
-
Place the culture dish in a luminometer or an incubator equipped with a photomultiplier tube.
-
Record the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.
-
-
Data Analysis: Analyze the resulting time-series data to determine the period, phase, and amplitude of the circadian rhythm.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing long-term this compound toxicity.
Caption: Co-Immunoprecipitation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids [jove.com]
Validation & Comparative
A Comparative Guide to CLK8 and SR9009 for Circadian Rhythm Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CLK8 and SR9009, two small molecules utilized in research to modulate the circadian rhythm. The information presented is collated from preclinical studies and is intended to inform researchers on their distinct mechanisms of action, reported effects, and the experimental frameworks used to evaluate them.
Introduction
The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and behavioral processes over a roughly 24-hour cycle. The core of this clock is a complex network of transcriptional-translational feedback loops involving a set of core clock proteins. Dysregulation of the circadian rhythm is implicated in a variety of pathologies, including metabolic disorders, sleep disorders, and cancer. Consequently, small molecules that can modulate the circadian clock are valuable tools for both basic research and as potential therapeutic agents.
This guide focuses on two such molecules:
-
This compound: A potent and specific inhibitor of the core clock protein CLOCK (Circadian Locomotor Output Cycles Kaput).
-
SR9009 (Stenabolic): A synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of an accessory feedback loop in the circadian clock.
While both compounds modulate the circadian machinery, they do so through distinct targets and mechanisms, leading to different effects on the core clock's oscillations.
Mechanism of Action
This compound: A Direct Inhibitor of the Positive Limb
This compound directly targets the positive arm of the core circadian feedback loop. It functions by binding to the CLOCK protein and disrupting its heterodimerization with BMAL1 (Brain and Muscle ARNT-Like 1).[1] This CLOCK:BMAL1 heterodimer is the primary transcriptional activator of the negative limb components, including the Period (Per) and Cryptochrome (Cry) genes. By inhibiting the formation or function of this complex, this compound effectively reduces the transcriptional output driven by CLOCK:BMAL1.[1] This leads to a stabilization of the negative feedback arm of the clock, ultimately enhancing the amplitude of circadian oscillations without altering the period length.[1][2]
SR9009: An Agonist of the REV-ERB Accessory Loop
SR9009 acts on an accessory feedback loop of the circadian clock by activating the nuclear receptors REV-ERBα and REV-ERBβ.[3][4] These REV-ERB proteins are transcriptional repressors, and one of their key targets is the Bmal1 gene.[5] By agonizing REV-ERBs, SR9009 enhances the repression of Bmal1 transcription.[3][4] This leads to a reduction in the levels of BMAL1 protein, a core component of the positive limb of the clock. The modulation of REV-ERB activity by SR9009 has been shown to alter the expression of several core clock genes and impact circadian-regulated processes such as sleep and metabolism.[3][6] It is important to note that some studies suggest SR9009 may also have REV-ERB-independent effects on cellular processes.[7]
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize quantitative data from representative studies on this compound and SR9009. It is important to note that these data are from different experimental systems and should not be directly compared as a measure of relative potency without further head-to-head studies.
Table 1: In Vitro Effects of this compound on Circadian Rhythm
| Cell Line | Reporter | Concentration | Effect on Amplitude | Effect on Period | Citation |
| U2OS | Bmal1-dLuc | 10 µM | >50% increase | No change | [3] |
| U2OS | Bmal1-dLuc | 20 µM | Significant increase | No change | [3] |
| U2OS | Bmal1-dLuc | 40 µM | Significant increase | No change | [3] |
| NIH 3T3 | Bmal1-dLuc | 10-40 µM | Dose-dependent increase | No change | [3] |
Table 2: In Vivo Effects of this compound on Core Clock Components
| Animal Model | Tissue | Dose | Effect | Citation |
| C57BL/6J Mice | Liver | 25 mg/kg (i.p.) | Decreased nuclear CLOCK levels | [3] |
| C57BL/6J Mice | Liver | 25 mg/kg (i.p.) | No change in BMAL1 or CRY1 levels | [3] |
| C57BL/6J Mice | Liver | 25 mg/kg (i.p.) | Decreased Cry1 transcript levels | [3] |
Table 3: In Vitro and In Vivo Effects of SR9009 on Core Clock Gene Expression
| Model | Tissue/Cell Line | Dose | Effect on Gene Expression | Citation |
| C57BL/6J Mice | Cerebral Cortex | 50 mg/kg (i.p.) | Decreased Bmal1 and Clock mRNA and protein | [2][8] |
| C57BL/6J Mice (under constant light) | White Adipose Tissue | 10 mg/kg (i.p.) | Suppressed Bmal1, restored Rev-erbα and Rev-erbβ | [4] |
| Small Cell Lung Cancer Cell Lines | - | 10 µM | Decreased Bmal1 and Clock mRNA | [9] |
Table 4: In Vivo Effects of SR9009 on Sleep/Wake Architecture
| Animal Model | Dose | Effect | Citation |
| Mice | 100 mg/kg (i.p.) | Increased wakefulness during the light period | [10] |
| Mice | 100 mg/kg (i.p.) | Decreased Slow-Wave Sleep (SWS) and REM sleep | [10] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should refer to the original publications for specific details and optimize for their experimental conditions.
Experimental Workflow: In Vitro Circadian Rhythm Assay
Protocol for In Vitro Bmal1-dLuc Reporter Assay (adapted from[3])
-
Cell Culture:
-
Culture U2OS cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-dLuc) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Synchronization:
-
Plate cells in a 35-mm dish and grow to confluence.
-
Synchronize the cellular clocks by treating with a synchronization agent (e.g., 100 nM dexamethasone for 1 hour or 10 µM forskolin for 2 hours).
-
After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin.
-
-
Compound Treatment:
-
Add this compound or SR9009 at the desired final concentrations to the recording medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Real-time Luminescence Monitoring:
-
Place the culture dishes in a luminometer (e.g., LumiCycle) housed within an incubator to maintain temperature and CO2 levels.
-
Record luminescence signals at regular intervals (e.g., every 10 minutes) for several days.
-
-
Data Analysis:
-
Analyze the luminescence data to determine the period, amplitude, and phase of the circadian rhythm using appropriate software (e.g., LumiCycle analysis software).
-
Compare the parameters between compound-treated and vehicle-treated cells.
-
Experimental Workflow: In Vivo Analysis of Core Clock Gene and Protein Expression
Protocol for In Vivo Analysis in Mice (generalized from[2][3])
-
Animal Husbandry and Acclimation:
-
House C57BL/6J mice under a strict 12-hour light:12-hour dark cycle for at least two weeks to entrain their circadian rhythms. Provide ad libitum access to food and water.
-
-
Compound Administration:
-
Prepare a solution of this compound (e.g., 25 mg/kg) or SR9009 (e.g., 50-100 mg/kg) in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Administer the compound or vehicle control via intraperitoneal (i.p.) injection at a specific circadian time (CT) or Zeitgeber time (ZT).
-
-
Tissue Collection:
-
At predetermined time points after injection, euthanize the mice.
-
Rapidly dissect the tissues of interest (e.g., liver, hypothalamus) and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
-
RNA and Protein Extraction:
-
Homogenize the frozen tissues and extract total RNA and protein using standard laboratory protocols (e.g., TRIzol reagent for RNA, RIPA buffer for protein).
-
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for the clock genes of interest (e.g., Bmal1, Clock, Per2, Cry1).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the clock proteins of interest (e.g., CLOCK, BMAL1, PER2, CRY1).
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Summary and Comparison
| Feature | This compound | SR9009 |
| Target | CLOCK protein | REV-ERBα and REV-ERBβ nuclear receptors |
| Mechanism of Action | Inhibits CLOCK:BMAL1 heterodimerization | Agonist of REV-ERB, leading to repression of Bmal1 transcription |
| Primary Effect on Core Clock | Enhances amplitude of circadian oscillations | Modulates the expression of core clock genes, can alter period and phase |
| Effect on Period | No change reported | Can alter the period of circadian behavior |
| Reported In Vivo Effects | Decreases nuclear CLOCK levels in the liver | Alters sleep/wake patterns, impacts metabolism |
| Potential Research Applications | Studying the role of CLOCK in amplitude regulation; potential for treating disorders with dampened rhythms | Investigating the role of REV-ERBs in circadian rhythm and metabolism; potential for treating sleep and metabolic disorders |
Conclusion
This compound and SR9009 are valuable pharmacological tools for dissecting the molecular intricacies of the circadian clock. Their distinct mechanisms of action provide researchers with complementary approaches to modulate circadian rhythms. This compound offers a way to specifically target the amplitude of the core clock's oscillations by directly inhibiting the CLOCK:BMAL1 complex. In contrast, SR9009 allows for the modulation of the clock through the REV-ERB-mediated accessory loop, which has significant downstream effects on both the core clock and metabolic pathways.
The choice between these two compounds will depend on the specific research question. For studies focused on the role of the core positive limb and amplitude regulation, this compound is a more direct tool. For investigations into the interplay between the circadian clock and metabolism, or the role of the REV-ERB accessory loop, SR9009 is a relevant choice. As with any pharmacological agent, it is crucial for researchers to consider potential off-target effects and to validate their findings using genetic or other orthogonal approaches. Future head-to-head comparative studies in standardized experimental systems will be invaluable for further elucidating the nuanced differences in the circadian-modulating properties of these two important research compounds.
References
- 1. rapamycin.news [rapamycin.news]
- 2. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
A Comparative Guide to CLK8 and Longdaysin: Mechanisms and Experimental Insights
In the field of chronobiology and related therapeutic areas, small molecules that modulate the circadian clock are invaluable tools for research and potential drug development. This guide provides a detailed comparison of two such molecules, CLK8 and longdaysin, focusing on their distinct mechanisms of action, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development seeking to understand and select the appropriate tool for their studies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Longdaysin |
| Primary Target | CLOCK Protein | Casein Kinase Iδ (CKIδ), Casein Kinase Iα (CKIα), ERK2 |
| Mechanism of Action | Disrupts CLOCK-BMAL1 interaction, inhibits CLOCK nuclear translocation.[1][2][3][4][5] | Inhibits phosphorylation and subsequent degradation of PER1 protein.[6][7][8] |
| Effect on Circadian Rhythm | Enhances amplitude, no change in period length.[2][4][5] | Lengthens period in a dose-dependent manner.[6][7][9] |
| Signaling Pathway | Core clock feedback loop (Positive arm) | PER protein degradation pathway (Negative arm) |
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data available for this compound and longdaysin, providing a basis for comparing their potency and effective concentrations in various experimental systems.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | U2OS cells (Bmal1-dLuc) | Amplitude Enhancement | 10-40 µM (dose-dependent) | [10] |
| NIH 3T3 cells (Bmal1-dLuc) | Amplitude Enhancement | 10-40 µM (dose-dependent) | [10] | |
| Mice (in vivo) | Effective Dose | 25 mg/kg (i.p.) | [4][11] | |
| Longdaysin | In vitro kinase assay | IC50 (CKIδ) | 8.8 µM | [8][12] |
| In vitro kinase assay | IC50 (CKIα) | 5.6 µM | [8][12] | |
| In vitro kinase assay | IC50 (ERK2) | 52 µM | [8][12] | |
| In vitro kinase assay | IC50 (CDK7) | 29 µM | [8][12] | |
| U2OS cells (Bmal1-dLuc) | Period Lengthening | >10h at 10 µM | [9] | |
| Mouse tail fibroblasts | Period Lengthening | Dose-dependent | [7][9] | |
| Mouse lung explants | Period Lengthening | Dose-dependent | [7][9] | |
| Mouse SCN explants | Period Lengthening | Dose-dependent | [7][9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and longdaysin are best understood by visualizing their points of intervention in the core circadian clock machinery.
This compound: Targeting the Positive Arm of the Circadian Clock
This compound directly binds to the CLOCK protein, a core component of the positive arm of the transcriptional-translational feedback loop that drives circadian rhythms.[2][4] This binding event physically obstructs the interaction between CLOCK and its binding partner, BMAL1.[1][2][3][5] The CLOCK-BMAL1 heterodimer is essential for initiating the transcription of key clock-controlled genes, including the Period (Per) and Cryptochrome (Cry) genes. By preventing the formation or nuclear translocation of this complex, this compound effectively dampens the transcriptional output of the positive arm.[1][2][3] This leads to a stabilization of the negative arm of the feedback loop, resulting in an enhanced amplitude of the circadian rhythm without altering its period.[2][5]
Longdaysin: Targeting the Negative Arm of the Circadian Clock
In contrast to this compound, longdaysin modulates the negative arm of the feedback loop by targeting key kinases responsible for the post-translational modification of the PERIOD (PER) proteins.[6][7] Specifically, longdaysin inhibits Casein Kinase Iδ (CKIδ) and Casein Kinase Iα (CKIα), as well as ERK2.[6][7][8] These kinases phosphorylate PER proteins, marking them for degradation. By inhibiting these kinases, longdaysin stabilizes PER proteins, preventing their degradation and allowing them to accumulate.[6][8] This accumulation of PER proteins enhances their ability to inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thereby lengthening the period of the circadian rhythm.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the characterization of this compound and longdaysin.
Mammalian Two-Hybrid Assay (for this compound)
This assay was used to identify small molecules that disrupt the interaction between CLOCK and BMAL1.
-
Cell Line: HEK293T cells.
-
Plasmids: Cells are co-transfected with plasmids encoding a GAL4 DNA-binding domain fused to CLOCK and a VP16 activation domain fused to BMAL1, along with a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Transfected cells are treated with the test compound (e.g., this compound).
-
Luciferase Assay: Luciferase activity is measured as an indicator of the CLOCK-BMAL1 interaction. A decrease in luciferase activity indicates that the compound disrupts the interaction.
In Vitro Kinase Assay (for Longdaysin)
This assay is used to determine the inhibitory activity of longdaysin against its target kinases.
-
Reagents: Recombinant CKIδ, CKIα, ERK2, or CDK7; a suitable substrate (e.g., casein for CKI); and [γ-³²P]ATP.
-
Reaction: The kinase, substrate, and varying concentrations of longdaysin are incubated in a reaction buffer containing [γ-³²P]ATP.
-
Detection: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The amount of incorporated ³²P is quantified using a phosphorimager.
-
IC50 Determination: The concentration of longdaysin that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.[8]
Real-Time Monitoring of Circadian Rhythm
This method is used to assess the effect of compounds on the period and amplitude of the cellular circadian clock.
-
Cell Line: U2OS or NIH 3T3 cells stably expressing a luciferase reporter gene driven by a clock-controlled promoter (e.g., Bmal1-dLuc).
-
Synchronization: The cells are synchronized by a brief treatment with dexamethasone.
-
Compound Treatment: The cells are then treated with the compound of interest (this compound or longdaysin) at various concentrations.
-
Luminescence Recording: Luminescence is continuously monitored in real-time using a luminometer.
-
Data Analysis: The period and amplitude of the luminescence rhythm are calculated using specialized software.[2]
Conclusion
This compound and longdaysin are powerful chemical probes for dissecting the molecular gears of the circadian clock. Their distinct mechanisms of action make them suitable for different experimental questions. This compound, by targeting the core CLOCK-BMAL1 interaction, is an excellent tool for studying the role of the positive arm in regulating circadian amplitude. Longdaysin, with its multi-kinase inhibitory profile, provides a means to investigate the post-translational regulation of PER proteins and its impact on circadian period length. The choice between these two compounds will ultimately depend on the specific research goals and the desired experimental outcome. Furthermore, longdaysin's inhibitory action on the Wnt/β-catenin signaling pathway suggests its potential application in cancer research.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 8. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biocompare.com [biocompare.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Longdaysin inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Genetic Validation of CLK8's Target Using CLOCK Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and detailed methodologies for the genetic validation of CLK8's target, the core circadian clock protein CLOCK. The use of CLOCK knockout cells serves as a critical tool to unequivocally demonstrate the on-target activity of this compound, a small molecule inhibitor that modulates the amplitude of circadian rhythms.
Unraveling the Mechanism: The CLOCK-BMAL1 Pathway and this compound's Point of Intervention
The mammalian circadian clock is a complex autoregulatory feedback loop. At its core, the transcription factors CLOCK and BMAL1 form a heterodimer that binds to E-box elements in the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes, driving their transcription. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK-BMAL1 complex, thus creating a rhythmic cycle of gene expression.
The small molecule this compound has been identified as an inhibitor of CLOCK. It functions by binding to CLOCK and disrupting its interaction with BMAL1. This disruption interferes with the nuclear translocation of CLOCK and ultimately modulates the amplitude of the circadian rhythm.
Mimicking CLK8 Effects on the Circadian Clock: A Comparative Guide to siRNA Knockdown of CLOCK
For researchers, scientists, and drug development professionals investigating the intricacies of the circadian rhythm, the modulation of the core clock protein CLOCK presents a pivotal point of intervention. This guide provides a comprehensive comparison of two prominent methods for downregulating CLOCK function: siRNA-mediated knockdown and chemical inhibition with the small molecule CLK8. By objectively presenting experimental data and detailed protocols, this document serves as a resource for selecting the most appropriate technique for specific research applications.
The circadian clock is an endogenous timekeeping system that orchestrates a wide array of physiological and metabolic processes.[1] At the heart of this mechanism lies the transcriptional activator CLOCK, which dimerizes with BMAL1 to drive the expression of key clock-controlled genes.[1] Dysregulation of this intricate feedback loop has been implicated in various pathologies, making the targeted manipulation of CLOCK a critical area of study. This guide explores two distinct approaches to achieve this: the genetic approach of siRNA knockdown and the pharmacological strategy employing the specific CLOCK inhibitor, this compound.
Comparison of siRNA Knockdown and this compound Inhibition
| Feature | siRNA Knockdown of CLOCK | This compound Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing by targeting CLOCK mRNA for degradation, leading to reduced CLOCK protein synthesis. | Binds directly to the CLOCK protein, disrupting its interaction with BMAL1 and preventing its nuclear translocation.[2][3][4][5][6] |
| Effect on Circadian Rhythm | Decreases the amplitude of circadian rhythms. Knockdown of BMAL1, the binding partner of CLOCK, resulted in an 80% lower circadian rhythm amplitude.[7] | Enhances the amplitude of circadian rhythms in a dose-dependent manner (e.g., >50% increase at 10 µM in U2OS cells) without altering the period length.[5] |
| Specificity | Can have off-target effects by unintentionally silencing other genes with partial sequence similarity.[1][8][9] The specificity can be improved by careful siRNA design and using pools of multiple siRNAs.[9] | Highly specific for CLOCK. It does not bind to the CLOCK homolog NPAS2 or other core clock components like BMAL1 or CRY1.[5] |
| Reversibility | Effects are transient and diminish as the siRNA is diluted or degraded through cell division. | Effects are reversible upon removal of the compound. |
| Delivery | Requires transfection reagents to deliver the siRNA into the cells. | Cell-permeable small molecule that can be directly added to the cell culture medium. |
| In Vivo Application | In vivo delivery can be challenging and may require specialized delivery systems. | Has been shown to be effective in vivo in mice when administered intraperitoneally.[2][5] |
Quantitative Data Summary
The following tables summarize the quantitative effects of both siRNA knockdown and this compound treatment on circadian rhythm parameters. It is important to note that this data is compiled from different studies and experimental systems, and therefore direct comparisons should be made with caution.
Table 1: Effects of siRNA Knockdown on Gene Expression and Circadian Rhythm
| Target Gene | Cell Line/System | Knockdown Efficiency | Effect on Circadian Rhythm Amplitude | Reference |
| BMAL1 | Neural Progenitor Cells | - | 80% decrease | [7] |
| PER1, BMAL1, REV-ERBα | Neural Progenitor Cells | 40-60% decrease in target gene expression | Not directly measured for CLOCK | [7] |
Table 2: Effects of this compound on Circadian Rhythm
| Cell Line/System | This compound Concentration | Effect on Circadian Rhythm Amplitude | Effect on Period Length | Reference |
| U2OS | 10 µM | >50% increase | No change | [5] |
| U2OS | 10-40 µM | Dose-dependent increase | No change | [2] |
| NIH 3T3 | 10-40 µM | Dose-dependent increase | No change | [2] |
| Mouse Skin Fibroblasts | Dose-dependent | Increase | No change | [5] |
| Mice (in vivo) | 25 mg/kg (i.p.) | Enhancement of circadian rhythm | No change | [2] |
Experimental Protocols
siRNA Knockdown of CLOCK
This protocol provides a general framework for the transient knockdown of CLOCK using siRNA in cultured mammalian cells. Optimization of siRNA concentration, transfection reagent, and incubation times is recommended for each specific cell line.
Materials:
-
CLOCK-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Complete cell culture medium
-
6-well plates
-
Mammalian cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 10-30 pmol of siRNA (final concentration 10-30 nM) in 100 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 1-3 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 500 µL of fresh, antibiotic-free complete culture medium.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, harvest the cells to assess the knockdown efficiency of CLOCK mRNA by qRT-PCR or CLOCK protein levels by Western blot.
-
For circadian rhythm analysis, cells can be synchronized and monitored using a luciferase reporter assay.
-
This compound Treatment
This protocol describes the application of the small molecule inhibitor this compound to cultured cells for the modulation of the circadian clock.
Materials:
-
This compound small molecule inhibitor (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium
-
Mammalian cells of interest cultured in appropriate plates or dishes
Procedure:
-
Cell Culture: Culture cells to the desired confluency for your experiment.
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Analyze the effects on the circadian rhythm using methods such as luciferase reporter assays to measure changes in amplitude and period.
-
Cell lysates can be collected for Western blot analysis to assess the levels and nuclear localization of CLOCK and other clock proteins.[2][5]
-
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathway of the core circadian clock and the points of intervention for both siRNA knockdown and this compound.
Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.
Caption: Mechanisms of action for siRNA knockdown of CLOCK and this compound inhibition.
Conclusion
Both siRNA knockdown and the small molecule inhibitor this compound offer effective means to modulate the function of the core clock protein CLOCK, thereby influencing circadian rhythms. The choice between these two powerful techniques will ultimately depend on the specific experimental goals, the required level of specificity, and the desired duration and reversibility of the effect. While siRNA provides a potent method for reducing CLOCK protein levels, this compound offers a highly specific and reversible tool for acutely perturbing the CLOCK:BMAL1 interaction. This guide provides the foundational information to enable researchers to make an informed decision and to design experiments that will yield clear and impactful results in the study of circadian biology.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. noise-amidst-the-silence-off-target-effects-of-sirnas - Ask this paper | Bohrium [bohrium.com]
- 9. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting CLK-Family Kinases in Oncology: CLOCK versus CLK Splicing Kinases
For Researchers, Scientists, and Drug Development Professionals
The targeting of cellular kinases remains a cornerstone of modern oncology research. Within this landscape, the "CLK" acronym represents two distinct families of kinases with divergent roles in cancer biology: the circadian locomotor output cycles kaput (CLOCK) protein, a key regulator of the circadian rhythm, and the Cdc2-like kinases (CLKs), which are critical for pre-mRNA splicing. This guide provides a comparative analysis of the therapeutic potential of inhibiting these two kinase families in various cancer models, with a particular focus on available preclinical data for representative inhibitors.
While the specific inhibitor "CLK8" was queried, public domain research and experimental data on the efficacy of a CLOCK inhibitor with this specific designation in cancer models are not available. Therefore, this guide will broaden the scope to compare the general strategies of targeting the CLOCK protein versus the more established anti-cancer approach of inhibiting the CLK family of splicing kinases.
Section 1: Targeting the Circadian Clock in Cancer
The circadian clock, a complex network of transcription-translation feedback loops, governs numerous physiological processes, and its disruption has been linked to cancer development and progression. The core of this machinery involves the heterodimerization of CLOCK and BMAL1 proteins, which drive the rhythmic expression of downstream genes controlling cell proliferation, metabolism, and DNA repair.
Mechanism of Action: Inhibitors of the CLOCK pathway aim to disrupt the core circadian machinery, thereby interfering with cancer cell metabolism and proliferation. Molecules like GO289 have been shown to target enzymes controlling the cell's circadian rhythm, leading to a disruption of functions crucial for cancer cell growth and survival.[1][2] Another approach involves targeting REV-ERB, a nuclear receptor that is a key component of the circadian clock. The REV-ERB agonist SR9009 has demonstrated antitumor effects in various cancer models, including small-cell lung cancer and glioblastoma.[3][4][5][6]
Efficacy in Preclinical Models: The therapeutic strategy of targeting the circadian clock is still in early-stage preclinical development. While specific data for a compound named "this compound" is unavailable, studies with other circadian modulators have shown promise:
-
GO289: This molecule has been shown to slow the circadian clock in human kidney cancer cells and has demonstrated efficacy in mouse models of acute myeloid leukemia.[1][2]
-
SR9009 (REV-ERB Agonist): This compound has shown dose-dependent cytotoxicity in both chemosensitive and chemoresistant small-cell lung cancer (SCLC) cells.[3] In vivo, SR9009 treatment led to significant tumor growth inhibition in SCLC xenograft models.[3][5] It has also been shown to reduce cell viability in glioblastoma T98G cells.[4][6]
Signaling Pathway:
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. radyonatin.com [radyonatin.com]
- 3. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CLK8's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological modulator CLK8 with genetic models of circadian rhythm disruption. It aims to offer an objective analysis of this compound's performance, supported by experimental data, to aid in research and drug development focused on the circadian clock.
Introduction to this compound and the Circadian Clock
The circadian clock is an endogenous timekeeping system that orchestrates a wide array of physiological and metabolic processes in mammals. The core of this clockwork is a transcriptional-translational feedback loop driven by the heterodimeric transcription factor complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1). This complex activates the transcription of target genes, including the Period (Per) and Cryptochrome (Cry) genes, whose protein products in turn inhibit CLOCK-BMAL1 activity, thus creating a roughly 24-hour cycle.[1][2][3]
This compound is a small molecule identified as a potent and specific modulator of the circadian clock.[4] It has been shown to enhance the amplitude of circadian rhythms, making it a valuable tool for studying the intricacies of the clock and a potential therapeutic candidate for disorders associated with dampened circadian function.[4] This guide cross-validates the effects of this compound with genetic models targeting the core clock machinery and compares its action with other pharmacological alternatives.
Mechanism of Action of this compound
This compound exerts its effects by directly targeting the core clock component, CLOCK. Experimental evidence has demonstrated that this compound disrupts the interaction between CLOCK and its binding partner BMAL1.[4] This interference with the CLOCK-BMAL1 heterodimer subsequently impedes the nuclear translocation of CLOCK.[4] By modulating the core transcription factor complex, this compound influences the expression of downstream clock-controlled genes.
Below is a signaling pathway diagram illustrating the core circadian feedback loop and the point of intervention for this compound.
Cross-Validation with Genetic Models
A key validation of a pharmacological modulator's specificity is its lack of effect in a genetic model where its target is absent. The effects of this compound have been directly cross-validated using a Clock knockout genetic model.
Key Finding: The enhancing effect of this compound on the amplitude of Bmal1-luciferase reporter activity was abolished in Clock knockout cells, confirming that CLOCK is the specific target of this compound.[4]
This finding is crucial as it demonstrates that the observed effects of this compound are not due to off-target interactions but are specifically mediated through the CLOCK protein.
Comparison with Genetic Models and Other Alternatives
This section compares the phenotypic and molecular effects of this compound with those observed in genetic knockout models of core clock components and with other pharmacological modulators of the circadian rhythm.
Data Presentation
| Model/Compound | Target | Reported Phenotype/Effect | Quantitative Data | References |
| This compound | CLOCK | Enhances circadian amplitude; Disrupts CLOCK-BMAL1 interaction; Inhibits CLOCK nuclear translocation. | Effective concentration in vitro: 10-40 µM. | [4] |
| Clock Knockout Mouse | CLOCK | Arrhythmic in constant darkness; altered sleep patterns; metabolic abnormalities. | Lengthened circadian period (~27h) in heterozygotes. | [5] |
| Bmal1 Knockout Mouse | BMAL1 | Complete loss of circadian rhythmicity; premature aging; various metabolic defects. | Abolished behavioral circadian rhythms. | [6] |
| SIRT1 Activators (e.g., SRT1720) | SIRT1 (a deacetylase that interacts with CLOCK-BMAL1) | Decrease in the amplitude of circadian gene expression. | SRT1720 treatment in mice suppressed the expression peak of Per2, Dbp, and Nampt. | [7][8] |
| CRY1/2 Modulators (e.g., KL101, TH301) | CRY1 and CRY2 (corepressors of CLOCK-BMAL1) | Lengthen the period of the circadian clock. | Data on specific fold-change in period length is emerging. | [5] |
Comparative Analysis
-
Specificity: this compound demonstrates high specificity for CLOCK, as its effects are absent in Clock knockout models. This is a significant advantage over less specific modulators.
-
Mechanism of Action: While genetic knockouts result in a complete loss of function, this compound acts as a modulator, fine-tuning the interaction of CLOCK and BMAL1. This allows for a more nuanced study of the circadian clock's amplitude regulation without complete disruption.
-
Comparison with other modulators:
-
SIRT1 activators primarily affect the amplitude of circadian gene expression, similar to this compound, but through a different mechanism involving deacetylation of clock components.[7][9]
-
CRY1/2 modulators primarily alter the period length of the circadian clock, offering a complementary tool to this compound for dissecting the roles of different clock components.[5]
-
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bmal1-dLuc Reporter Assay
This assay is used to monitor the rhythmic expression of the Bmal1 gene, a core clock component, as a readout of circadian clock function.
Workflow Diagram:
Protocol:
-
Cell Culture: U2OS or NIH 3T3 cells stably expressing a destabilized luciferase (dLuc) reporter driven by the Bmal1 promoter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Synchronization: To synchronize the circadian clocks of the cell population, the culture medium is replaced with DMEM containing 1 µM dexamethasone for 2 hours.
-
Treatment: After synchronization, the medium is replaced with fresh recording medium containing either this compound at the desired concentration (e.g., 10-40 µM) or a vehicle control (e.g., DMSO). The recording medium typically contains a lower percentage of FBS (e.g., 1%) and the luciferase substrate (e.g., D-luciferin).
-
Luminometry: Luciferase activity is measured continuously in a luminometer at 37°C. Readings are taken at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: The raw luminescence data is detrended and analyzed using software capable of rhythmic analysis (e.g., LumiCycle or ChronoStar) to determine the period, phase, and amplitude of the circadian rhythm.
Co-Immunoprecipitation of CLOCK and BMAL1
This technique is used to verify the physical interaction between CLOCK and BMAL1 proteins and to assess the effect of this compound on this interaction.
Workflow Diagram:
Protocol:
-
Cell Transfection: HEK293T cells are co-transfected with expression plasmids encoding epitope-tagged versions of CLOCK (e.g., FLAG-CLOCK) and BMAL1 (e.g., Myc-BMAL1).
-
Treatment: 24-48 hours post-transfection, cells are treated with this compound or a vehicle control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the epitope tags (e.g., anti-FLAG antibody) pre-coupled to protein A/G-agarose or magnetic beads. This incubation is typically performed overnight at 4°C with gentle rotation.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against both epitope tags (e.g., anti-FLAG and anti-Myc antibodies) to detect the presence of both proteins in the immunoprecipitated complex. A reduction in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates a disruption of the protein-protein interaction.
Conclusion
The pharmacological modulator this compound offers a specific and potent tool for studying the circadian clock. Its effects are directly cross-validated with a Clock knockout genetic model, confirming its on-target activity. By disrupting the CLOCK-BMAL1 interaction, this compound provides a means to modulate circadian amplitude, which is distinct from the complete loss of function seen in genetic knockouts and the period-altering effects of other pharmacological agents. This guide provides the necessary data and protocols to aid researchers in utilizing this compound and understanding its effects in the broader context of circadian biology and drug development.
References
- 1. pnas.org [pnas.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mood phenotypes in rodent models with circadian disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent Models for the Analysis of Tissue Clock Function in Metabolic Rhythms Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Specificity of CLK8 Compared to Pan-Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, selectivity is a paramount attribute that dictates therapeutic potential and minimizes off-target effects. This guide provides a detailed comparison between the highly specific CLOCK (Circadian Locomotor Output Cycles Kaput) inhibitor, CLK8, and broad-spectrum pan-kinase inhibitors. By examining their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them, researchers can gain a clearer understanding of their distinct applications in biological research and drug development.
Introduction to this compound: A Specific Modulator of the Circadian Clock
This compound is a small molecule inhibitor identified for its potent and specific disruption of the core circadian clock machinery.[1][2] Unlike traditional kinase inhibitors that target the ATP-binding pocket of enzymes, this compound functions by interfering with a protein-protein interaction. Specifically, it disrupts the heterodimerization of the transcription factors CLOCK and BMAL1 (Brain and Muscle Arnt-Like 1).[2] This interaction is a critical activation step in the transcriptional-translational feedback loop that drives circadian rhythms in mammals. By preventing the formation of the CLOCK:BMAL1 complex, this compound effectively inhibits the transcription of downstream clock-controlled genes.[2] The available literature consistently highlights the specificity of this compound for the CLOCK protein, with no evidence of broad kinase inhibitory activity.
Pan-Kinase Inhibitors: Broad-Spectrum Inhibition
In stark contrast to specific inhibitors like this compound, pan-kinase inhibitors are characterized by their ability to inhibit a wide range of kinases with little selectivity. These inhibitors, such as the well-characterized natural product Staurosporine, typically function by competing with ATP for the highly conserved ATP-binding site within the kinase domain.[3][4] Due to the structural similarity of this pocket across the kinome, pan-kinase inhibitors exhibit broad activity, which can be useful for certain research applications but is often associated with significant off-target effects and toxicity in a therapeutic context.[4][5]
Comparative Inhibitory Profile: this compound vs. Staurosporine
The following table summarizes the distinct inhibitory profiles of this compound and the pan-kinase inhibitor Staurosporine. The data for this compound reflects its known specific mechanism of action, while the data for Staurosporine showcases its broad-spectrum kinase inhibition with specific IC50 values against a selection of kinases.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values |
| This compound | CLOCK | Disrupts CLOCK:BMAL1 protein-protein interaction[2] | Not applicable (Inhibits protein-protein interaction, not kinase activity directly). Effective concentrations for disrupting CLOCK:BMAL1 interaction are in the low micromolar range.[2] |
| Staurosporine | Multiple Kinases | ATP-competitive inhibition[3] | - Protein Kinase C (PKC): 0.7 nM - CDK1/cyclin B: 5 nM - CDK2/cyclin A: 7 nM - GSK-3β: 15 nM - p60v-src Tyrosine Kinase: 6 nM - Protein Kinase A (PKA): 7 nM - CaM Kinase II: 20 nM[3][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are protocols for key experiments used to characterize inhibitors like this compound and pan-kinase inhibitors.
Radiometric Kinase Assay
This is a common method to quantify the activity of a kinase and the potency of its inhibitors. The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate.
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (e.g., Staurosporine) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[7]
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to study protein-protein interactions in vitro or in cell lysates and is ideal for validating the mechanism of action of inhibitors like this compound.
Objective: To demonstrate the disruption of the CLOCK:BMAL1 interaction by this compound.
Materials:
-
Cell lysate from cells co-expressing tagged CLOCK (e.g., FLAG-tag) and BMAL1 proteins.
-
Antibody specific to the tag (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
This compound dissolved in DMSO.
-
Western blotting reagents.
Procedure:
-
Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound before harvesting.
-
Lyse the cells to obtain a whole-cell protein extract.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-FLAG antibody to form an antibody-CLOCK-BMAL1 complex.
-
Add protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the FLAG-tag (to detect CLOCK) and BMAL1.
-
A decrease in the amount of co-immunoprecipitated BMAL1 in the this compound-treated samples compared to the DMSO control indicates that this compound disrupts the CLOCK:BMAL1 interaction.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action on the core circadian clock pathway.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Experimental Workflow: Co-Immunoprecipitation Assay
Caption: Workflow for a co-immunoprecipitation assay to study protein-protein interactions.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of CLK8 for CLOCK Over Other Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the small molecule inhibitor CLK8 for its intended target, the core circadian rhythm protein CLOCK, versus other proteins. The information presented is based on available experimental data to assist researchers in evaluating the specificity of this compound for use in experimental settings.
Executive Summary
This compound is a small molecule designed to specifically bind to the CLOCK protein, a key component of the mammalian circadian clock.[1] It acts by disrupting the crucial interaction between CLOCK and its binding partner BMAL1, thereby interfering with the nuclear translocation of CLOCK and modulating the circadian rhythm.[2][3] While described as a "potent and specific" inhibitor, a comprehensive screening of this compound against a broad panel of kinases has not been publicly reported.[1][4] However, initial proteomic analysis has provided insights into its selectivity. This guide summarizes the currently available quantitative data on this compound's selectivity and details the experimental protocols used to obtain this data.
Quantitative Selectivity Data
The selectivity of this compound was assessed using a pulldown assay with biotinylated this compound followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify interacting proteins in a cellular context. The following table summarizes the key findings from this analysis, comparing the binding to the intended target (CLOCK) and other identified proteins.
| Target Protein | Protein Function | Evidence of Interaction with this compound | Quantitative Metric (Peptide Spectrum Matches) | Indication of Selectivity |
| CLOCK | Core circadian clock protein; transcriptional activator | Primary Target | 20 | High (Binding abolished by competitor) |
| BMAL1 | Binding partner of CLOCK; transcriptional activator | Co-precipitated with CLOCK | 5 | Moderate (Binding reduced by competitor) |
| NAV2 | Neuron Navigator 2 | Potential Off-Target | 3 | Potential for Off-Target Interaction (Binding reduced by competitor) |
Note: The quantitative metric "Peptide Spectrum Matches" (PSMs) from the LC-MS/MS analysis is a semi-quantitative measure of protein abundance in the pulldown sample. A higher number of PSMs generally indicates a greater amount of the protein. The crucial evidence for specific binding is the reduction or elimination of these PSMs in the presence of a non-biotinylated this compound competitor.
Signaling Pathway and Mechanism of Action
This compound directly targets the core feedback loop of the mammalian circadian clock. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: this compound binds to CLOCK, disrupting the formation of the active CLOCK:BMAL1 heterodimer.
Experimental Protocols
The assessment of this compound selectivity was primarily conducted through a pulldown assay coupled with mass spectrometry.
Biotinylated this compound Pulldown Assay
Objective: To identify proteins that physically interact with this compound in a cellular lysate.
Methodology:
-
Cell Lysate Preparation: Whole-cell lysates were prepared from HEK293T cells overexpressing CLOCK and BMAL1, and from U2OS cells expressing endogenous levels of these proteins.
-
Bait Preparation: A biotinylated version of this compound was synthesized to serve as the "bait".
-
Incubation: The cell lysate was incubated with the biotinylated this compound. For competition experiments, a molar excess of non-biotinylated ("free") this compound was also added to the incubation mixture.
-
Capture: Streptavidin-coated magnetic beads were added to the mixture. The high affinity of streptavidin for biotin results in the capture of the biotinylated this compound and any proteins bound to it.
-
Washing: The beads were washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Analysis: The eluted proteins were analyzed by Western blotting for specific proteins (e.g., CLOCK) and by LC-MS/MS for comprehensive identification of all bound proteins.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and semi-quantify the proteins captured in the pulldown assay.
Methodology:
-
Sample Preparation: The eluted proteins were digested into smaller peptides using trypsin.
-
Liquid Chromatography (LC): The peptide mixture was separated based on their physicochemical properties using high-performance liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS): As the peptides eluted from the LC column, they were ionized and analyzed in a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS2 scan).
-
Data Analysis: The resulting MS/MS spectra were searched against a protein database to identify the amino acid sequences of the peptides. The identified peptides were then mapped back to their parent proteins. The number of peptide-spectrum matches (PSMs) for each protein was used as a semi-quantitative measure of its abundance in the sample.
Experimental Workflow Visualization
The following diagram outlines the workflow used to determine the on-target and potential off-target interactions of this compound.
Caption: Workflow for identifying this compound binding partners and assessing selectivity.
Conclusion
Based on the available pulldown-mass spectrometry data, this compound demonstrates a high degree of selectivity for its intended target, CLOCK. The binding of this compound to CLOCK is specific, as evidenced by its displacement with a competitive inhibitor. While the co-precipitation of BMAL1 is expected due to its interaction with CLOCK, the identification of NAV2 as a potential off-target warrants further investigation, especially in experimental systems where NAV2 is highly expressed or functionally relevant. The absence of a broad kinase screening profile represents a current data gap. Researchers should consider the provided selectivity data when designing experiments and interpreting results obtained using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision® — 3decision [3decision.discngine.com]
Validating the On-Target Effects of CLK8 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of CLK8, a selective inhibitor of the core circadian clock protein CLOCK, in a preclinical in vivo setting. We will objectively compare this compound's performance with alternative circadian rhythm modulators and provide supporting experimental data and detailed protocols.
Introduction to this compound and In Vivo Target Validation
This compound is a small molecule that selectively binds to CLOCK, disrupting its interaction with its binding partner BMAL1.[1][2] This disruption interferes with the nuclear translocation of CLOCK and ultimately modulates the amplitude of the circadian rhythm.[1][2] Validating that a compound like this compound engages its intended target in a living organism is a critical step in preclinical drug development. This process, known as on-target validation, provides evidence of the compound's mechanism of action and is essential for interpreting efficacy and safety data.
This guide will focus on key in vivo experiments to confirm this compound's engagement with CLOCK in the liver, a key peripheral circadian tissue. We will also compare this compound with two other compounds known to modulate the circadian clock through different mechanisms: Nobiletin and CHIR-99021.
Comparison of Circadian Modulators for In Vivo On-Target Validation
| Feature | This compound | Nobiletin | CHIR-99021 |
| Primary Target | CLOCK | RORα/γ | GSK-3β |
| Mechanism of Action | Inhibits CLOCK-BMAL1 interaction | Activates RORα/γ, enhancing Bmal1 transcription | Inhibits GSK-3β, affecting phosphorylation of clock proteins |
| Reported In Vivo Effects on Circadian Rhythm | Enhances amplitude with no change in period length | Enhances amplitude and can cause phase advances | Enhances amplitude and shortens the period |
| Direct In Vivo Evidence of Target Engagement | Decreased CLOCK protein levels in the liver | Upregulation of ROR target genes (e.g., Bmal1, Npas2) | Altered phosphorylation status of GSK-3β targets |
| Effective In Vivo Dose (Mouse) | 25 mg/kg (i.p.) | 100 mg/kg (i.p.) | 20 µM (in SCN slice cultures) |
| Known Off-Target Effects In Vivo | High doses (300-1000 mg/kg) show toxicity | Generally well-tolerated | Can have broad effects due to the role of GSK-3β in multiple pathways |
Key Experiments for In Vivo On-Target Validation of this compound
The following are essential experiments to validate the on-target effects of this compound in vivo.
In Vivo Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and observe any overt toxicity of this compound.
Methodology: A single-dose toxicity study is performed in mice.
-
Animal Model: C57BL/6J mice.
-
Dosing: Intraperitoneal (i.p.) injection of this compound at escalating doses (e.g., 5, 25, 300, and 1000 mg/kg). A vehicle control (e.g., DMSO) is also included.
-
Monitoring: Animals are monitored for mortality, changes in body weight, body temperature, clinical signs of toxicity (e.g., dyspnea, hyporeflexia, reduced locomotor activity), and food and water consumption for a period of up to 14 days.
-
Endpoint: The highest dose that does not cause significant toxicity is determined as the MTD for subsequent efficacy studies. For this compound, 25 mg/kg has been established as a safe and effective dose.[3]
Analysis of CLOCK Protein Levels in the Liver
Objective: To directly measure the effect of this compound on the abundance of its target protein, CLOCK, in a relevant peripheral tissue.
Methodology: Western blot analysis of liver lysates from this compound-treated and control mice.
-
Animal Treatment: Mice are treated with this compound (25 mg/kg, i.p.) or vehicle.
-
Tissue Collection: Livers are harvested at a specific time point post-injection (e.g., 6 hours).
-
Protein Extraction: Liver tissue is homogenized in RIPA lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for CLOCK. Antibodies for BMAL1 and CRY1 can be used as controls to assess specificity. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry is used to quantify the relative protein levels.
-
-
Expected Outcome: A significant decrease in CLOCK protein levels in the livers of this compound-treated mice compared to vehicle-treated controls, with no significant change in BMAL1 or CRY1 levels, would confirm on-target engagement.[3]
Measurement of Downstream Target Gene Expression
Objective: To assess the functional consequence of CLOCK inhibition by measuring the expression of a known downstream target gene.
Methodology: Quantitative real-time PCR (qPCR) to measure the mRNA levels of Cry1 in the liver.
-
Animal Treatment and Tissue Collection: Same as for the Western blot analysis.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol). The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.
-
qPCR:
-
qPCR is performed using SYBR Green or TaqMan chemistry with primers specific for Cry1 and a reference gene (e.g., Gapdh or Actb).
-
The relative expression of Cry1 is calculated using the ΔΔCt method.
-
-
Expected Outcome: A significant change in the transcriptional level of Cry1 in the livers of this compound-treated mice compared to controls would indicate a functional impact on the CLOCK-BMAL1 pathway.[3]
Visualizing the Experimental Workflow and Signaling Pathway
This compound In Vivo On-Target Validation Workflow
Caption: Workflow for in vivo validation of this compound's on-target effects.
This compound Signaling Pathway
Caption: this compound disrupts the CLOCK:BMAL1 heterodimer, affecting downstream gene transcription.
Conclusion
Validating the on-target effects of this compound in vivo is achievable through a series of well-defined experiments. By demonstrating a direct impact on CLOCK protein levels and a functional consequence on downstream gene expression, researchers can confidently establish the in vivo mechanism of action for this potent circadian modulator. When comparing this compound to other circadian-modulating compounds, it is crucial to consider their distinct mechanisms of action and to design experiments that can specifically probe their respective targets. This guide provides a foundational framework for these critical preclinical studies.
References
- 1. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Monitoring of Circadian Clock Gene Expression in the Mouse Suprachiasmatic Nucleus Using Fluorescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
CLK8: A Comparative Analysis of its Effects on Circadian Rhythms Across Different Tissues
A Guide for Researchers and Drug Development Professionals
The intricate machinery of the circadian clock governs the 24-hour rhythms of countless physiological processes in mammals. At the heart of this molecular timepiece lies the transcriptional activator complex CLOCK:BMAL1. The small molecule CLK8 has emerged as a potent and specific inhibitor of CLOCK, offering a valuable tool to probe the tissue-specific roles of this core clock component and presenting a potential therapeutic avenue for disorders associated with dampened circadian rhythms.[1][2] This guide provides a comparative overview of the known and potential effects of this compound on circadian rhythms in various tissues, alongside a comparison with other circadian-modulating small molecules.
Mechanism of Action: this compound and Alternatives
This compound exerts its effects by directly binding to the CLOCK protein. This interaction disrupts the formation of the functional CLOCK:BMAL1 heterodimer, preventing its translocation to the nucleus and subsequent activation of downstream target genes, including the core clock components Per and Cry.[1][3] This ultimately leads to an enhanced amplitude of the cellular circadian rhythm without altering its period length.[1]
For comparison, other small molecules modulate the circadian clock through different mechanisms:
-
KL001: This molecule stabilizes the cryptochrome (CRY) proteins, key components of the negative feedback loop of the circadian clock. By preventing their degradation, KL001 effectively lengthens the circadian period.
-
SR9009: This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are also integral to the circadian clock's molecular loop, and their activation by SR9009 alters the expression of core clock genes and can reset the circadian rhythm.
Signaling Pathways of Circadian Modulators
The following diagrams illustrate the distinct signaling pathways of this compound, KL001, and SR9009 within the core molecular clock.
Comparative Effects of this compound in Different Tissues
While research on this compound is still emerging, initial studies have provided valuable insights into its effects, primarily in cell culture and liver tissue. The following sections summarize the current findings and potential implications for other peripheral clocks.
In Vitro and Liver Studies
-
Cell Lines (U2OS, NIH 3T3): In human bone osteosarcoma (U2OS) and mouse embryonic fibroblast (NIH 3T3) cell lines, this compound has been shown to enhance the amplitude of the Bmal1-luciferase reporter rhythm in a dose-dependent manner, without affecting the period length.[1]
-
Liver: In vivo studies in mice have demonstrated that intraperitoneal administration of this compound leads to a decrease in the interaction between CLOCK and BMAL1 in the liver and interferes with the nuclear translocation of CLOCK.[1] This results in a reduction of the transcript levels of several clock-controlled genes, including Cry1, Per2, Rev-erbα, and Dbp.[1]
| Tissue/Cell Line | Organism | Key Findings with this compound | Reference |
| U2OS Cells | Human | Enhanced amplitude of Bmal1-dLuc rhythm, no period change. | [1] |
| NIH 3T3 Cells | Mouse | Enhanced amplitude of Bmal1-dLuc rhythm, no period change. | [1] |
| Liver | Mouse | Decreased CLOCK:BMAL1 interaction, reduced nuclear CLOCK, altered clock-controlled gene expression. | [1] |
Heart
The heart possesses its own intrinsic circadian clock that regulates cardiac metabolism, electrophysiology, and the response to ischemic injury. Disruption of the cardiac clock is associated with an increased risk of cardiovascular diseases. While there is no direct experimental data on the effect of this compound on the heart's circadian rhythm, the fundamental role of the CLOCK:BMAL1 complex in cardiomyocyte clock function suggests that a CLOCK inhibitor like this compound could potentially modulate cardiac rhythms. Further research is warranted to investigate this.
Lung
The lung also contains a peripheral circadian clock that influences respiratory function and inflammatory responses. One study has shown that pharmacological inhibition of CLOCK using this compound can suppress Herpes Simplex Virus-1 (HSV-1) infection in the lungs. While this is an indirect observation, it suggests that this compound is active in lung tissue and can modulate cellular processes that are influenced by the circadian clock. The direct impact of this compound on the lung's circadian rhythm remains to be elucidated.
Kidney
The kidney's circadian clock plays a crucial role in regulating renal blood flow, glomerular filtration rate, and electrolyte balance. The CLOCK:BMAL1 complex is essential for the rhythmic expression of genes involved in these processes. Although no studies have specifically examined the effect of this compound on the renal circadian clock, its mechanism of action suggests it could alter the timing and amplitude of these vital kidney functions.
Skeletal Muscle
Skeletal muscle has a robust circadian clock that governs muscle metabolism, contractility, and repair. The CLOCK:BMAL1 complex is a key regulator of these processes. Given the importance of the CLOCK protein in skeletal muscle physiology, it is plausible that this compound could impact muscle function by modulating its circadian clock. However, direct experimental evidence is currently lacking.
Adipose Tissue
The circadian clock in adipose tissue regulates adipogenesis, lipolysis, and the secretion of adipokines. The CLOCK:BMAL1 complex is a critical component of this regulatory network. While the effects of this compound on adipose tissue have not been reported, its ability to inhibit CLOCK suggests it could be a valuable tool to study the role of the circadian clock in metabolic disorders related to adipose tissue dysfunction.
Comparison with Alternative Circadian Modulators
| Compound | Target | Mechanism of Action | Effect on Circadian Rhythm | Known Tissue Effects |
| This compound | CLOCK | Disrupts CLOCK:BMAL1 interaction | Enhances amplitude, no period change | U2OS cells, NIH 3T3 cells, Mouse Liver |
| KL001 | CRY1/CRY2 | Stabilizes CRY proteins | Lengthens period, reduces amplitude | U2OS cells, Mouse SCN & Lung explants, Primary Hepatocytes |
| SR9009 | REV-ERBα/β | Agonist of REV-ERB | Alters core clock gene expression, can reset rhythm | Mouse Hypothalamus, alters locomotor behavior |
Experimental Protocols
Bmal1-dLuc Reporter Assay
This assay is commonly used to monitor the real-time activity of the circadian clock in cultured cells.
References
Benchmarking CLK8 Against Early-Generation CLOCK Inhibitors: A Comparative Guide
In the rapidly evolving field of chronobiology, the development of small molecules to modulate the circadian clock holds immense therapeutic potential. This guide provides a comparative analysis of CLK8, a potent and specific CLOCK inhibitor, against a selection of early-discovered small molecules that modulate the core clock machinery. While the term "first-generation" is not formally established in circadian rhythm research, this guide focuses on foundational compounds that have paved the way for more targeted inhibitors like this compound.
Mechanism of Action: A Shift from Indirect to Direct CLOCK Interruption
Early small molecule modulators of the circadian clock were often identified through phenotypic screens and found to act on various components of the clock machinery, indirectly influencing the core CLOCK:BMAL1 transcriptional activator complex. In contrast, this compound represents a more targeted approach, directly binding to the CLOCK protein.
This compound is a small molecule that directly binds to CLOCK, disrupting its interaction with its binding partner BMAL1. This interference with the CLOCK:BMAL1 heterodimer prevents its translocation to the nucleus, thereby inhibiting the transcription of downstream clock-controlled genes. A key characteristic of this compound is its ability to enhance the amplitude of the circadian rhythm without significantly altering its period length.[1][2]
Early-generation modulators , on the other hand, influence the clock through various mechanisms:
-
CRY Stabilizers (e.g., KL001): These molecules, including KL001, act by stabilizing the cryptochrome (CRY) proteins.[3][4][5] CRY is a key component of the negative feedback loop of the circadian clock. By preventing the degradation of CRY, these compounds lead to a longer period of repression of the CLOCK:BMAL1 complex, resulting in a lengthened circadian period.[5][6]
-
Kinase Inhibitors (e.g., Longdaysin, GSK-3β inhibitors): Several kinase inhibitors have been shown to modulate the circadian clock. For instance, Longdaysin potently lengthens the circadian period by inhibiting Casein Kinase I (CKI) isoforms (CKIδ and CKIα) and ERK2, which are involved in the phosphorylation and degradation of PER proteins.[1][7] Conversely, inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) have been found to shorten the circadian period.[8]
-
ROR Agonists (e.g., Nobiletin): Nobiletin, a natural flavonoid, enhances the amplitude of circadian rhythms and can lengthen the period.[9][10] It is known to act as an agonist for the ROR nuclear receptors, which are positive regulators of Bmal1 transcription.[11]
Quantitative Performance Comparison
The following table summarizes the quantitative data available for this compound and representative early-generation CLOCK modulators. It is important to note that direct head-to-head comparisons are limited due to variations in experimental conditions across different studies.
| Compound | Target(s) | Mechanism of Action | Effective Concentration Range | Effect on Period | Effect on Amplitude | Key References |
| This compound | CLOCK | Disrupts CLOCK:BMAL1 interaction | 10-40 µM (in vitro) | No significant change | Enhances | [2] |
| KL001 | CRY1/CRY2 | Stabilizes CRY proteins, preventing degradation | 0.03-71 µM (in vitro) | Lengthens (dose-dependent) | Reduces (dose-dependent) | [4][5] |
| Longdaysin | CKIδ, CKIα, ERK2 | Inhibits kinases involved in PER degradation | ~7 µM (in vitro) | Potently lengthens | Not consistently reported | [1] |
| Nobiletin | RORs | Activates ROR-mediated transcription of Bmal1 | <5.0 µM (EC50 for amplitude enhancement) | Lengthens (dose-dependent) | Enhances (dose-dependent) | [10] |
| GSK-3β Inhibitors | GSK-3β | Modulates phosphorylation of clock proteins | Varies by compound | Shortens | Not consistently reported | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and the compared early-generation inhibitors.
Caption: this compound directly inhibits the formation and nuclear translocation of the CLOCK:BMAL1 complex.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Chemical That Affects Biological Clock Offers New Way to Treat Diabetes [today.ucsd.edu]
- 7. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 8. A chemical biology approach reveals period shortening of the mammalian circadian clock by specific inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The small molecule Nobiletin targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nobiletin affects circadian rhythms and oncogenic characteristics in a cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of CLK8: A Guide to Safety and Disposal
For researchers and drug development professionals working with the potent and specific CLOCK inhibitor, CLK8, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety Precautions
While specific toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle this compound with a high degree of caution, adhering to good industrial hygiene and safety practices. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Conforming to EN166 or equivalent. |
| Face Shield | Use when there is a risk of splashing. | |
| Skin Protection | Protective Gloves | Nitrile rubber, minimum layer thickness 0.11 mm. Change gloves frequently. |
| Lab Coat | Fully buttoned, with tight-fitting cuffs. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. |
| Respirator | If the fume hood is not available or in case of aerosol generation, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher exposures, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |
Handling and Storage:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Dust and Aerosol Formation: Do not breathe dust or aerosols.
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Operational and Disposal Plans
A clear plan for the use and subsequent disposal of this compound is critical for maintaining a safe laboratory environment.
Operational Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
